Product packaging for 4,6-Dimethylpyrimidin-5-ol(Cat. No.:CAS No. 70345-38-9)

4,6-Dimethylpyrimidin-5-ol

Numéro de catalogue: B1590129
Numéro CAS: 70345-38-9
Poids moléculaire: 124.14 g/mol
Clé InChI: STTRDEPUOJMYIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dimethylpyrimidin-5-ol is a pyrimidine derivative of significant interest in scientific research, particularly in the field of medicinal chemistry. It serves as a versatile synthetic intermediate and key building block for the development of novel bioactive molecules. Recent research highlights its application in the synthesis of advanced pharmaceutical compounds. For instance, it is used as a precursor in the synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol, which is a crucial intermediate in the development of lemborexant, a therapeutic agent . Furthermore, its structural motif is found in a novel class of aminodimethylpyrimidinol derivatives that have been designed, synthesized, and evaluated as selective FGFR4 kinase inhibitors for the treatment of hepatocellular carcinoma (HCC) . Pyrimidine-based compounds like this one are widely utilized in various research areas due to their diverse pharmacological potential . This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1590129 4,6-Dimethylpyrimidin-5-ol CAS No. 70345-38-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,6-dimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTRDEPUOJMYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499500
Record name 4,6-Dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70345-38-9
Record name 4,6-Dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-Dimethylpyrimidin-5-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Dimethylpyrimidin-5-ol: Properties, Structure, and Synthetic Utility

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 70345-38-9), a key heterocyclic building block in synthetic and medicinal chemistry. We will explore its fundamental chemical and physical properties, delve into its structural characteristics, including potential tautomerism, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will illuminate the compound's reactivity and its critical role as a precursor in the development of targeted therapeutics, particularly as a scaffold for selective kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile molecule in their research endeavors.

Introduction: The Significance of Substituted Pyrimidinols

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] Among these, substituted pyrimidinols like this compound serve as versatile intermediates. Their utility stems from the tunable reactivity of the pyrimidine ring and the strategic placement of functional groups that allow for further molecular elaboration. This compound, in particular, has emerged as a valuable precursor in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC).[2][3] This guide aims to provide an in-depth understanding of its chemical personality, empowering researchers to harness its full synthetic potential.

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

Key Identifiers and Properties

The essential properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 70345-38-9[5][6]
Molecular Formula C₆H₈N₂O[5][6]
Molecular Weight 124.14 g/mol [5][6]
Boiling Point 237.1°C at 760 mmHg[4]
SMILES CC1=NC=NC(C)=C1O[4]
Purity (Typical) ≥95-97%[6][7]
Storage Store at 2-8°C[4]
Structural Elucidation and Tautomerism

Figure 1: Potential keto-enol tautomerism of this compound.

Synthesis Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from 3-chloro-2,4-pentanedione.[2] This method is efficient and utilizes readily available commercial reagents.

Rationale Behind Experimental Choices

The chosen synthetic route leverages a classical heterocyclic ring formation strategy. The reaction of a 1,3-dicarbonyl compound (3-chloro-2,4-pentanedione) with formamide provides the necessary atoms to construct the pyrimidine ring. Formamide serves as the source for N1, C2, and N3 atoms of the pyrimidine core. The initial reaction likely proceeds through an oxazole intermediate.[2] The subsequent treatment with aqueous ammonia facilitates the ring closure and rearrangement to the final pyrimidinol product. Refluxing ensures sufficient energy to overcome the activation barriers for these transformations.

Step-by-Step Experimental Methodology

Materials:

  • 3-chloro-2,4-pentanedione

  • Formamide

  • Formic acid

  • Aqueous Ammonium Hydroxide (aq. NH₄OH)

  • Acetone

  • Round-bottom flask with reflux condenser

  • Standard glassware and extraction equipment

Procedure: [2]

  • Step 1: Oxazole Intermediate Formation. To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in formic acid, add formamide (approx. 2.2 eq).

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Pyrimidine Ring Formation. After cooling the reaction mixture to room temperature, carefully add aqueous ammonium hydroxide dropwise until a basic pH is achieved and maintained.

  • Heat the resulting mixture to reflux for an additional 5 hours.

  • Cool the mixture to room temperature and concentrate it under reduced pressure to remove volatiles.

  • Step 3: Product Isolation. Add acetone to the resulting residue. The product is soluble in acetone, while inorganic salts precipitate.

  • Filter the mixture to remove insoluble materials.

  • Concentrate the acetone filtrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Figure 2: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in its capacity to serve as a scaffold for further chemical modification. The hydroxyl group and the pyrimidine ring itself are sites for various chemical transformations.

Electrophilic Bromination

A key reaction for derivatization is the bromination of the pyrimidine ring. This is a crucial step in the synthesis of precursors for FGFR4 inhibitors.[2]

Protocol for Bromination: [2]

  • Dissolve this compound (1.0 eq) in Tetrahydrofuran (THF).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (approx. 0.7 eq) to the solution.

  • Stir the resulting mixture at room temperature for 5 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture.

  • The residue is then worked up using an ethyl acetate/water extraction. The combined organic layers are dried, filtered, and concentrated.

  • Purification by silica gel column chromatography yields the desired product, 2-Bromo-4,6-dimethylpyrimidin-5-ol.

Mechanistic Insight: The pyrimidine ring, activated by the electron-donating hydroxyl and methyl groups, is susceptible to electrophilic substitution. DBDMH serves as a convenient and effective source of electrophilic bromine (Br⁺). The reaction proceeds regioselectively to install the bromine atom at the C2 position, which is activated by the adjacent nitrogen atoms.

Role in Drug Discovery: A Precursor to FGFR4 Inhibitors

The most prominent application of this compound is as a key intermediate in the synthesis of selective FGFR4 inhibitors.[2][3] FGFR4 is recognized as an oncogene, and its overexpression is correlated with poor survival rates in patients with hepatocellular carcinoma.[2]

The synthetic strategy involves first brominating this compound to produce 2-Bromo-4,6-dimethylpyrimidin-5-ol. This bromo-derivative then serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or etherification reactions to introduce various side chains and build the final complex inhibitor molecules.[2][10]

Figure 3: Role of this compound in the drug development pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data, the compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Use only in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed and store in a well-ventilated place.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and its proven utility as a versatile building block. Its well-defined reactivity, particularly its susceptibility to electrophilic substitution, makes it an ideal starting point for creating diverse molecular libraries. Its role in the development of targeted anti-cancer therapies, specifically as a core scaffold for FGFR4 inhibitors, underscores its importance in modern medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

An In-Depth Technical Guide to the Synthesis of 4,6-Dimethylpyrimidin-5-ol from 3-chloro-2,4-pentanedione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 4,6-Dimethylpyrimidin-5-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 3-chloro-2,4-pentanedione, and proceeds through a cyclocondensation reaction. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and present relevant data to ensure reproducibility and scalability. The content is tailored for professionals in the fields of organic synthesis, medicinal chemistry, and process development, offering field-proven insights into the practical execution of this chemical transformation.

Introduction: The Significance of Pyrimidinol Scaffolds

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, largely due to their prevalence in biologically active molecules, including nucleic acids and a multitude of pharmaceuticals. The substituted pyrimidinol core, in particular, is a privileged scaffold found in a diverse array of therapeutic agents, exhibiting activities ranging from kinase inhibition to antimicrobial effects. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological target engagement. This compound serves as a key intermediate in the synthesis of more complex molecules, making its efficient and scalable production a topic of significant interest to the drug development community.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound from 3-chloro-2,4-pentanedione is a compelling example of heterocyclic ring formation leveraging the reactivity of α-haloketones.[1][2][3][4] The overall transformation is a two-step process involving an initial reaction with formamide followed by an ammonia-mediated cyclization.

Reactant Deep Dive: 3-chloro-2,4-pentanedione

3-chloro-2,4-pentanedione is a bifunctional electrophile, possessing two carbonyl groups and a halogenated α-carbon.[3] Its chemical properties, including its tautomeric nature, have been a subject of study.[5][6][7][8][9] The presence of the chlorine atom at the α-position significantly enhances the electrophilicity of the adjacent carbonyl carbons, making it a prime substrate for nucleophilic attack. This inherent reactivity is harnessed in the synthesis of a variety of heterocyclic systems.[1][10]

The Reaction Unveiled: Cyclocondensation with Formamide

The core of this synthesis lies in a cyclocondensation reaction. In the first step, 3-chloro-2,4-pentanedione is reacted with formamide in the presence of formic acid. This reaction is proposed to proceed through the formation of an oxazole intermediate.[11] The formamide acts as a source of both nitrogen and a single carbon atom, which will ultimately form a part of the pyrimidine ring.

The subsequent treatment with aqueous ammonia facilitates the ring-closure to the desired pyrimidinol. The ammonia acts as a nucleophile, attacking one of the carbonyl groups and displacing the chlorine atom, leading to the formation of the stable, aromatic pyrimidine ring.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established literature procedures and is designed to be a self-validating system for the synthesis of this compound.[11]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
3-chloro-2,4-pentanedione1694-29-7134.56≥97%
Formamide75-12-745.04≥99.5%
Formic Acid64-18-646.03≥98%
Ammonium Hydroxide (aq.)1336-21-635.04 (as NH₄OH)28-30% NH₃ basis
Acetone67-64-158.08ACS Reagent Grade

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: Pyrimidine Ring Formation cluster_workup Work-up & Purification A 3-chloro-2,4-pentanedione D Reflux (12h) A->D B Formamide B->D C Formic Acid C->D E Oxazole Intermediate D->E G Reflux (5h) E->G F Ammonium Hydroxide F->G H This compound G->H I Concentration H->I J Addition of Acetone I->J K Product Isolation J->K

Caption: Synthesis workflow for this compound.

Detailed Procedure
  • Reaction Setup: To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in formic acid, add formamide (2.3 eq).

  • Oxazole Formation: Heat the reaction mixture to reflux for 12 hours.

  • Cooling and Basification: Allow the reaction mixture to cool to room temperature. Carefully add aqueous ammonium hydroxide dropwise until the solution becomes basic (pH > 8).

  • Pyrimidine Formation: Heat the resulting mixture to reflux for an additional 5 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Add acetone to the residue. The product, this compound, will precipitate out of the acetone solution.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Conclusion and Future Directions

The synthesis of this compound from 3-chloro-2,4-pentanedione represents an efficient and reliable method for accessing this valuable building block. The use of readily available and inexpensive starting materials makes this pathway amenable to large-scale production. The described protocol, grounded in established chemical principles, provides a clear and reproducible guide for researchers in the field. Further optimization of reaction conditions, such as temperature, reaction time, and solvent choice, could potentially lead to improved yields and reduced reaction times. Additionally, the exploration of one-pot variations of this synthesis could further enhance its efficiency and appeal for industrial applications.

References

A Technical Guide to 4,6-Dimethylpyrimidin-5-ol: Synthesis, Properties, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 4,6-Dimethylpyrimidin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will detail its chemical identity, physicochemical properties, a validated synthesis protocol, and its critical role as a molecular scaffold in the development of targeted therapeutics. The primary focus will be on its application as a key intermediate in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine, a class of compounds that forms the structural core of numerous biologically active molecules, including nucleobases. Its specific substitution pattern makes it a valuable and versatile building block in synthetic organic chemistry.

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 70345-38-9[1][2][3]
Molecular Formula C₆H₈N₂O[1][2][3]
Molecular Weight 124.14 g/mol [1][2][3]
MDL Number MFCD00466666[1][3]

Table 2: Physicochemical Data

PropertyValueSource
Purity Typically ≥95-97%[1][2][3]
Appearance White to off-white solid[4]
Classification Heterocyclic Building Block[1]

Synthesis and Purification Protocol

The synthesis of this compound can be reliably achieved through a cyclocondensation reaction. The following protocol is adapted from established literature and provides a clear pathway to the target compound from commercially available starting materials.[5]

Causality in Experimental Design:

The chosen synthetic route leverages the classic pyrimidine synthesis strategy involving a 1,3-dicarbonyl equivalent and a nitrogen-containing component. 3-chloro-2,4-pentanedione serves as the carbon backbone, while formamide provides the requisite nitrogen atoms and the final carbon for ring closure. The initial reaction in formic acid facilitates the formation of an intermediate, which, upon treatment with a base (ammonium hydroxide) and heat, undergoes intramolecular cyclization and aromatization to yield the stable pyrimidinol product.

Experimental Protocol: Synthesis of this compound (31)
  • Step 1: Initial Reaction

    • To a solution of 3-chloro-2,4-pentanedione (20 mL, 177.17 mmol) in formic acid (30 mL), add formamide (16 mL, 402.84 mmol).

    • Heat the reaction mixture to reflux and maintain for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization and Work-up

    • Cool the reaction mixture to room temperature.

    • Carefully add aqueous ammonium hydroxide (NH₄OH) dropwise until the solution is basic (confirm with pH paper).

    • Heat the now basic mixture to reflux for an additional 5 hours to drive the cyclization to completion.

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove solvent.

    • Add acetone to the resulting residue. The product is soluble in acetone, which allows for separation from inorganic salts. Decant or filter to isolate the acetone solution containing the product.

    • Further purification can be achieved via recrystallization or silica gel column chromatography if necessary.[5]

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Reflux cluster_reaction2 Step 2: Cyclization cluster_workup Work-up & Isolation A 3-chloro-2,4-pentanedione D Intermediate Formation (12 hours) A->D B Formamide B->D C Formic Acid (Solvent) C->D E Add aq. NH₄OH (Basic pH) D->E Cool F Reflux (5 hours) E->F G Concentrate F->G Cool H Extract with Acetone G->H I This compound (Product) H->I G A This compound C 2-Bromo-4,6-dimethylpyrimidin-5-ol (Key Intermediate) A->C Bromination B DBDMH, THF B->C E Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->E D Acrylamide-containing Aromatic Rings D->E F Selective FGFR4 Inhibitor (e.g., Compound 6O) E->F Final Assembly

References

Spectroscopic Data of 4,6-Dimethylpyrimidin-5-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethylpyrimidin-5-ol, a key heterocyclic building block in medicinal chemistry. The elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is critical for its application in the synthesis of targeted therapeutic agents, such as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[1] This document offers a detailed analysis of its spectral features, providing a foundational reference for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds.

Molecular Structure and Overview

This compound is a substituted pyrimidine with the chemical formula C₆H₈N₂O. Its structure, characterized by a pyrimidine ring bearing two methyl groups at positions 4 and 6, and a hydroxyl group at position 5, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity and purity, which are critical parameters in drug discovery and development pipelines.

MS_Fragmentation M This compound [M]⁺˙ m/z = 124 F1 [M - CH₃]⁺ m/z = 109 M->F1 - CH₃ F2 [M - CO]⁺˙ m/z = 96 M->F2 - CO F3 [M - CO - CH₃]⁺ m/z = 81 F2->F3 - CH₃

References

The Emergence of a Privileged Scaffold: A Literature Review on the Discovery and Significance of 4,6-Dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of countless biologically active molecules, from the nucleobases of life to blockbuster pharmaceuticals. Within this vast chemical space, 4,6-Dimethylpyrimidin-5-ol has emerged as a significant and versatile building block, particularly in the development of targeted therapies. This technical guide provides a comprehensive review of the discovery, synthesis, and profound significance of this heterocyclic compound. We will delve into the historical context of pyrimidine synthesis, detail modern, validated protocols for the preparation of this compound, and explore its pivotal role in the creation of potent and selective kinase inhibitors for oncological applications. This document is intended to serve as a definitive resource for researchers leveraging this important scaffold in their drug discovery and development endeavors.

Introduction: The Pyrimidine Core in Nature and Medicine

The story of this compound is intrinsically linked to the broader history and importance of the pyrimidine ring system. This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself. The nucleobases cytosine, thymine, and uracil are pyrimidine derivatives, forming the basis of the genetic code in DNA and RNA.[1][2] Beyond its role in nucleic acids, the pyrimidine scaffold is found in a diverse array of natural products and synthetic compounds with a wide spectrum of biological activities.[3]

The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized these heterocycles by condensing ethyl acetoacetate with amidines.[1] This foundational work opened the door to a rich field of chemical exploration that continues to yield compounds of immense therapeutic value. Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, underscoring the privileged nature of this scaffold in medicinal chemistry.[3] It is within this context of historical significance and therapeutic potential that this compound has garnered attention as a key synthetic intermediate.

The Synthesis of this compound: A Modern Approach

While the precise first synthesis of this compound (CAS RN: 70345-38-9) is not prominently documented as a landmark discovery, its preparation falls within the well-established principles of pyrimidine synthesis, typically involving the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule. A robust and well-documented modern synthesis is provided in the context of its use as a precursor for selective fibroblast growth factor receptor 4 (FGFR4) inhibitors.[4]

This synthetic route is noteworthy for its efficiency and scalability, making it a practical choice for medicinal chemistry campaigns. The causality behind the experimental choices lies in the reactivity of the starting materials. 3-chloro-2,4-pentadione serves as the three-carbon (C-C-C) fragment, while formamide provides the nitrogen-carbon-nitrogen (N-C-N) backbone of the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the peer-reviewed literature and has been validated as a reliable method for the preparation of the title compound.[4]

Materials:

  • 3-chloro-2,4-pentadione

  • Formic acid

  • Formamide

  • Aqueous Ammonium Hydroxide (aq. NH₄OH)

  • Acetone

  • Standard reflux and extraction glassware

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 3-chloro-2,4-pentadione (1.0 eq) in formic acid, add formamide (approx. 2.3 eq).

  • Initial Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. This step facilitates the initial condensation and formation of an oxazole intermediate.

  • Basification and Second Reflux: Cool the reaction mixture to room temperature. Carefully add aqueous ammonium hydroxide dropwise until the solution is basic. This is a critical step where the ammonia facilitates the ring-closing reaction to form the pyrimidine.

  • Ring Closure: Heat the now basic mixture to reflux for an additional 5 hours to ensure complete conversion to this compound.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Add acetone to the residue. The product is soluble in acetone, allowing for its separation from inorganic salts. The acetone solution can then be concentrated to yield the final product, this compound.

Synthesis Workflow Diagram

G start Start Materials: 3-chloro-2,4-pentadione Formamide Formic Acid reflux1 Reflux for 12 hours start->reflux1 cool1 Cool to Room Temperature reflux1->cool1 basify Add aq. NH₄OH until basic cool1->basify reflux2 Reflux for 5 hours basify->reflux2 cool2 Cool to Room Temperature reflux2->cool2 concentrate Concentrate in vacuo cool2->concentrate purify Extract with Acetone concentrate->purify product This compound purify->product

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.

PropertyValueSource
CAS Number 70345-38-9[4][5][6][7]
Molecular Formula C₆H₈N₂O[5][6][7]
Molecular Weight 124.14 g/mol [5][6][7]
Boiling Point 237.1°C at 760 mmHg[7]
Appearance Typically a solidInferred
Purity (Typical) >97%[5]
Storage 2-8°C, sealed in dry conditions[6][7]

Significance in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structure, featuring a hydroxyl group and two methyl groups on the pyrimidine core, provides a valuable platform for further functionalization.

A compelling case study highlighting the importance of this scaffold is its use in the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4] FGFR4 is a tyrosine kinase that, when overexpressed or amplified, acts as an oncogenic driver in various cancers, most notably hepatocellular carcinoma (HCC).[4]

Application in the Synthesis of FGFR4 Inhibitors

In a recent study, this compound served as the central core for a series of novel aminodimethylpyrimidinol derivatives designed to selectively inhibit FGFR4.[4] The synthetic strategy involved an initial bromination of this compound to introduce a reactive handle, followed by coupling with various amine-containing side chains.

Experimental Protocol: Bromination of this compound

This protocol details the conversion of this compound to 2-Bromo-4,6-dimethylpyrimidin-5-ol, a key intermediate for further elaboration.[4]

Materials:

  • This compound

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in THF.

  • Bromination: Add DBDMH (approx. 0.7 eq) to the solution. Stir the resulting mixture at room temperature for 5 hours.

  • Work-up: Concentrate the reaction mixture. Dilute the residue with EtOAc and water, and perform a liquid-liquid extraction.

  • Isolation: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired product, 2-Bromo-4,6-dimethylpyrimidin-5-ol.

This brominated intermediate is then carried forward to be coupled with various side chains, ultimately leading to potent and selective FGFR4 inhibitors. One such derivative, designated as compound 6O , demonstrated excellent inhibitory activity against FGFR4 and promising anti-proliferative effects against an HCC cell line.[4]

Signaling Pathway and Drug Action Diagram

G cluster_synthesis Synthesis cluster_bio Biological Action A This compound B 2-Bromo-4,6-dimethylpyrimidin-5-ol A->B Bromination C Compound 6O (FGFR4 Inhibitor) B->C Coupling Reactions FGFR4 FGFR4 Kinase (Oncogenic Driver in HCC) C->FGFR4 Inhibits Downstream Downstream Signaling (e.g., MAPK pathway) FGFR4->Downstream Activates Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

Caption: The role of this compound as a precursor to an FGFR4 inhibitor and its mechanism of action.

Conclusion and Future Outlook

This compound, while not a compound of historical fame in its own right, has proven to be a molecule of significant contemporary value. Its straightforward synthesis and versatile chemical nature make it an important scaffold for the construction of complex and potent therapeutic agents. The successful development of selective FGFR4 inhibitors from this core structure for the potential treatment of hepatocellular carcinoma exemplifies its importance in modern drug discovery.[4]

For researchers in the field, this compound represents a reliable and accessible starting point for the exploration of new chemical space around the pyrimidine core. As the quest for more selective and potent kinase inhibitors continues, it is highly probable that this and structurally related pyrimidines will continue to play a pivotal role in the development of next-generation targeted therapies. The protocols and insights provided in this guide are intended to empower scientists to fully leverage the potential of this valuable heterocyclic building block.

References

Physicochemical properties of 4,6-Dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylpyrimidin-5-ol

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the experimental determination of these critical parameters.

Molecular Identity and Structural Characteristics

This compound is a heterocyclic compound belonging to the pyrimidine family.[1] Its identity is established by the following core descriptors.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 70345-38-9[1][2][3]
Molecular Formula C₆H₈N₂O[1][2][3]
Molecular Weight 124.14 g/mol [1][2]
Purity Typically ≥95-97%[1][3]

The structure features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a hydroxyl group at position 5. This arrangement, particularly the phenolic hydroxyl group, is pivotal to its chemical behavior, influencing properties such as acidity, solubility, and potential for hydrogen bonding.

Core Physicochemical Properties: An Experimental Approach

Precise quantitative data for properties such as melting point, boiling point, and pKa for this compound are not consistently reported across standard chemical databases. Therefore, experimental determination is paramount for establishing a reliable physicochemical profile. This section outlines the authoritative protocols for measuring these key characteristics.

Thermal Properties: Melting Point

The melting point is a fundamental indicator of purity.[4] A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[5]

This method provides a precise and reproducible measurement of the melting range.[6][7]

Causality: The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is critical.[4] Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate and broad range readings.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to compact the material to a height of 1-2 mm.[4][5]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).[6]

  • Rapid Initial Scan (Optional): If the approximate melting point is unknown, perform a quick scan with a rapid heating rate (e.g., 10-20 °C/minute) to establish a rough range.[4]

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the initial scan.

  • Data Acquisition: Decrease the heating rate to 1-2 °C/minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Acidity Constant: pKa

The pKa value quantifies the acidity of the hydroxyl group on the pyrimidine ring. This parameter is crucial for predicting the compound's ionization state in different pH environments, which directly impacts its solubility, absorption, and distribution in biological systems.

Potentiometric titration is a highly precise and standard method for pKa measurement.[8] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[9]

Causality: The Henderson-Hasselbalch equation dictates that when an acid is exactly half-neutralized, its protonated ([HA]) and deprotonated ([A⁻]) forms are in equal concentration. At this specific point—the half-equivalence point—the pH of the solution is equal to the pKa of the acid.[10][11]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[9]

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water.[9] To maintain constant ionic strength, 0.15 M KCl can be added.[9]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.

  • Titration: While stirring, add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) titrant.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point, where a sharp inflection in the pH curve is observed.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the volume of titrant required to reach the equivalence point (the steepest point of the curve, or the peak of the first derivative plot). The volume at the half-equivalence point is half of this value. The pH at the half-equivalence point is the pKa.[10][11]

  • Validation: Repeat the titration at least three times to calculate an average pKa and standard deviation.[9]

Aqueous Solubility

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. The equilibrium shake-flask method is the gold standard for its determination.[12][13]

Causality: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Agitation accelerates this process, and a sufficient incubation time (typically 24-72 hours) allows the system to stabilize, providing a reliable measure of maximum dissolved concentration.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., water, or buffers of various pH values) in a sealed flask. The excess solid is crucial to ensure saturation is achieved.[12]

  • Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (e.g., 48 hours). Preliminary experiments should confirm the time required to reach equilibrium.[14]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the solid phase without altering the equilibrium. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14][15]

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent to prevent precipitation.[15] Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Validation: Perform the experiment in triplicate for each condition. The solid residue should be analyzed post-experiment (e.g., by DSC or XRPD) to confirm that no polymorphic or solvate transformation has occurred.

Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[16] It provides detailed information about the chemical environment of each nucleus.[16]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the aromatic proton on the pyrimidine ring, and the hydroxyl proton. The chemical shifts (δ) will be indicative of their electronic environment. The hydroxyl proton signal may be broad and its position can be solvent-dependent; its identity can be confirmed by adding a drop of D₂O, which causes the signal to disappear due to H-D exchange.[17]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the unique carbon atoms in the molecule: two methyl carbons, and four distinct carbons in the pyrimidine ring.

Causality: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used because deuterium resonates at a much different frequency than protons, making the solvent effectively "invisible" in a ¹H NMR spectrum and preventing a massive solvent signal from overwhelming the analyte signals.[17][18] Shimming the magnetic field is essential to achieve high resolution and sharp peaks.[18]

Methodology:

  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.[18] Ensure the solid is fully dissolved.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.[19]

  • Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize its homogeneity, which sharpens the spectral lines.[18]

  • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[20]

  • Data Acquisition: A radio-frequency pulse is applied to the sample, and the resulting signal (Free Induction Decay, or FID) is detected.[16] This signal is then Fourier transformed by the computer to generate the frequency-domain NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Expected Absorptions: The FTIR spectrum of this compound should exhibit characteristic peaks corresponding to:

    • O-H stretch: A broad band typically in the 3200-3600 cm⁻¹ region.

    • C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C=N and C=C stretches (aromatic ring): Multiple sharp bands in the 1400-1650 cm⁻¹ region.

    • C-O stretch: A band in the 1000-1250 cm⁻¹ region.

Causality: The ATR technique is a rapid and simple method for analyzing solid samples directly. The IR beam undergoes internal reflection within a crystal (e.g., diamond or ZnSe). An evanescent wave penetrates a short distance into the sample placed on the crystal, and absorption occurs where the sample's vibrational frequencies match the IR radiation, providing a spectrum with minimal sample preparation.[21]

Methodology:

  • Background Scan: With the ATR crystal clean, perform a background scan. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which is then automatically subtracted from the sample spectrum.[22]

  • Sample Application: Place a small amount of the powdered this compound onto the crystal surface.

  • Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[22]

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

  • Expected Result: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, this compound would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (124.14). High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass with very high precision.[23]

Causality: Electrospray ionization (ESI) is a "soft" ionization technique ideal for polar molecules. It transfers ions from solution into the gas phase with minimal fragmentation, making it excellent for determining the molecular weight of the intact molecule.[24]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with a trace of formic acid (to promote protonation for positive ion mode).

  • Infusion: The solution is infused at a constant, low flow rate (e.g., 5-10 µL/min) into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺) are ejected into the gas phase.[24]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Experimental Workflows

To clarify the logical flow of these essential characterization experiments, the following diagrams are provided.

Diagram 1: General Physicochemical Characterization Workflow

start_node Start: Purified Sample of This compound prop_id Identity Confirmation (CAS, Formula, MW) start_node->prop_id thermal Thermal Analysis: Melting Point (DSC/Capillary) start_node->thermal sol_pka Solution Properties: Solubility & pKa start_node->sol_pka spectro Structural Verification: NMR, FTIR, MS start_node->spectro end_node End: Complete Physicochemical Profile prop_id->end_node thermal->end_node sol_pka->end_node spectro->end_node

Caption: High-level workflow for the complete physicochemical characterization.

Diagram 2: Workflow for Equilibrium Solubility Determination

prep 1. Add excess solid to aqueous medium in a sealed flask equil 2. Agitate at constant T (e.g., 48h) to reach equilibrium prep->equil separate 3. Separate Phases (Centrifuge / Filter 0.22µm) equil->separate quant 4. Dilute supernatant and quantify concentration (HPLC) separate->quant result Result: Equilibrium Solubility (e.g., mg/mL) quant->result

Caption: Step-by-step process for the shake-flask solubility method.

Diagram 3: Workflow for Potentiometric pKa Determination

setup 1. Prepare sample solution (known conc.) & calibrate pH meter titrate 2. Titrate with standardized base, recording pH vs. volume setup->titrate plot 3. Plot pH vs. Titrant Volume (Titration Curve) titrate->plot analyze 4. Identify Equivalence Point (V_eq) and Half-Equivalence Point (V_eq / 2) plot->analyze result 5. Read pH at V_eq / 2 pH = pKa analyze->result

Caption: Logical flow for determining pKa via potentiometric titration.

References

Tautomeric Landscapes of Substituted Pyrimidin-5-ols: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Nature of Pyrimidin-5-ols in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, substituted pyrimidin-5-ols represent a class of compounds with significant potential, yet their chemical behavior is nuanced by the phenomenon of tautomerism. This dynamic equilibrium between two or more interconverting structural isomers can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and, most critically, its biological activity.[2][3] Understanding and controlling the tautomeric preferences of substituted pyrimidin-5-ols is therefore a pivotal aspect of rational drug design and development.

This in-depth technical guide provides a comprehensive exploration of tautomerism in substituted pyrimidin-5-ols. We will delve into the fundamental principles governing their tautomeric equilibria, the experimental and computational methodologies for their characterization, and the critical implications for their application in pharmacology.

The Tautomeric Forms of Substituted Pyrimidin-5-ols: A Balancing Act

Substituted pyrimidin-5-ols can exist in several tautomeric forms, primarily through keto-enol and imine-enamine tautomerization. The principal equilibrium for a generic 2,4-disubstituted pyrimidin-5-ol is between the hydroxy (enol) form and its corresponding keto tautomers.

The position of this equilibrium is not static; it is a delicate balance influenced by a confluence of electronic and environmental factors.[4]

Key Tautomeric Equilibria in Pyrimidin-5-ols

The primary tautomeric interplay in pyrimidin-5-ols is the keto-enol equilibrium. The "enol" form is the 5-hydroxy tautomer, while the "keto" forms arise from the migration of the hydroxyl proton to a ring nitrogen, creating a carbonyl group.

tautomerism

Caption: Keto-enol tautomerism in a pyrimidin-5-ol scaffold.

Factors Influencing Tautomeric Equilibrium

The predominance of a particular tautomer is dictated by a combination of intrinsic molecular properties and the surrounding environment.

Substituent Effects: The Electronic Tug-of-War

The electronic nature of substituents on the pyrimidine ring plays a crucial role in determining tautomeric preference.

  • Electron-donating groups (EDGs) , such as amino and alkyl groups, tend to increase the electron density of the pyrimidine ring. This can stabilize the enol form by enhancing the aromaticity of the system.

  • Electron-withdrawing groups (EWGs) , such as nitro and cyano groups, decrease the electron density of the ring. This can favor the keto forms, as the carbonyl group can better accommodate the reduced electron density.[5]

The position of the substituent also has a significant impact. For instance, a substituent at the 2- or 4-position will have a more direct electronic influence on the ring nitrogens involved in tautomerization compared to a substituent at the 6-position.

Solvent Polarity: The Environmental Influence

The polarity of the solvent can significantly shift the tautomeric equilibrium.

  • Polar protic solvents , such as water and methanol, can form hydrogen bonds with both the keto and enol forms. However, they often preferentially stabilize the more polar keto tautomer, shifting the equilibrium in its favor.[6]

  • Nonpolar aprotic solvents , such as chloroform and dioxane, are less capable of hydrogen bonding and tend to favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.[7]

pH: The Protonation State Matters

The pH of the medium can dramatically alter the tautomeric landscape by changing the protonation state of the pyrimidine ring.[8] At different pH values, the molecule can exist as neutral species, cations, or anions, each with its own set of tautomeric possibilities. Spectroscopic analysis across a range of pH values is essential to fully characterize the tautomeric behavior of ionizable pyrimidin-5-ols.

Experimental and Computational Characterization of Tautomers

A multi-faceted approach combining spectroscopic and computational techniques is necessary for the unambiguous characterization of tautomeric forms and the quantification of their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.[9] Key NMR parameters provide distinct signatures for different tautomeric forms.

NMR Parameter Keto Tautomer Signature Enol Tautomer Signature
¹H NMR Appearance of N-H protons, characteristic chemical shifts for protons adjacent to the carbonyl group.Presence of an O-H proton, aromatic proton chemical shifts consistent with a fully aromatic ring.
¹³C NMR Presence of a carbonyl carbon signal (typically >160 ppm).Absence of a carbonyl signal, chemical shifts of ring carbons indicative of an aromatic system.
¹⁵N NMR Chemical shifts characteristic of amide-like nitrogens.Chemical shifts indicative of aromatic, pyridine-like nitrogens.

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrimidin-5-ol in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify distinct, well-resolved signals corresponding to each tautomer.

    • Integrate the signals for each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values. The equilibrium constant (KT) can be determined as the ratio of the integrals of the products (e.g., keto form) to the reactants (e.g., enol form).

nmr_workflow

Caption: Workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra due to differences in their electronic structures.[10] The keto and enol forms will have different chromophores, leading to different absorption maxima (λmax).

Experimental Protocol: UV-Vis Spectroscopy for Equilibrium Constant (KT) Determination

  • Sample Preparation: Prepare a stock solution of the pyrimidin-5-ol in the desired solvent. Create a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each concentration.

  • Data Analysis:

    • Identify the λmax for each tautomer. If the individual tautomers cannot be isolated, computational methods can help predict their theoretical λmax.

    • By analyzing the absorbance at wavelengths where one tautomer absorbs significantly more than the other, and applying the Beer-Lambert law, the equilibrium constant can be determined.[8]

X-ray Crystallography: The Solid-State Snapshot

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. This technique can reveal precise bond lengths and angles, confirming the positions of protons and the nature of the bonding within the pyrimidine ring.

Computational Chemistry: In Silico Insights

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).[11] These calculations can provide insights into the geometric and electronic properties of each tautomer and help in the interpretation of experimental spectroscopic data.

Biological and Pharmacological Implications of Tautomerism in Pyrimidin-5-ols

The tautomeric state of a drug molecule is not merely a chemical curiosity; it has profound consequences for its pharmacological profile.

  • Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns. As such, only one tautomer may fit optimally into the binding site of a biological target, such as an enzyme or receptor.

  • Pharmacokinetics: Tautomerism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, a more lipophilic tautomer may exhibit better membrane permeability.[3]

  • Toxicity: In some cases, a minor tautomer may be responsible for off-target effects or toxicity.

The ability to predict and control the tautomeric equilibrium of pyrimidin-5-ol derivatives is therefore a powerful tool in the hands of medicinal chemists, enabling the design of more potent and selective therapeutic agents.

Conclusion: A Call for Tautomeric Awareness

The tautomerism of substituted pyrimidin-5-ols is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the factors that govern their tautomeric equilibria is essential for researchers and drug development professionals working with this important class of heterocyclic compounds. By employing a combination of advanced spectroscopic and computational techniques, it is possible to characterize and ultimately control the tautomeric landscape, paving the way for the development of novel and effective pyrimidine-based therapeutics.

References

The Versatility of 4,6-Dimethylpyrimidin-5-ol: A Heterocyclic Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents and biologically active molecules. Among the vast array of pyrimidine derivatives, 4,6-Dimethylpyrimidin-5-ol stands out as a versatile and highly functionalized building block. Its unique electronic and steric properties, arising from the interplay of the electron-deficient pyrimidine ring, the electron-donating hydroxyl group, and the flanking methyl groups, make it an attractive starting point for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of this compound, with a particular focus on its emerging role in the development of targeted cancer therapies. Through detailed experimental protocols, mechanistic insights, and structure-activity relationship analyses, this document aims to equip researchers with the knowledge to effectively harness the potential of this valuable heterocyclic building block.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

Heterocyclic compounds are the cornerstone of medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in the structures of a vast number of pharmaceuticals. The pyrimidine ring system, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is of paramount importance. It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a wide range of synthetic drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1]

The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile. This compound, with its hydroxyl group at the 5-position and methyl groups at the 4- and 6-positions, presents a unique combination of reactive sites and steric features that can be exploited for the generation of diverse chemical libraries.

Synthesis and Characterization of this compound

The efficient and scalable synthesis of this compound is crucial for its widespread use as a building block. The most commonly employed synthetic route involves a multi-step process starting from readily available precursors.

Synthetic Protocol: A Step-by-Step Guide

A robust and well-documented synthesis of this compound proceeds via an oxazole intermediate from 3-chloro-2,4-pentadione and formamide.[2][3]

Experimental Protocol: Synthesis of this compound [2]

  • Step 1: Synthesis of the Oxazole Intermediate. To a solution of 3-chloro-2,4-pentadione (1.0 eq) in formic acid, add formamide (2.3 eq) and reflux the mixture for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization to form this compound. After cooling the reaction mixture to room temperature, carefully add aqueous ammonium hydroxide dropwise until a basic pH is achieved. Reflux the resulting mixture for 5 hours.

  • Step 3: Isolation and Purification. Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add acetone to the residue to precipitate the product. The solid can be collected by filtration and further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Formic acid and formamide: This combination serves as the source of the nitrogen and carbon atoms required to form the pyrimidine ring. The initial reaction likely proceeds through the formation of an oxazole intermediate.

  • Ammonium hydroxide: The addition of a base is crucial for the subsequent cyclization and rearrangement of the oxazole intermediate to the desired pyrimidine core.

  • Acetone: The use of acetone for precipitation is an effective method for isolating the product from the reaction mixture.

Spectroscopic Characterization

While detailed spectroscopic data for this compound is not extensively published, its characterization would rely on standard analytical techniques. For comparison, the related compound 2-amino-4,6-dimethylpyrimidine has been thoroughly analyzed.[4]

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the two methyl groups, the pyrimidine ring proton, and the hydroxyl proton. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.

  • ¹³C NMR: Resonances for the methyl carbons, the pyrimidine ring carbons (including those bearing the methyl and hydroxyl groups), and the carbon atom situated between the two nitrogen atoms.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to its molecular weight of 124.14 g/mol .[5] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[3]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic protons, and C=N and C=C stretching vibrations of the pyrimidine ring.

Chemical Reactivity and Tautomerism

The reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the nucleophilic hydroxyl group.

Key Reactions of the Pyrimidine Core and Hydroxyl Group

The hydroxyl group can readily undergo O-alkylation and O-acylation reactions, providing a convenient handle for introducing various side chains. The pyrimidine ring itself can be subject to electrophilic substitution, although the presence of the electron-donating hydroxyl and methyl groups can influence the regioselectivity of such reactions.

Protocol: Bromination of this compound [2]

A key transformation of this compound is its bromination to yield 2-bromo-4,6-dimethylpyrimidin-5-ol, a crucial intermediate for further functionalization.

  • Procedure: To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.7 eq). Stir the mixture at room temperature for 5 hours.

  • Work-up and Purification: Concentrate the reaction mixture and partition the residue between ethyl acetate and water. The organic layer is then dried and concentrated, and the crude product is purified by silica gel column chromatography.

Protocol: O-alkylation of 2-Bromo-4,6-dimethylpyrimidin-5-ol [3]

The hydroxyl group of the brominated derivative can be alkylated to introduce further diversity.

  • Procedure: To a solution of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.25 eq) in dimethylformamide (DMF), add the desired alkylating agent (e.g., 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene, 1.0 eq) and potassium carbonate (K₂CO₃) (5.0 eq).

  • Reaction Conditions: Stir the mixture at 80°C for 12 hours.

  • Isolation: After cooling, the reaction is quenched with ice water, and the resulting precipitate is collected by filtration.

Understanding Tautomerism in Hydroxypyrimidines

Hydroxypyrimidines can exist in tautomeric equilibrium with their corresponding oxo (or keto) forms. This phenomenon is critical as the different tautomers can exhibit distinct chemical reactivity and biological activity. For this compound, the keto-enol tautomerism is a key consideration. While specific studies on this compound are limited, research on related hydroxypyrimidines has shown that the position of the equilibrium is influenced by factors such as the solvent, pH, and the presence of other substituents on the ring.[6] The title compound is expected to exist predominantly as the OH tautomer, which can be stabilized by intramolecular hydrogen bonding.[2][7]

Application as a Building Block in Drug Discovery: The Case of FGFR4 Inhibitors

A significant application of this compound is in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for the treatment of hepatocellular carcinoma (HCC).[2][3][8][9]

The Role of FGFR4 in Hepatocellular Carcinoma

The FGF19-FGFR4 signaling pathway is frequently dysregulated in HCC, leading to uncontrolled cell proliferation and tumor growth. Therefore, the development of selective FGFR4 inhibitors is a key therapeutic strategy.

Synthesis of FGFR4 Inhibitors from this compound

Derivatives of this compound have been instrumental in the design of potent and selective FGFR4 inhibitors.[2][3] The general synthetic strategy involves the initial bromination of the pyrimidine core, followed by O-alkylation and subsequent palladium-catalyzed amination to introduce various side chains that can interact with the active site of the FGFR4 kinase.

Below is a generalized workflow for the synthesis of these inhibitors.

FGFR4_Inhibitor_Synthesis A This compound B 2-Bromo-4,6-dimethylpyrimidin-5-ol A->B Bromination (DBDMH) C O-Alkylated Intermediate B->C O-Alkylation (R-X, K2CO3) E FGFR4 Inhibitor C->E Pd-catalyzed Amination D Aromatic Amine D->E

Caption: Synthetic workflow for FGFR4 inhibitors.

Structure-Activity Relationship (SAR) Insights

Molecular docking studies and biological evaluation of synthesized compounds have provided valuable insights into the structure-activity relationships. For instance, the introduction of methyl groups on the pyrimidine ring can influence the binding affinity and selectivity for FGFR4 over other FGFR isoforms.[2][3] The combination of the dimethylpyrimidine core with specific substitutions on the appended aromatic rings has been shown to be crucial for achieving high potency and selectivity.[2]

Table 1: Biological Activity of this compound Derivatives as FGFR4 Inhibitors

CompoundModificationsFGFR4 IC₅₀ (µM)Selectivity vs FGFR1-3Reference
Compound 6O 2-amino, 5-O-linked difluorodimethoxybenzyl group4.5>8-fold vs BLU9931[2][3][9]
Compound 6A 2-amino, 5-O-linked difluorodimethoxybenzyl group25.2Lower than 6O[3]

Data extracted from in vitro assays on Hep3B and Huh7 cell lines.[3]

The data suggests that subtle structural modifications can have a significant impact on the biological activity of the final compounds, highlighting the importance of the this compound scaffold in facilitating these explorations.

Future Perspectives and Conclusion

This compound has emerged as a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its straightforward synthesis, well-defined reactivity, and demonstrated utility in the development of targeted therapies make it an attractive scaffold for further exploration.

Future research directions could include:

  • Exploration of other therapeutic targets: While its application in FGFR4 inhibition is well-established, the diverse functionalities of this compound could be leveraged for the synthesis of inhibitors for other kinases or enzymes.

  • Development of novel synthetic methodologies: The discovery of more efficient and sustainable synthetic routes to this building block and its derivatives would further enhance its accessibility and utility.

  • Applications in materials science: The unique electronic and structural features of pyrimidines suggest that derivatives of this compound could find applications in the development of novel organic materials with interesting optical or electronic properties.

References

The Expanding Therapeutic Landscape of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pyrimidine, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and drug discovery. As an essential component of nucleic acids (cytosine, thymine, and uracil), its derivatives are intrinsically recognized by biological systems, making them ideal candidates for therapeutic intervention.[1][2] This guide provides a comprehensive technical overview of the diverse therapeutic applications of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the practical methodologies required for their synthesis and preclinical evaluation. From foundational anticancer and antiviral agents to emerging applications in a host of human diseases, the pyrimidine core has proven to be a "privileged structure," offering unparalleled versatility.[3][4] This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to support the discovery and development of next-generation pyrimidine-based therapeutics.

Introduction to the Pyrimidine Core

2.1 The Fundamental Chemistry of Pyrimidine

Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[5] This arrangement makes the pyrimidine ring electron-deficient, influencing its chemical reactivity and its ability to participate in various non-covalent interactions with biological targets. The nitrogen atoms act as hydrogen bond acceptors, a critical feature for molecular recognition at the active sites of enzymes and receptors. Furthermore, the pyrimidine scaffold is readily amenable to chemical modification at its 2, 4, 5, and 6 positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties.[3]

2.2 Biosynthesis and Natural Occurrence

In biological systems, pyrimidine nucleotides are synthesized de novo from simpler precursor molecules. They are fundamental building blocks for DNA and RNA, and also play crucial roles in the biosynthesis of phospholipids, glycoproteins, and glycogen. The natural occurrence of the pyrimidine motif provides a key advantage in drug design; molecules built upon this scaffold often exhibit favorable interactions with enzymes and proteins that have evolved to recognize and process endogenous pyrimidine-containing structures.[1][2]

2.3 The Pyrimidine Scaffold as a "Privileged Structure" in Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. The pyrimidine scaffold is a quintessential example, forming the core of a vast number of FDA-approved drugs with diverse therapeutic actions.[3][4] Its ability to serve as a versatile template for library synthesis, combined with its favorable drug-like properties, has cemented its importance in modern drug discovery. Pyrimidine-based drugs are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][6]

Major Therapeutic Applications & Mechanisms of Action

The versatility of the pyrimidine scaffold is best illustrated by its wide-ranging therapeutic applications.

Anticancer Agents

Pyrimidine derivatives represent one of the earliest and most successful classes of chemotherapeutic agents. Their mechanisms often exploit the dependency of rapidly proliferating cancer cells on nucleotide synthesis.

  • Mechanism: Antimetabolite Activity A primary anticancer strategy involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[7] By mimicking the natural substrate, pyrimidine analogs can block this pathway, leading to a "thymineless death" in cancer cells.[8]

  • Case Study: 5-Fluorouracil (5-FU) 5-FU is a cornerstone in the treatment of various solid tumors.[9][10] Inside the cell, 5-FU is converted into several active metabolites.[9][11] Its principal mechanism involves the conversion to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable inhibitory complex with thymidylate synthase (TS), thereby blocking DNA synthesis.[8][9][11] Additionally, its metabolites can be incorporated into both DNA and RNA, leading to nucleic acid damage and inhibition of protein synthesis.[8][9][11]

G cluster_cell Cancer Cell FU 5-Fluorouracil (5-FU) FUTP Fluorouridine Triphosphate (FUTP) FU->FUTP Metabolic Activation FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FU->FdUMP Metabolic Activation RNA_Synth RNA Synthesis & Function FUTP->RNA_Synth Incorporation into RNA TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dTMP dTMP TS->dTMP Apoptosis Cell Death (Apoptosis) TS->Apoptosis Inhibition leads to dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis dTMP->DNA_Synth DNA_Synth->Apoptosis RNA_Synth->Apoptosis Disruption leads to

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

  • Emerging Targets: Kinase Inhibitors More recently, pyrimidine derivatives have been developed as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer. The fused pyrido[2,3-d]pyrimidine scaffold, for example, is the core of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of breast cancer.[12]

Antiviral Therapeutics

Pyrimidine nucleoside analogs are a critical component of antiviral therapy, particularly against retroviruses like HIV.

  • Mechanism: Chain Termination These drugs act as prodrugs that are phosphorylated within the host cell to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Because these analogs lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, their incorporation leads to premature termination of DNA chain synthesis, halting viral replication.[13][14][15][16]

  • Case Study: Zidovudine (AZT) Zidovudine was the first drug approved for the treatment of HIV.[14] It is a thymidine analog that, once converted to its triphosphate form, is incorporated into the viral DNA by HIV's reverse transcriptase.[13][14][15] This incorporation causes chain termination, effectively stopping the viral replication cycle.[13][14][15][17] Zidovudine exhibits a significantly higher affinity for the viral reverse transcriptase than for human DNA polymerases, providing a degree of selective toxicity.[13][14]

Antimicrobial Agents

The pyrimidine scaffold is also found in potent antibacterial agents that target metabolic pathways essential for bacterial survival.

  • Mechanism: Dihydrofolate Reductase Inhibition Some pyrimidine derivatives selectively inhibit bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid (THF).[18][19][20] THF is a vital cofactor in the biosynthesis of nucleotides and amino acids.[19] By blocking this pathway, these drugs inhibit bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[19][20][21]

  • Case Study: Trimethoprim Trimethoprim is an antibiotic that exhibits high selectivity for bacterial DHFR over its mammalian counterpart.[19][20] It is often used in combination with sulfamethoxazole (a sulfonamide antibiotic), which inhibits an earlier step in the same folic acid synthesis pathway, resulting in a synergistic and bactericidal effect.[20][22]

The Medicinal Chemist's Guide to Pyrimidine Derivatives

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the therapeutic potential of pyrimidine derivatives. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrimidine ring.[2][6][7][23] For instance, in the context of anticancer agents targeting kinases, specific substitutions at the C2, C4, and C5 positions can dramatically influence binding affinity and selectivity. A comprehensive SAR analysis indicates that the central pyrimidine ring is often a crucial pharmacophore for biological activity.[23]

Table 1: Illustrative SAR of Pyrido[2,3-d]pyrimidine Derivatives as Anticancer Agents

CompoundR1 (Substitution at C2)R2 (Substitution at C4)Target KinaseIC50 (nM)
A -NH-Ph-ClEGFR50
B -NH-Ph-3-Cl-ClEGFR15
C -NH-Ph-OCH3EGFR>1000
D -NH-Cyclohexyl-ClCDK425

Data is hypothetical and for illustrative purposes.

This simplified table demonstrates how modifying substituents can drastically alter potency (Compound B vs. A) and selectivity (Compound D). The addition of an electron-withdrawing group (Cl) on the phenyl ring at R1 enhances activity against EGFR, while replacing the aromatic ring with an aliphatic one shifts the activity towards CDK4.

Synthetic Strategies & Methodologies

The synthesis of pyrimidine derivatives is well-established, with both classical and modern methods available to medicinal chemists.

  • 4.2.1 Classical Synthesis: The Biginelli Reaction The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[24][25] This acid-catalyzed reaction is a straightforward and efficient method for producing a diverse range of dihydropyrimidinones, which can serve as precursors for further functionalization.[24][26][27]

Caption: A generalized workflow for pyrimidine synthesis.

  • 4.2.2 Modern Synthetic Approaches Modern organic synthesis offers a plethora of tools for the targeted functionalization of the pyrimidine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are invaluable for introducing aryl, vinyl, and amino substituents with high precision and in good yields. These methods provide access to a vast chemical space that is often inaccessible through classical methods.

Experimental Protocols for Preclinical Evaluation

Evaluating the biological activity of newly synthesized pyrimidine derivatives is a critical step in the drug discovery process. Standardized in vitro and cell-based assays are essential for determining potency, selectivity, and mechanism of action.

In Vitro Assay: Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[28]

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate light. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[29]

  • Materials:

    • Kinase of interest, kinase-specific substrate peptide, ATP

    • Test pyrimidine derivative (Compound X)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega or similar)

    • White, opaque 384-well plates

  • Protocol Steps:

    • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

    • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted Compound X or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of kinase enzyme solution to each well. Incubate for 10-20 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Cytotoxicity Evaluation (MTT Assay)

This protocol details the use of the MTT assay to assess the cytotoxic effects of an anticancer pyrimidine derivative on a cancer cell line.

  • Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][30][31] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[7][32]

  • Materials:

    • Human cancer cell line (e.g., MCF-7 breast cancer cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test pyrimidine derivative, DMSO, PBS

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom cell culture plates

  • Protocol Steps:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[33]

    • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[33] Mix gently by pipetting or shaking on an orbital shaker.

    • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration to determine the IC50 value.

G cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat Cells with Pyrimidine Derivative B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

References

Methodological & Application

Synthesis Protocol for 4,6-Dimethylpyrimidin-5-ol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4,6-dimethylpyrimidin-5-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. Pyrimidine derivatives are of significant interest due to their wide range of biological activities.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not only a robust synthesis method but also insights into the reaction mechanism, safety precautions, and characterization of the final product. The protocol is grounded in established chemical literature, ensuring reliability and reproducibility for researchers embarking on the synthesis of this and related compounds.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, largely due to their structural resemblance to the nucleobases of DNA and RNA. This structural mimicry allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] this compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, which have shown promise in the treatment of hepatocellular carcinoma.[1][2]

The synthesis of pyrimidine derivatives has been a subject of extensive research, with various methods developed to construct this versatile heterocyclic ring. The protocol detailed herein is a reliable and accessible method for the preparation of this compound, starting from commercially available reagents.

Chemical Profile: this compound

PropertyValueSource
CAS Number 70345-38-9[2][3]
Molecular Formula C₆H₈N₂O[2][3]
Molecular Weight 124.14 g/mol [2][3]
Purity (Typical) ≥95%[3]

Health and Safety Precautions

Hazard Statements (Anticipated):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[2][4]

  • Handling: Avoid inhalation of dust, fumes, and vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][4]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Synthesis of this compound: A Step-by-Step Protocol

This protocol is adapted from a method described in the Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2] The synthesis proceeds via a two-step, one-pot reaction from 3-chloro-2,4-pentanedione and formamide.

Materials and Reagents
  • 3-chloro-2,4-pentanedione

  • Formamide

  • Formic acid

  • Aqueous ammonium hydroxide (aq. NH₄OH)

  • Acetone

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for potential extraction)

  • Hexanes (for potential purification)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Dropping funnel

  • Beakers and graduated cylinders

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Reaction Pathway

The synthesis involves the initial reaction of 3-chloro-2,4-pentanedione with formamide in formic acid to form an oxazole intermediate. This intermediate is then treated in situ with aqueous ammonium hydroxide to yield the final product, this compound.[1][2]

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 3-chloro-2,4-pentanedione C Oxazole Intermediate A->C Formic Acid, Reflux B Formamide B->C D This compound C->D aq. NH4OH, Reflux caption Reaction pathway for the synthesis of this compound.

A simplified workflow for the synthesis of this compound.
Experimental Procedure

  • Step 1: Formation of the Oxazole Intermediate

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-chloro-2,4-pentanedione (20 mL, 177.17 mmol) and formic acid (30 mL).

    • To this solution, add formamide (16 mL, 402.84 mmol).

    • Heat the reaction mixture to reflux and maintain for 12 hours.[1][2]

  • Step 2: Cyclization to this compound

    • After 12 hours, cool the reaction mixture to room temperature.

    • Carefully add aqueous ammonium hydroxide dropwise until the pH of the solution becomes basic. Monitor the pH using pH paper or a pH meter.

    • Once the solution is basic, heat the mixture to reflux for an additional 5 hours.[1][2]

  • Step 3: Work-up and Isolation

    • After the second reflux, cool the reaction mixture to room temperature.

    • Concentrate the mixture using a rotary evaporator to remove the solvent.

    • To the resulting residue, add acetone to precipitate the product.[1][2]

    • Collect the solid product by filtration and wash with a small amount of cold acetone.

Purification (Optional)

For obtaining a higher purity product, the crude material can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.[2]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: Comparison with the literature value, if available.

Discussion of the Synthesis and Alternative Approaches

The presented protocol offers a straightforward and efficient method for the synthesis of this compound. The use of a one-pot, two-step procedure minimizes the need for isolation of the intermediate, thereby simplifying the overall process.

While this method is robust, it is important for researchers to be aware of other general strategies for pyrimidine synthesis. The most common classical method involves the cyclocondensation of 1,3-dicarbonyl compounds with urea, thiourea, or amidines. For instance, the reaction of acetylacetone with urea in the presence of an acid catalyst is a well-established method for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine.[5] Researchers can explore these alternative routes depending on the availability of starting materials and the desired substitution pattern on the pyrimidine ring.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key building block in the development of novel therapeutics. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their drug discovery and development endeavors.

References

Application Note: Strategic Synthesis of Highly Selective FGFR4 Inhibitors Using a 4,6-Dimethylpyrimidin-5-ol Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selective FGFR4 Inhibition in Oncology

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a pivotal oncogenic driver, particularly in hepatocellular carcinoma (HCC).[1][2] The signaling cascade is typically initiated by the binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19), in concert with the co-receptor β-klotho.[3][4] This activation triggers downstream pathways, including Ras-Raf-MAPK and PI3K-AKT, which are fundamental to cell proliferation, survival, and differentiation.[1][3][5] Dysregulation of the FGF19-FGFR4 axis is strongly implicated in tumor progression, making FGFR4 a compelling therapeutic target.[2][6]

While several pan-FGFR inhibitors have been developed, their clinical utility is often hampered by off-target toxicities arising from the inhibition of other highly homologous FGFR family members (FGFR1-3).[7] This challenge underscores the critical need for highly selective FGFR4 inhibitors to achieve a wider therapeutic window. This application note details the strategic use of a 2-amino-4,6-dimethylpyrimidin-5-ol scaffold as a core structural element to confer exceptional selectivity for FGFR4, explains the synthetic rationale, and provides a detailed protocol for the synthesis of a potent and selective inhibitor.

The Rationale for the 2-Amino-4,6-dimethylpyrimidin-5-ol Scaffold: A Lock-and-Key Approach to Selectivity

The design of selective kinase inhibitors hinges on exploiting subtle differences in the ATP-binding pockets of the target enzymes. The 2-amino-4,6-dimethylpyrimidin-5-ol core is a privileged scaffold for achieving FGFR4 selectivity due to steric hindrance mechanisms.[4][8]

Molecular docking studies have revealed that the methyl groups at the C4 and C6 positions of the pyrimidine ring are crucial for selectivity.[8] In FGFR1, FGFR2, and FGFR3, these methyl groups clash sterically with amino acid residues in the hinge region of the ATP-binding site (e.g., Glu562 in FGFR1).[4] This unfavorable interaction prevents the inhibitor from adopting the optimal conformation required for high-affinity binding and covalent bond formation with a key cysteine residue present in these family members.[8]

Conversely, the ATP-binding pocket of FGFR4 can accommodate these methyl groups, allowing the inhibitor to bind with high affinity. This structural discrimination forms the basis of the scaffold's remarkable selectivity, leading to compounds that are orders of magnitude more potent against FGFR4 than other FGFR isoforms.[2][8]

FGFR4 Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical FGFR4 signaling pathway and highlights the point of intervention by inhibitors synthesized from the pyrimidinol scaffold.

FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF19 FGF19 Ligand FGFR4_inactive FGFR4 (Inactive Monomer) FGF19->FGFR4_inactive Binds KLB β-klotho KLB->FGFR4_inactive Co-receptor FGFR4_active FGFR4 Dimer (Active) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Anti-Apoptosis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidinol-based FGFR4 Inhibitor (e.g., Compound 6O) Inhibitor->FGFR4_active INHIBITS ATP Binding

Caption: FGFR4 signaling cascade and inhibition point.

Synthetic Workflow and Protocols

The synthesis of highly selective FGFR4 inhibitors based on the 2-amino-4,6-dimethylpyrimidin-5-ol core involves a multi-step sequence. The following workflow outlines the synthesis of a representative potent inhibitor, Compound 6O , as described in the literature.[2][8]

Overall Synthetic Workflow Diagram

Synthesis_Workflow cluster_core Core Synthesis cluster_coupling Coupling & Final Steps A 2-Amino-4,6- dimethylpyrimidin-5-ol B 5-Bromo-4,6-dimethyl- pyrimidin-2-amine A->B Bromination (POBr3) C 4,6-Dimethyl-5-nitro- pyrimidin-2-amine B->C Nitration (H2SO4, HNO3) D N-(4,6-dimethyl-5-nitro- pyrimidin-2-yl)acetamide C->D Acetylation (Ac2O) E N-(5-amino-4,6-dimethyl- pyrimidin-2-yl)acetamide D->E Reduction (H2, Pd/C) F N-(5-bromo-4,6-dimethyl- pyrimidin-2-yl)acetamide E->F Sandmeyer Reaction H Intermediate 7 F->H Buchwald-Hartwig Amination G 2,6-Difluoro-3,5- dimethoxyaniline G->H I Intermediate 8 H->I Deacetylation (HCl) J Compound 6O (Final Product) I->J Acryloyl Chloride Coupling

Caption: Multi-step synthesis of Compound 6O.

Detailed Experimental Protocols

Note: These protocols are adapted from published procedures and should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Synthesis of N-(5-bromo-4,6-dimethyl-pyrimidin-2-yl)acetamide (Intermediate F)

This protocol outlines the synthesis of the key pyrimidine core intermediate required for the subsequent coupling reaction.

  • Step 1: Bromination of 2-Amino-4,6-dimethylpyrimidin-5-ol (A → B)

    • Rationale: Conversion of the hydroxyl group to a bromide, which is a better leaving group for subsequent nitration displacement.

    • Procedure: To a stirred solution of 2-Amino-4,6-dimethylpyrimidin-5-ol (1.0 eq) in a suitable solvent, add phosphorus oxybromide (POBr₃) (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor reaction completion by TLC. Cool the mixture, carefully quench with ice water, and neutralize with a suitable base (e.g., NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure to yield 5-Bromo-4,6-dimethyl-pyrimidin-2-amine.

  • Step 2: Nitration (B → C)

    • Rationale: Introduction of a nitro group, which will be subsequently reduced to an amine for the Sandmeyer reaction.

    • Procedure: Dissolve the bromo-pyrimidine from Step 1 in concentrated sulfuric acid at 0 °C. Add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C. Stir for 1-2 hours at this temperature. Carefully pour the reaction mixture onto crushed ice, and collect the precipitated solid by filtration to obtain 4,6-Dimethyl-5-nitro-pyrimidin-2-amine.

  • Step 3: Acetylation (C → D)

    • Rationale: Protection of the exocyclic amine with an acetyl group to prevent side reactions in subsequent steps.

    • Procedure: Suspend the nitro-pyrimidine from Step 2 in acetic anhydride (Ac₂O) and heat at reflux for 2-3 hours. Cool the mixture and pour it into cold water. Collect the solid product by filtration, wash with water, and dry to yield N-(4,6-dimethyl-5-nitro-pyrimidin-2-yl)acetamide.

  • Step 4: Reduction of Nitro Group (D → E)

    • Rationale: Conversion of the nitro group to a primary amine, a necessary precursor for the Sandmeyer reaction.

    • Procedure: Dissolve the acetylated nitro-pyrimidine from Step 3 in methanol or ethanol. Add Palladium on carbon (10% Pd/C, catalytic amount). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain N-(5-amino-4,6-dimethyl-pyrimidin-2-yl)acetamide.

  • Step 5: Sandmeyer Reaction (E → F)

    • Rationale: Conversion of the primary amine to a bromide, yielding the key intermediate for the Buchwald-Hartwig coupling.

    • Procedure: Prepare a solution of the amine from Step 4 in an aqueous solution of hydrobromic acid (HBr). Cool to 0-5 °C and add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution. Stir at room temperature for 1-2 hours. Extract the product, purify by column chromatography to yield the final intermediate, N-(5-bromo-4,6-dimethyl-pyrimidin-2-yl)acetamide (F) .

Protocol 2: Buchwald-Hartwig Amination and Final Synthesis of Compound 6O

This protocol describes the critical C-N bond-forming reaction and the final steps to produce the active inhibitor.

  • Step 1: Buchwald-Hartwig Amination (F + G → H)

    • Rationale: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between the pyrimidine core and the aniline side chain, which is often difficult to achieve via classical nucleophilic substitution. The use of specialized phosphine ligands is key to the reaction's efficiency.

    • Reagents:

      • N-(5-bromo-4,6-dimethyl-pyrimidin-2-yl)acetamide (Intermediate F ) (1.0 eq)

      • 2,6-Difluoro-3,5-dimethoxyaniline (Intermediate G ) (1.2 eq)

      • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

      • Xantphos (or similar phosphine ligand) (0.1 eq)

      • Cesium carbonate (Cs₂CO₃) (2.0 eq)

      • Anhydrous 1,4-dioxane or toluene

    • Procedure: To an oven-dried flask, add Intermediate F , Intermediate G , Cs₂CO₃, Pd(OAc)₂, and Xantphos. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous solvent via syringe. Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor by TLC or LC-MS. After completion, cool the reaction, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the coupled product, Intermediate H .

  • Step 2: Deacetylation (H → I)

    • Rationale: Removal of the acetyl protecting group to reveal the free amine necessary for the final coupling step.

    • Procedure: Dissolve Intermediate H in a mixture of methanol and concentrated hydrochloric acid (HCl). Heat the solution at reflux for 4-6 hours. Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. Extract the product with ethyl acetate. Dry the organic layer and concentrate to give Intermediate I .

  • Step 3: Final Acylation (I → J)

    • Rationale: Installation of the acryloyl group, which acts as a Michael acceptor to form a covalent bond with a non-catalytic cysteine residue in the FGFR4 binding pocket, leading to irreversible inhibition.

    • Procedure: Dissolve Intermediate I in anhydrous dichloromethane (DCM) and cool to 0 °C. Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). Add acryloyl chloride (1.1 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the final product, Compound 6O .

Data Summary: Potency and Selectivity

The strategic design incorporating the 4,6-dimethylpyrimidin-5-ol scaffold results in inhibitors with exceptional selectivity for FGFR4.

CompoundTarget KinaseIC₅₀ (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Reference
Compound 6O FGFR4 75.3 >664-fold471-fold>398-fold[8]
FGFR1>50,000-[8]
FGFR235,482-[8]
FGFR3>30,000-[8]
BLU9931 FGFR4 3~50-fold~50-fold~50-fold[8]

Table 1: In vitro kinase inhibitory activity and selectivity of Compound 6O compared to the known inhibitor BLU9931.

Conclusion

The 2-amino-4,6-dimethylpyrimidin-5-ol scaffold is a validated and highly effective core structure for the synthesis of potent and exceptionally selective FGFR4 inhibitors. The synthetic route, culminating in a crucial Buchwald-Hartwig amination, provides reliable access to these complex molecules. The inherent selectivity, derived from sterically demanding methyl groups on the pyrimidine ring, offers a clear advantage in mitigating off-target effects associated with pan-FGFR inhibitors. This approach represents a significant advancement in the development of targeted therapies for FGF19-driven cancers like hepatocellular carcinoma.

References

Experimental procedure for the bromination of 4,6-Dimethylpyrimidin-5-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Protocol for the Selective Bromination of 4,6-Dimethylpyrimidin-5-ol

Abstract

This application note provides a detailed experimental procedure for the synthesis of 2-Bromo-4,6-dimethylpyrimidin-5-ol, a key intermediate in the development of selective kinase inhibitors.[1][2] The protocol is based on the electrophilic aromatic substitution of this compound using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. We delve into the mechanistic rationale behind the reaction, provide a robust, step-by-step protocol from reaction setup to purification, and outline critical safety considerations for handling the reagents involved. This guide is designed for researchers in medicinal chemistry and organic synthesis, offering field-proven insights to ensure reproducible and efficient synthesis.

Introduction and Mechanistic Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is crucial for modulating pharmacological activity. The bromination of this compound yields 2-Bromo-4,6-dimethylpyrimidin-5-ol, a valuable building block for creating more complex molecules, such as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for anti-hepatocellular carcinoma applications.[1][2]

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3][4] The key principles governing this specific transformation are:

  • Ring Reactivity: Pyrimidine is a π-deficient heterocycle, meaning the nitrogen atoms withdraw electron density from the ring, making it inherently less reactive towards electrophiles than benzene.[5][6] Direct halogenation of an unsubstituted pyrimidine ring is often difficult and requires harsh conditions.[6]

  • Substituent Effects: The reactivity and regioselectivity of this reaction are dictated by the substituents on the pyrimidine ring. The hydroxyl group (-OH) at the C5 position is a powerful activating group, donating electron density into the ring through resonance and facilitating electrophilic attack. The two methyl groups (-CH₃) at C4 and C6 are also weakly activating. This combined activation overcomes the inherent electron-deficient nature of the pyrimidine core.

  • Regioselectivity: The directing influence of the activating groups channels the electrophile (Br⁺) to the most nucleophilic carbon. In this system, the C2 position is preferentially brominated, as observed experimentally.[1]

  • Choice of Brominating Agent: Strong brominating agents like molecular bromine (Br₂) with a Lewis acid are often unnecessary for highly activated systems and can lead to over-bromination or side reactions. Milder, solid-phase reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS) provide a controlled source of electrophilic bromine, enhancing selectivity and simplifying handling.[7][8] The selected literature protocol utilizes DBDMH, which has proven effective for this specific substrate.[1]

Experimental Protocol

This section details the complete workflow for the synthesis, workup, and purification of 2-Bromo-4,6-dimethylpyrimidin-5-ol.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.SupplierNotes
This compound124.1470345-38-9Commercially AvailableStarting material.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)285.9877-48-5Commercially AvailableBrominating agent. Corrosive.
Tetrahydrofuran (THF), Anhydrous72.11109-99-9Commercially AvailableReaction solvent.
Ethyl Acetate (EtOAc)88.11141-78-6Commercially AvailableExtraction solvent.
Hexanes-110-54-3Commercially AvailableChromatography eluent.
Magnesium Sulfate (MgSO₄), Anhydrous120.377487-88-9Commercially AvailableDrying agent.
Silica Gel-7631-86-9Commercially AvailableStationary phase for chromatography.
Deionized Water18.027732-18-5-Used in workup.
Critical Safety Precautions

All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A strong oxidizing agent and corrosive. It can cause severe skin burns and eye damage.[9][10] Avoid inhalation of dust. Handle with care, avoiding contact with skin and eyes.

  • Tetrahydrofuran (THF): A flammable liquid and can form explosive peroxides upon storage. Use from a freshly opened bottle or test for peroxides before use.

  • Ethyl Acetate & Hexanes: Highly flammable liquids. Keep away from ignition sources.

Step-by-Step Synthesis Procedure

The following protocol is adapted from a peer-reviewed synthesis of 2-Bromo-4,6-dimethylpyrimidin-5-ol.[1]

Table 1: Reagent Quantities

ReagentAmountMoles (mmol)Equivalents
This compound150 mg1.211.0
DBDMH242 mg0.850.7
THF (Anhydrous)4 mL--
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (150 mg, 1.21 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 4 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Carefully add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (242 mg, 0.85 mmol) to the solution.

    • Causality Note: DBDMH serves as the electrophilic bromine source. Using a slight sub-stoichiometric amount relative to the two bromine atoms available on DBDMH ensures controlled monosubstitution and minimizes potential side reactions.

  • Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After 5 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Aqueous Workup:

    • Dilute the resulting residue with ethyl acetate (EtOAc) and deionized water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Causality Note: This extraction sequence moves the desired organic product from the aqueous phase into the organic phase, leaving behind inorganic byproducts and unreacted reagents.

  • Drying and Filtration:

    • Combine the organic extracts.

    • Dry the combined organic solution over anhydrous magnesium sulfate (MgSO₄).

    • Causality Note: Removing residual water from the organic solvent is crucial before evaporation to prevent product degradation and ensure a clean crude material.

    • Filter the mixture to remove the drying agent and wash the solid with a small amount of EtOAc.

  • Final Concentration: Concentrate the filtered organic solution under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • Elute the column using a gradient of 10% to 40% ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and concentrate under reduced pressure to obtain the final product, 2-Bromo-4,6-dimethylpyrimidin-5-ol.

    • The reported yield for this procedure is 63% (156 mg).[1]

Workflow Visualization

The following diagram outlines the complete experimental workflow for the synthesis of 2-Bromo-4,6-dimethylpyrimidin-5-ol.

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve this compound in anhydrous THF B Add DBDMH to the solution A->B Step 1-3 C Stir at Room Temperature for 5 hours B->C D Concentrate under reduced pressure C->D E Dilute with EtOAc and Water D->E F Extract Aqueous Layer with EtOAc (3x) E->F G Combine & Dry Organic Layers (MgSO4) F->G H Filter and Concentrate to get Crude Product G->H I Silica Gel Column Chromatography (10-40% EtOAc/Hexanes) H->I J Combine Pure Fractions & Concentrate I->J K Obtain Pure 2-Bromo-4,6-dimethylpyrimidin-5-ol J->K

Caption: Experimental workflow for the synthesis of 2-Bromo-4,6-dimethylpyrimidin-5-ol.

Conclusion

This application note provides a reliable and detailed protocol for the bromination of this compound. By understanding the underlying electrophilic aromatic substitution mechanism and adhering to the procedural and safety guidelines, researchers can effectively synthesize the 2-bromo derivative in good yield. This intermediate serves as a critical precursor for further synthetic elaborations in drug discovery and materials science.

References

Analytical techniques for the characterization of 4,6-Dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 4,6-Dimethylpyrimidin-5-ol

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals, offering robust, step-by-step procedures for assessing the identity, purity, and structural integrity of this compound. This document integrates established analytical principles with practical, field-proven insights to ensure reliable and reproducible results. The techniques covered include High-Performance Liquid Chromatography (HPLC) for purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and UV-Vis Spectrophotometry for electronic transition analysis.

Introduction to this compound

This compound is a substituted pyrimidine derivative of significant interest in synthetic and medicinal chemistry. Pyrimidine scaffolds are central to the structure of nucleobases and are prevalent in a wide array of pharmacologically active molecules. Consequently, the precise characterization of substituted pyrimidines like this compound is a critical step in the synthesis of novel therapeutic agents, such as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for anti-cancer applications.[1][2][3] Ensuring the structural identity and purity of this intermediate is paramount for the validity of subsequent synthetic transformations and the safety and efficacy of the final active pharmaceutical ingredient (API).

This application note provides a multi-faceted analytical approach to furnish a complete chemical and physical profile of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods, particularly in chromatography and spectroscopy.

PropertyValueSource(s)
CAS Number 70345-38-9[1][4][5][6]
Molecular Formula C₆H₈N₂O[4][5][6][7]
Molecular Weight 124.14 g/mol [4][5][6][7]
Appearance Typically an off-white to light-yellow solid.[8]
Purity Commercially available in purities of ≥95% or ≥97%.[4][5][6]
Solubility Soluble in polar organic solvents like ethanol, methanol, and DMSO; moderately soluble in water.[8][9]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and degradants, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile and thermally labile compounds. A reversed-phase method is most suitable for a moderately polar compound like this compound.

Causality of Method Design:

  • Reversed-Phase C18 Column: The nonpolar stationary phase (C18) effectively retains the moderately polar analyte, allowing for separation from more polar impurities (eluting earlier) and less polar impurities (eluting later).

  • Mobile Phase: A gradient of a weak acid (formic acid) in water and an organic modifier (acetonitrile) is used. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time reproducibility. The gradient elution ensures that impurities with a wide range of polarities are eluted and detected.

  • UV Detection: The pyrimidine ring contains a chromophore that absorbs UV light, making UV detection a sensitive and reliable method for quantification.

Experimental Protocol: HPLC Purity Determination

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Diluent: 50:50 (v/v) acetonitrile:water.

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
  • System Suitability:

    • Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the Standard and Sample solutions.

    • Calculate the percentage purity of the sample using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Prepare Standard (0.1 mg/mL) Injector Inject 10 µL Prep_Standard->Injector System Suitability Prep_Sample Prepare Sample (0.1 mg/mL) Prep_Sample->Injector Analysis Column C18 Column (4.6x150mm, 5µm) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.

Causality of Method Design:

  • Derivatization: The hydroxyl group of this compound makes it polar and potentially thermally labile. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the -OH group to a less polar and more volatile -OTMS (trimethylsilyl) ether, improving its chromatographic behavior.

  • Capillary Column: A non-polar or mid-polarity column (e.g., DB-5ms) is used to separate compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry Detection: MS provides definitive identification of separated components by comparing their mass spectra to established libraries (e.g., NIST).

Experimental Protocol: GC-MS Impurity Profiling

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh approximately 5 mg of this compound into a GC vial.

    • Derivatization: Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane). Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
  • Analysis:

    • Inject the derivatized sample.

    • Identify the main peak corresponding to the silylated this compound.

    • Identify any other peaks by searching their mass spectra against the NIST/Wiley library.

    • Quantify impurities based on their relative peak areas.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Weigh Weigh Sample (5 mg) Derivatize Derivatize with BSTFA (70°C) Weigh->Derivatize GC GC Separation (DB-5ms column) Derivatize->GC Inject 1 µL MS MS Detection (EI, 40-450 m/z) GC->MS TIC Total Ion Chromatogram MS->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Identify Identify Impurities LibrarySearch->Identify

Caption: Workflow for GC-MS analysis of volatile impurities.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide definitive information about the molecular structure and functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Causality of Method Design:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its residual solvent peak does not interfere with the key signals.[8]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information on the number and type of carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Experiments: Standard ¹H, ¹³C{¹H}, and optionally 2D experiments like COSY and HSQC for full assignment.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Expected Spectral Data:

¹H NMR (400 MHz, DMSO-d₆)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
OH ~9.5 - 10.5Broad Singlet1HPyrimidinol -OH
H-2 ~8.2 - 8.4Singlet1HPyrimidine C2-H
CH₃ ~2.3 - 2.5Singlet6HTwo equivalent -CH₃ groups at C4 and C6
¹³C NMR (100 MHz, DMSO-d₆)Expected Chemical Shift (δ, ppm)Assignment
C4, C6 ~160 - 165Methyl-substituted carbons
C5 ~145 - 150Hydroxyl-substituted carbon
C2 ~140 - 145Pyrimidine C2
CH₃ ~20 - 25Methyl carbons

Note: Actual chemical shifts can vary based on solvent, concentration, and temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the this compound powder directly on the ATR crystal.

  • Data Acquisition:

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 or 32 scans to improve signal-to-noise ratio.

    • Acquire a background spectrum before running the sample.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800 (broad) O-H stretchPhenolic hydroxyl group (H-bonded)
3100 - 3000 C-H stretchAromatic C-H
2980 - 2850 C-H stretchMethyl C-H
~1600, ~1550 C=C, C=N stretchPyrimidine ring vibrations
~1450 C-H bendMethyl group deformation
~1250 C-O stretchPhenolic C-O
UV-Vis Spectrophotometry

This technique provides information about the electronic transitions within the molecule and can be used for quantitative analysis using a calibration curve.

Experimental Protocol: UV-Vis Spectrophotometry

  • Sample Preparation: Prepare a dilute solution of this compound in ethanol (e.g., 10 µg/mL).

  • Data Acquisition:

    • Use ethanol as the blank reference.

    • Scan the sample solution from 400 nm to 200 nm.

    • Record the wavelength of maximum absorbance (λ_max).

  • Expected Result:

    • The λ_max is expected in the range of 260-280 nm, characteristic of the π → π* transitions in the pyrimidine ring system. This value is crucial for setting the detection wavelength in HPLC analysis.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By combining chromatographic separation with spectroscopic elucidation, scientists can confidently verify the identity, establish the purity, and confirm the structure of this important chemical intermediate. Adherence to these protocols will ensure the quality and consistency required for research, development, and manufacturing applications.

References

Application Notes and Protocols for Molecular Docking Studies of 4,6-Dimethylpyrimidin-5-ol Derivatives with FGFR4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting FGFR4 in Cancer Therapy

Fibroblast Growth Factor Receptor 4 (FGFR4) is a transmembrane tyrosine kinase receptor that has emerged as a significant therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC).[1][2][3] Upon binding with its specific ligand, FGF19, FGFR4 activates downstream signaling pathways, including RAS-RAF-MAPK and PI3K-AKT, which are crucial for cell proliferation, differentiation, migration, and survival.[4][5][6] Dysregulation of the FGF19-FGFR4 signaling axis, often due to FGF19 amplification, is strongly associated with cancer development and progression.[4][5] This makes FGFR4 an attractive target for the development of selective inhibitors.[5]

Recent studies have explored various small molecules as potential FGFR4 inhibitors. Among these, derivatives of 4,6-Dimethylpyrimidin-5-ol have shown promise.[7][8] This guide provides a comprehensive protocol for conducting molecular docking studies of these derivatives with the FGFR4 kinase domain. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] Understanding these interactions at a molecular level is crucial for structure-based drug design and for optimizing the potency and selectivity of potential inhibitors.

This document will guide researchers, scientists, and drug development professionals through the entire in silico workflow, from protein and ligand preparation to the analysis and interpretation of docking results.

Signaling Pathway Overview

The FGF19-FGFR4 signaling cascade plays a pivotal role in tumorigenesis. The following diagram illustrates the key components and downstream effects of this pathway.

FGFR4_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Activates PLCg PLCγ FGFR4->PLCg Activates PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR4 Signaling Pathway in Cancer.

Experimental Workflow: A Step-by-Step Guide

The molecular docking process involves several distinct stages, from data retrieval and preparation to simulation and analysis. The following diagram outlines the comprehensive workflow detailed in this guide.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A 1. Obtain Protein Structure (e.g., PDB ID: 4XCU) B 2. Prepare Protein (Remove water, add hydrogens) A->B E 5. Define Binding Site (Grid box generation) B->E C 3. Obtain/Draw Ligand Structure (this compound derivative) D 4. Prepare Ligand (Energy minimization, define rotatable bonds) C->D D->E F 6. Run Docking Simulation (AutoDock Vina) E->F G 7. Analyze Docking Scores (Binding affinity) F->G H 8. Visualize Interactions (PyMOL) G->H I 9. Interpret Results (Identify key interactions) H->I

Caption: Molecular Docking Workflow Overview.

Detailed Protocols

Part 1: Protein Preparation

The initial and critical step in molecular docking is the preparation of the target protein structure. This ensures that the protein is in a suitable state for the docking simulation.

Protocol 1.1: Obtaining and Preparing the FGFR4 Structure

  • Download the Protein Structure:

    • Navigate to the RCSB Protein Data Bank (PDB) (--INVALID-LINK--).

    • Search for an appropriate crystal structure of human FGFR4. For this protocol, we will use PDB ID: 4XCU , which is the crystal structure of FGFR4 in complex with an irreversible inhibitor.[10] This provides a well-defined active site.

    • Download the structure in PDB format.

  • Initial Cleaning of the PDB File:

    • Open the downloaded PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.[11][12]

    • Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand.[13] This is crucial as they can interfere with the docking process.

    • If the crystal structure contains multiple chains, retain only the chain that is relevant for the study (e.g., Chain A).[14][15]

  • Preparing the Protein for Docking using AutoDock Tools:

    • Open AutoDock Tools (ADT).[16]

    • Load the cleaned PDB file of FGFR4.

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This step is vital for correct hydrogen bond formation.

    • Add Charges: Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to the protein atoms, which is necessary for calculating electrostatic interactions.[17]

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the FGFR4 molecule. Save the prepared protein in the PDBQT format. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[18]

Part 2: Ligand Preparation

Proper preparation of the ligand is equally important to ensure that its conformational flexibility and chemical properties are accurately represented.

Protocol 2.1: Preparing the this compound Derivative

  • Obtain Ligand Structure:

    • The 2D structure of the this compound derivative can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem. A representative structure based on published literature will be used here.[7][8]

    • Save the structure in a 3D format, such as SDF or MOL2.

  • Ligand Preparation using AutoDock Tools:

    • Open ADT and load the ligand file.

    • Detect Root: ADT will automatically detect the root of the ligand, which defines its rigid part.

    • Set Torsions: Define the rotatable bonds to allow for conformational flexibility during docking. Go to Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Torsion Tree -> Choose Torsions.

    • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Part 3: Molecular Docking Simulation

With the prepared protein and ligand, the next step is to perform the docking simulation using AutoDock Vina.

Protocol 3.1: Running AutoDock Vina

  • Define the Binding Site (Grid Box):

    • In ADT, with both the prepared protein and ligand loaded, go to Grid -> Grid Box.

    • A grid box will appear, defining the search space for the docking simulation. Position and size this box to encompass the active site of FGFR4. The coordinates of the co-crystallized ligand in 4XCU can be used as a reference to center the grid box.[19]

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

  • Run the Docking Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (fgfr4.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the following command:

    • Vina will perform the docking and generate an output file (docking_results.pdbqt) containing the predicted binding poses and their corresponding binding affinities, as well as a log file (log.txt) with the scores.[17]

Part 4: Analysis and Interpretation of Results

The final step is to analyze the docking results to understand the binding interactions and predict the efficacy of the ligand.

Protocol 4.1: Analyzing Docking Results

  • Evaluate Binding Affinity:

    • Open the log.txt file. It will contain a table of the top binding poses with their corresponding binding affinities (in kcal/mol).

    • A lower binding affinity score indicates a more favorable binding interaction.[20] These scores provide a quantitative measure for comparing different derivatives.

  • Visualize Binding Poses:

    • Use a molecular visualization tool like PyMOL to open the prepared protein (fgfr4.pdbqt) and the docking results (docking_results.pdbqt).[11][12]

    • The output file will contain multiple binding modes. You can view each pose to observe the ligand's orientation in the active site.

  • Analyze Molecular Interactions:

    • For the best-scoring pose, identify the key interactions between the ligand and the amino acid residues of FGFR4.

    • Look for hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. These can be visualized in PyMOL by showing the polar contacts.

    • Understanding these interactions provides insight into the structural basis of the ligand's inhibitory activity.[21][22]

Data Presentation

Quantitative results from the docking simulation should be summarized in a clear and concise table for easy comparison.

DerivativeBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Ligand 1-8.5Asp641, Glu571Val559, Leu630
Ligand 2-9.2Asp641, Cys552Val559, Phe642
Ligand 3-7.8Glu571Ala558, Leu630
Reference-9.5Asp641, Cys552Val559, Leu630, Phe642

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Validation of Docking Protocols

To ensure the reliability of the docking results, it is essential to validate the docking protocol.[23]

Protocol 5.1: Re-docking of a Known Ligand

  • Obtain a Co-crystallized Ligand: Use the coordinates of the ligand from the original PDB file (e.g., from 4XCU).

  • Perform Docking: Dock this known ligand back into the active site of FGFR4 using the same protocol described above.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[23] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[21][23][24]

Conclusion

Molecular docking is a powerful computational tool that provides valuable insights into protein-ligand interactions, guiding the design and optimization of novel drug candidates. The protocols outlined in this guide provide a systematic approach for studying the binding of this compound derivatives to FGFR4. By following these steps, researchers can effectively screen compound libraries, predict binding affinities, and understand the structural determinants of inhibition, thereby accelerating the discovery of potent and selective FGFR4 inhibitors for cancer therapy.

References

In vitro kinase assay protocol for FGFR4 inhibitors derived from 4,6-Dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Kinase Assay for Characterizing Novel 4,6-Dimethylpyrimidin-5-ol Derived FGFR4 Inhibitors

Introduction: The Rationale for Targeting FGFR4

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, lipid homeostasis, and tissue repair.[1][2] However, aberrant FGFR4 signaling, often driven by the overexpression of its ligand FGF19, has been identified as a key oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[2][3] This FGF19-FGFR4 axis activation triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, promoting tumor cell proliferation, survival, and resistance to therapy.[1][2][3][4] Consequently, the development of selective FGFR4 inhibitors represents a promising therapeutic strategy for these malignancies.

Recently, compounds derived from a this compound scaffold have emerged as a novel class of potent and selective FGFR4 inhibitors.[5][6] To effectively advance these promising candidates through the drug discovery pipeline, a robust and reliable in vitro kinase assay is paramount for determining their potency (typically as an IC50 value) and selectivity. This application note provides a detailed protocol for an in vitro FGFR4 kinase assay using the ADP-Glo™ Kinase Assay, a luminescent-based system ideal for high-throughput screening and inhibitor profiling.[7][8] The principles and methodologies described herein can be adapted for other assay formats as well.

The FGFR4 Signaling Pathway

Understanding the signaling context is critical for interpreting inhibitor data. FGFR4 activation initiates a cascade of intracellular events. The following diagram illustrates a simplified overview of the canonical FGFR4 signaling pathway.

FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Dimer FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Autophosphorylation & Recruitment GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metabolism ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Kinase Buffer - FGFR4 Enzyme - Substrate/ATP Mix - Inhibitor Dilutions plate_setup Plate Setup (384-well): - Add Inhibitor/DMSO - Add FGFR4 Enzyme - Add Substrate/ATP Mix reagent_prep->plate_setup incubation1 Incubate at RT (e.g., 60 min) plate_setup->incubation1 adp_glo_add Add ADP-Glo™ Reagent incubation1->adp_glo_add incubation2 Incubate at RT (40 min) adp_glo_add->incubation2 detection_add Add Kinase Detection Reagent incubation2->detection_add incubation3 Incubate at RT (30-60 min) detection_add->incubation3 read_luminescence Read Luminescence (Plate Reader) incubation3->read_luminescence data_processing Calculate % Inhibition read_luminescence->data_processing curve_fitting Generate Dose-Response Curve & Calculate IC50 data_processing->curve_fitting

References

Application Note: Evaluating the Anti-proliferative Activity of 4,6-Dimethylpyrimidin-5-ol Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and related fields.

Introduction: The Critical Role of Anti-proliferative Assays in Drug Discovery

The relentless and uncontrolled proliferation of cells is a defining characteristic of cancer.[1] Consequently, the inhibition of cell proliferation remains a primary objective in the development of novel anti-cancer therapeutics. Pyrimidine derivatives, due to their structural similarity to the nucleobases that constitute DNA and RNA, are a well-established class of compounds with significant potential as anti-cancer agents.[2] These molecules can interfere with the synthesis of nucleic acids and other critical cellular processes, leading to the arrest of cell growth and division.[2][3] This application note provides a detailed guide for evaluating the anti-proliferative activity of a specific class of these compounds, 4,6-Dimethylpyrimidin-5-ol derivatives, using robust and validated cell-based assays.

While specific biological data for this compound is not extensively documented, the broader pyrimidine scaffold is known to interact with a variety of biological targets, making it a "privileged" structure in medicinal chemistry.[4][5] Derivatives of similar pyrimidines have shown inhibitory activity against key targets in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and other kinases.[6][7] Therefore, a systematic evaluation of the anti-proliferative effects of novel this compound derivatives is a crucial first step in elucidating their therapeutic potential.

This guide will focus on two widely accepted and complementary methods for assessing anti-proliferative activity: the XTT assay, which measures metabolic activity as an indicator of cell viability, and the BrdU assay, which directly quantifies DNA synthesis.[8] By employing these distinct yet synergistic approaches, researchers can obtain a comprehensive and reliable profile of a compound's cytostatic or cytotoxic effects.

Principle of the Assays: A Two-Pronged Approach to Measuring Anti-proliferative Effects

To ensure a thorough and trustworthy assessment of a compound's anti-proliferative capacity, it is advantageous to utilize assays that interrogate different aspects of cell health and division.

XTT Assay: A Measure of Metabolic Viability

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method that quantifies the metabolic activity of living cells.[9] The core principle lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the water-soluble yellow tetrazolium salt XTT into a soluble orange formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10] This assay is a reliable indicator of cell viability and proliferation and is amenable to high-throughput screening.[11]

BrdU Assay: A Direct Assessment of DNA Synthesis

The 5-bromo-2'-deoxyuridine (BrdU) assay provides a more direct measure of cell proliferation by quantifying the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[12][13] Cells are incubated with BrdU, which is then incorporated into the DNA of actively dividing cells.[14] Following fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody.[15] The subsequent signal, typically generated by an enzyme-linked secondary antibody, is proportional to the amount of DNA synthesis and, therefore, to the rate of cell proliferation.[12] This method is highly specific for proliferating cells and offers a distinct advantage over assays that solely measure metabolic activity.[14]

Experimental Workflow: From Cell Culture to Data Analysis

A meticulously planned and executed experimental workflow is paramount for obtaining reproducible and reliable data.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Assay Execution cluster_3 Phase 4: Data Acquisition & Analysis cell_culture Cell Line Selection & Culture compound_prep Compound Dilution Series cell_seeding Cell Seeding in 96-well Plates treatment Treatment with Pyrimidine Derivatives cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) assay_choice XTT Assay OR BrdU Assay incubation->assay_choice xtt_addition Add XTT Reagent assay_choice->xtt_addition Metabolic Activity brdu_labeling Add BrdU Labeling Reagent assay_choice->brdu_labeling DNA Synthesis readout Spectrophotometric Reading xtt_addition->readout brdu_labeling->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis

Caption: High-level experimental workflow for assessing anti-proliferative activity.

Detailed Protocols

Materials and Reagents
  • Selected cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • XTT Cell Proliferation Assay Kit

  • BrdU Cell Proliferation Assay Kit

  • Microplate reader

Protocol 1: XTT Assay

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

1. Cell Seeding: a. Culture the chosen cell line to approximately 80% confluency.[16] It is crucial to use cells in the exponential growth phase for consistent results.[17] b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension in complete culture medium to the optimal seeding density (typically 5,000-10,000 cells/well, but this should be determined empirically for each cell line).[18] d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile PBS or medium without cells.[17] f. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[19]

2. Compound Treatment: a. Prepare a stock solution of the this compound derivatives in DMSO. b. Create a serial dilution of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same concentration of DMSO). d. Include wells with untreated cells (vehicle control) and wells with medium only (blank). e. Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

3. XTT Reagent Addition and Incubation: a. Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.[9] This should be done immediately before use.[20] b. Add 50 µL of the XTT labeling mixture to each well. c. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized.

4. Data Acquisition: a. Gently shake the plate to ensure a homogenous distribution of the formazan product. b. Measure the absorbance of the wells at 450-500 nm using a microplate reader.[9] A reference wavelength of 630-690 nm is often used to subtract background absorbance.[21]

Protocol 2: BrdU Assay

This protocol provides a general framework for a BrdU incorporation assay.

1. Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 from the XTT Assay Protocol.

2. BrdU Labeling: a. Approximately 2-4 hours before the end of the treatment period, add the BrdU labeling solution to each well according to the manufacturer's protocol.[22] The incubation time with BrdU may need to be optimized based on the cell doubling time.[22] b. Incubate the plate under the standard culture conditions for the remainder of the treatment period.

3. Cell Fixation and DNA Denaturation: a. Carefully remove the labeling medium. b. Fix the cells and denature the DNA by adding the fixing/denaturing solution provided in the kit.[12] This step is critical to allow the anti-BrdU antibody to access the incorporated BrdU.[15] c. Incubate as recommended by the manufacturer (typically 30 minutes at room temperature).

4. Immunodetection: a. Remove the fixing/denaturing solution and wash the wells with a wash buffer. b. Add the diluted anti-BrdU antibody to each well and incubate for the recommended time (e.g., 1-2 hours at room temperature).[22] c. Wash the wells to remove any unbound primary antibody. d. Add the enzyme-conjugated secondary antibody and incubate. e. Wash the wells again to remove the unbound secondary antibody.

5. Substrate Addition and Data Acquisition: a. Add the substrate solution (e.g., TMB) to each well and incubate until a color change is observed.[12] b. Stop the reaction by adding a stop solution. c. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis and Interpretation

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell proliferation by 50%.[23]

1. Calculation of Percent Inhibition:

For each compound concentration, calculate the percentage of cell proliferation inhibition using the following formula:

% Inhibition = 100 - [((Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)) * 100]

2. IC50 Determination: a. Plot the percent inhibition against the logarithm of the compound concentration. b. Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.[24][25]

Data Presentation:

The results should be summarized in a clear and concise manner.

Table 1: Hypothetical Anti-proliferative Activity of this compound Derivatives

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Derivative AA549XTT4812.5
Derivative AA549BrdU4810.2
Derivative BA549XTT4825.8
Derivative BA549BrdU4822.1
DoxorubicinA549XTT480.8
DoxorubicinA549BrdU480.6

Potential Signaling Pathways and Mechanisms

While the precise mechanism of action of this compound derivatives needs to be elucidated, pyrimidine analogs often exert their anti-proliferative effects by targeting key signaling pathways involved in cell growth and survival.[4]

G cluster_0 Potential Targets of Pyrimidine Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Outcomes pyrimidine This compound Derivative egfr EGFR pyrimidine->egfr Inhibition cdks Cyclin-Dependent Kinases (CDKs) pyrimidine->cdks Inhibition ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf pi3k PI3K/Akt/mTOR Pathway egfr->pi3k proliferation Decreased Proliferation ras_raf->proliferation pi3k->proliferation cell_cycle Cell Cycle Arrest cdks->cell_cycle apoptosis Induction of Apoptosis proliferation->apoptosis cell_cycle->proliferation

Caption: Potential signaling pathways targeted by pyrimidine derivatives.

Troubleshooting Common Issues

Reproducibility is key in cell-based assays.[26] Below are some common issues and their solutions.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wellsUneven cell seeding, pipetting errors, "edge effect".[17]Ensure a homogenous cell suspension, calibrate pipettes regularly, and avoid using the outer wells of the plate for experimental data.[17]
Low signal or poor dynamic rangeSuboptimal cell number, incorrect incubation times, reagent degradation.Optimize cell seeding density and incubation times for both treatment and assay reagents. Ensure reagents are stored correctly and not expired.[18]
Inconsistent results between experimentsVariation in cell passage number, serum batch, or cell health.[17]Use cells within a consistent and low passage number range. Test new batches of serum before use. Ensure cells are healthy and in the exponential growth phase.[16]
Compound precipitationPoor solubility of the test compound in the culture medium.Check the solubility of the compound. If necessary, adjust the stock concentration or the final concentration in the assay.

Conclusion

The XTT and BrdU assays are powerful, reliable, and complementary methods for evaluating the anti-proliferative activity of novel compounds like this compound derivatives. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can generate robust and reproducible data to inform the early stages of the drug discovery process. A thorough understanding of a compound's effect on cell proliferation is a critical step towards the development of new and effective anti-cancer therapies.

References

Application Notes & Protocols: In Vivo Experimental Design Using the Chick Chorioallantoic Membrane (CAM) Tumor Model

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The CAM Model as a Robust Preclinical Platform

The chick chorioallantoic membrane (CAM) assay stands as a powerful and versatile in vivo model extensively utilized in biomedical research, particularly for investigating tumor growth, angiogenesis, and the efficacy of novel therapeutic agents.[1][2] The CAM, a highly vascularized extraembryonic membrane of the developing chicken embryo, provides a unique and transparent window to observe complex biological processes in real-time.[1][3] Its natural immunodeficiency, cost-effectiveness, and amenability to high-throughput screening make it an invaluable tool bridging the gap between in vitro cell culture studies and more complex, time-consuming, and expensive mammalian models.[4][5][6]

This guide provides a comprehensive overview of the experimental design and detailed protocols for establishing and utilizing the CAM tumor model. It is designed to equip researchers with the necessary knowledge to implement this model effectively, ensuring scientific rigor and generating reproducible, high-quality data. We will delve into the causality behind experimental choices, providing not just the "how" but also the critical "why" for each step.

Key Advantages of the CAM Model:
  • Rapid Tumor Growth: Visible, solid tumors can develop on the CAM within a few days of cancer cell inoculation.[4][7]

  • Natural Immunodeficiency: The chick embryo's immature immune system allows for the successful engraftment of various human cancer cell lines and patient-derived xenografts (PDXs) without rejection.[8][9]

  • Excellent Vascularization: The dense vascular network of the CAM readily supports tumor growth and provides an ideal system for studying angiogenesis and anti-angiogenic therapies.[1][10]

  • Cost-Effectiveness and High Throughput: Compared to rodent models, the CAM assay is significantly more affordable and allows for larger-scale screening of compounds.[4][11]

  • Ethical Considerations: As a non-mammalian model, the CAM assay aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.[8][12] The chick embryo is considered not to perceive pain from the non-innervated CAM tissue.[13]

Limitations to Consider:

While the CAM model offers numerous advantages, it is essential to acknowledge its limitations during experimental design. The short experimental window (typically up to embryonic day 17-18) restricts long-term studies.[11] Furthermore, the avian physiology and the incomplete immune system of the embryo may not fully recapitulate all aspects of the tumor microenvironment and cancer-immune cell interactions seen in mammals.[4][14]

Experimental Design: A Strategic Approach

A well-structured experimental design is paramount for the success of any CAM study. The following sections outline the critical considerations and variables that must be carefully controlled.

Sourcing and Handling of Fertilized Eggs

The quality of the fertilized chicken eggs is a foundational element for a successful CAM assay.

  • Source: Obtain specific-pathogen-free (SPF) embryonated chicken eggs from a reputable supplier to minimize the risk of infections that can compromise embryo viability.[6]

  • Incubation: Upon arrival, clean the eggs with a suitable disinfectant like 70% ethanol or 0.1% Benzalkonium Bromide and place them in a rotating egg incubator.[3][10] Maintain a constant temperature of 37-38°C and a humidity of 50-60%.[3][15] Rotation is crucial for the first few days to prevent the embryo from adhering to the shell membrane.

Timeline of a Typical CAM Experiment

The timing of each step is critical for optimal tumor engraftment and growth.

Embryonic Development Day (EDD) Procedure Rationale
EDD 0-3Egg Incubation (with rotation)Allows for initial embryonic development.
EDD 3-4Windowing the EggshellThe CAM is not yet fully formed, making it easier to create a window without damaging the membrane.[3]
EDD 7-10Tumor Cell/Tissue ImplantationThe CAM is well-vascularized but the embryo's immune system is still immature, facilitating successful xenografting.[3][9]
EDD 10-17Experimental Intervention & ObservationPeriod of active tumor growth and vascularization, suitable for drug administration and monitoring.
EDD 14-18Endpoint AnalysisHarvesting of tumors and tissues for various downstream analyses before the embryo's immune system matures and hatches.[16]
Tumor Cell and Tissue Preparation

The choice of cancer cells or patient-derived tissue is central to the research question.

  • Cell Lines: A wide range of human cancer cell lines have been successfully grown on the CAM.[17] The number of cells to be implanted typically ranges from 0.5 to 1 x 10^6 cells per egg, but this may need to be optimized for each cell line.[18]

  • Patient-Derived Xenografts (PDX): The CAM model is increasingly used for PDX studies, offering a platform to test therapies on patient-specific tumors.[2][19] Tumor fragments of approximately 1 mm³ are suitable for grafting.[20]

  • Cell Suspension: For implantation, cells are often resuspended in a basement membrane matrix, such as Matrigel, which supports tumor cell aggregation and growth.[9][20]

Experimental Groups and Controls

A robust experimental design includes appropriate control groups to ensure the validity of the results.

  • Negative Control: A group receiving a sham treatment (e.g., vehicle control, PBS) to account for any effects of the procedure itself.

  • Positive Control: When testing anti-angiogenic or anti-tumor compounds, a known inhibitor (e.g., bevacizumab for anti-angiogenesis) should be included to validate the assay's responsiveness.[21]

  • Untreated Control: A group of embryos with tumors that do not receive any treatment.

Detailed Protocols

The following protocols provide step-by-step instructions for the key procedures in a CAM tumor model experiment. All procedures should be performed under sterile conditions in a laminar flow hood to prevent contamination.[20]

Protocol: Egg Windowing (Performed on EDD 3-4)
  • Preparation: Gently wipe the eggs with 70% ethanol.

  • Candling: Use an egg candler to identify the air sac and the developing vasculature. Mark a spot on the side of the egg, away from major blood vessels.[15]

  • Creating an Artificial Air Sac: Using a sterile needle or an egg piercer, make a small hole in the blunt end of the egg over the natural air sac.[19]

  • Albumen Removal: With a syringe, carefully aspirate 2-3 mL of albumen through the hole. This will cause the CAM to drop away from the shell membrane.[3][20]

  • Window Cutting: Cover the marked spot on the side of the egg with a piece of adhesive tape. Using a sterile rotary tool with a cutting disc or sharp scissors, carefully cut a small window (approximately 1-2 cm in diameter) in the eggshell.[3][15]

  • Membrane Removal: Gently remove the cut piece of shell. Moisten the underlying shell membrane with a few drops of sterile saline to make it transparent and easier to remove.[10] Carefully peel back the shell membrane with sterile forceps to expose the CAM.

  • Sealing: Seal the window with a fresh piece of sterile adhesive tape or a sterile petri dish lid.

  • Incubation: Place the eggs in a stationary incubator (no rotation) at 37-38°C and 50-60% humidity.[3]

Protocol: Tumor Cell Implantation (Performed on EDD 7-10)
  • Cell Preparation: Harvest cultured cancer cells and resuspend them in a mixture of culture medium and a basement membrane matrix (e.g., Matrigel) at a 1:1 ratio on ice.[9] The final cell concentration should be optimized for the specific cell line.

  • Implantation Site: Carefully remove the seal from the window of the egg. Gently lacerate the CAM surface with a sterile needle to facilitate tumor cell attachment and invasion.[13]

  • Grafting: Place a sterile silicone ring (1 mm thick) onto the CAM to contain the cell suspension.[15] Pipette the cell suspension (typically 30-60 µL) into the center of the ring.[15]

  • Resealing and Incubation: Reseal the window and return the eggs to the stationary incubator. Allow the tumors to grow for 5-7 days.[15]

Protocol: Administration of Therapeutic Agents

Therapeutic compounds can be administered systemically or topically.

  • Topical Administration: The agent can be applied directly onto the tumor or on a filter paper disc placed near the tumor.[1]

  • Systemic Administration: For systemic delivery, the compound can be injected into a major blood vessel on the CAM or into the yolk sac.[19]

Endpoint Analysis and Data Quantification

A variety of methods can be employed to analyze the outcomes of a CAM experiment.

Macroscopic and Microscopic Imaging
  • Tumor Growth: The size of the tumor can be monitored daily using a stereomicroscope equipped with a camera.[1] Tumor volume can be calculated using the formula: V = (π/6) × length × width × height.

  • Angiogenesis: The formation of new blood vessels can be quantified by measuring parameters such as blood vessel density, length, and branching points in the area surrounding the tumor.[1][22] Image analysis software can be used for objective quantification.

Histological and Immunohistochemical Analysis

At the end of the experiment, tumors and surrounding CAM tissue are harvested, fixed in formalin, and embedded in paraffin for histological analysis.[15][16]

  • Hematoxylin and Eosin (H&E) Staining: H&E staining is used to visualize the overall tumor morphology, invasion into the CAM, and the presence of necrotic areas.[17][23]

  • Immunohistochemistry (IHC): IHC with specific antibodies can be used to assess:

    • Proliferation: Ki-67 staining to identify proliferating tumor cells.[23]

    • Angiogenesis: CD31 or von Willebrand factor (vWF) staining to highlight endothelial cells and blood vessels.[24]

    • Apoptosis: TUNEL staining to detect apoptotic cells.

Analysis of Metastasis

The CAM model can also be used to study tumor cell metastasis.

  • Quantitative PCR (qPCR): The presence of human metastatic cells in the chick embryo's organs (e.g., liver, lung) can be detected and quantified using qPCR for human-specific Alu sequences.[2][16]

Troubleshooting Common Issues

Issue Possible Cause(s) Solution(s)
Low Embryo Viability Contamination (bacterial or fungal)Maintain strict sterile techniques.[25] Clean eggs and incubator thoroughly.[26]
DehydrationEnsure proper humidity levels in the incubator.[21]
Damage during windowingHandle eggs gently and be careful not to puncture the CAM or major blood vessels.
Poor Tumor Engraftment Low cell viabilityUse healthy, actively growing cells.
Incorrect implantation techniqueEnsure gentle laceration of the CAM and proper placement of the cell suspension.
Cell number too lowOptimize the number of cells implanted for your specific cell line.
High Variability in Tumor Size Inconsistent cell numbersEnsure accurate cell counting and pipetting.
Variation in implantation siteImplant cells in a consistent location on the CAM, near a major blood vessel.[9]
False-Positive Angiogenic Response Inflammation due to shell fragments or impuritiesBe careful to remove all shell debris after windowing.[25] Use high-purity reagents.

Visualizations

Experimental Workflow

Caption: Overview of the CAM tumor model experimental workflow.

Key Steps in CAM Preparation and Tumor Grafting

CAM_Preparation cluster_0 Step 1: Egg Candling & Marking cluster_1 Step 2: Create Artificial Air Sac cluster_2 Step 3: Windowing cluster_3 Step 4: Expose CAM cluster_4 Step 5: Tumor Cell Implantation cluster_5 Step 6: Sealing & Incubation A Identify air sac and vasculature. Mark window location. B Puncture blunt end. Aspirate 2-3 mL of albumen. A->B C Cut a 1-2 cm window in the shell. Remove shell fragment. B->C D Moisten and peel back the inner shell membrane. C->D E Place silicone ring on CAM. Pipette cell suspension into the ring. D->E F Seal the window. Incubate until endpoint. E->F

Caption: Step-by-step process of CAM preparation and tumor cell implantation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4,6-Dimethylpyrimidin-5-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The information herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most commonly cited and robust method is a two-step, one-pot synthesis starting from 3-chloro-2,4-pentanedione. The process involves an initial reaction with formamide in formic acid to generate a crucial oxazole intermediate. This intermediate is not isolated but is subsequently treated with aqueous ammonia, which facilitates a ring transformation to the final this compound product.[1]

Q2: What are the most critical parameters that influence the final yield?

A2: The overall yield is highly sensitive to several factors:

  • Purity of Starting Materials: Impurities in 3-chloro-2,4-pentanedione can lead to significant side reactions.

  • pH Control: The pH of the reaction mixture during the addition of aqueous ammonia is critical for efficient cyclization.

  • Temperature and Reaction Time: Both reflux steps require careful control to ensure the reaction proceeds to completion without degrading the product.

  • Work-up and Purification: The choice of solvent and method for isolating the final product significantly impacts the recovered yield and purity.

Q3: What kind of yields are typically expected for this synthesis?

A3: While yields can vary based on scale and specific laboratory conditions, a well-optimized protocol should aim for yields in the range of 60-70%. Lower yields often indicate issues with one of the critical parameters mentioned in Q2.

Q4: Are there alternative synthetic strategies for pyrimidine rings?

A4: Yes, the synthesis of pyrimidine cores is a well-established area of organic chemistry. The Pinner synthesis, for example, is a classical method involving the reaction of a 1,3-dicarbonyl compound with an amidine.[2][3] Other modern approaches include multi-component reactions and metal-catalyzed cycloadditions, which offer diverse routes to substituted pyrimidines.[3][4] However, for the specific synthesis of this compound, the route from 3-chloro-2,4-pentanedione is direct and commonly used.[1]

Synthesis Workflow and Mechanism

The synthesis proceeds in two main stages, as illustrated below. Understanding this workflow is key to effective troubleshooting.

G cluster_0 Step 1: Oxazole Intermediate Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Work-up & Purification A 3-Chloro-2,4-pentanedione + Formamide B Reflux in Formic Acid (e.g., 12 hours) A->B Reaction Setup C Oxazole Intermediate (in situ) B->C Cyclization/ Dehydration D Add aq. NH4OH (Maintain Basic pH) C->D Intermediate Transfer E Reflux (e.g., 5 hours) D->E Ring Transformation F This compound E->F Cyclization G Concentrate Reaction Mixture F->G H Precipitate with Acetone G->H Isolation I Isolate Pure Product H->I Filtration/ Drying

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The troubleshooting logic is designed to be systematic, starting from the most common and easily verifiable causes.

References

Identifying common side products in 4,6-Dimethylpyrimidin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dimethylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and detailed protocols to help you optimize your reaction outcomes and identify common side products.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield of this compound is consistently low. What are the likely causes?

Low yields in this synthesis can often be attributed to several factors, primarily related to incomplete reaction or degradation of intermediates and products. The most common synthesis proceeds through an oxazole intermediate formed from 3-chloro-2,4-pentanedione and formamide.[1]

Troubleshooting Steps:

  • Incomplete Conversion of the Oxazole Intermediate: The transformation of the intermediate oxazole to the final pyrimidine product requires specific conditions. Ensure that the addition of aqueous ammonia is performed correctly to facilitate the ring-opening and subsequent cyclization.

  • Reaction Time and Temperature: The initial reflux in formic acid and the subsequent reflux after the addition of ammonia are critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion, while excessive heat or prolonged reaction times may cause degradation.

  • Purity of Starting Materials: Impurities in 3-chloro-2,4-pentanedione or formamide can lead to unwanted side reactions. It is advisable to use freshly distilled or high-purity reagents.

  • Hydrolysis: The starting material and intermediates can be susceptible to hydrolysis. Ensure that anhydrous conditions are maintained where necessary, particularly during the initial stages of the reaction.

Q2: I've isolated my product, but I'm seeing significant impurities. What are the common side products in this synthesis?

The multi-step, one-pot nature of this synthesis can lead to several potential side products. Understanding these impurities is key to developing an effective purification strategy.

Common Side Products:

Side ProductFormation MechanismIdentification
Unreacted Oxazole Intermediate Incomplete reaction of the oxazole intermediate with ammonia.Can be detected by LC-MS and 1H NMR, showing characteristic signals for the oxazole ring.
Hydrolysis Products Hydrolysis of 3-chloro-2,4-pentanedione or the oxazole intermediate.These are typically more polar and can be identified by changes in the mass spectrum and the absence of the pyrimidine ring signals in the NMR.
Polymeric Materials Self-condensation or polymerization of starting materials or intermediates under the reaction conditions.Often appear as an insoluble baseline material on TLC and can be characterized by their complex NMR spectra.
Formamide-derived Impurities Decomposition of formamide at high temperatures can generate various small molecules that may react with other components.These are typically volatile and may be detected by GC-MS analysis of the crude reaction mixture.
Q3: How can I effectively purify this compound from the identified side products?

Purification of this compound typically involves crystallization or column chromatography. The choice of method will depend on the nature and quantity of the impurities.

Purification Protocols:

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., acetone, ethanol, or a mixture of ethyl acetate and hexanes).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Silica Gel Column Chromatography: [1]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

    • Pack the column with the slurry and equilibrate with the mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • 3-chloro-2,4-pentanedione

  • Formic acid

  • Formamide

  • Aqueous ammonium hydroxide

  • Acetone

Procedure:

  • To a solution of 3-chloro-2,4-pentanedione in formic acid, add formamide.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add aqueous ammonium hydroxide dropwise until the pH is basic.

  • Heat the mixture to reflux for 5 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Add acetone to the residue to precipitate the product.

  • Collect the solid by filtration and wash with cold acetone to yield this compound.

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Pyrimidine Formation cluster_2 Workup & Purification 3-chloro-2,4-pentanedione 3-chloro-2,4-pentanedione Oxazole Intermediate Oxazole Intermediate 3-chloro-2,4-pentanedione->Oxazole Intermediate + Formamide, Reflux in Formic Acid Formamide Formamide Formamide->Oxazole Intermediate This compound This compound Oxazole Intermediate->this compound + Aqueous Ammonia, Reflux Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->this compound Concentration Concentration This compound->Concentration Precipitation with Acetone Precipitation with Acetone Concentration->Precipitation with Acetone Purified Product Purified Product Precipitation with Acetone->Purified Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Degradation Degradation Low Yield->Degradation Purification Loss Purification Loss Low Yield->Purification Loss Check Reaction Time/Temp Check Reaction Time/Temp Incomplete Reaction->Check Reaction Time/Temp Cause Verify Reagent Purity Verify Reagent Purity Incomplete Reaction->Verify Reagent Purity Cause Excessive Heat/Time Excessive Heat/Time Degradation->Excessive Heat/Time Cause Side Reactions Side Reactions Degradation->Side Reactions Cause Suboptimal Crystallization Suboptimal Crystallization Purification Loss->Suboptimal Crystallization Cause Poor Chromatographic Separation Poor Chromatographic Separation Purification Loss->Poor Chromatographic Separation Cause Optimize via TLC Monitoring Optimize via TLC Monitoring Check Reaction Time/Temp->Optimize via TLC Monitoring Solution Use High-Purity Reagents Use High-Purity Reagents Verify Reagent Purity->Use High-Purity Reagents Solution Optimize Reaction Conditions Optimize Reaction Conditions Excessive Heat/Time->Optimize Reaction Conditions Solution Investigate Byproducts (LC-MS, NMR) Investigate Byproducts (LC-MS, NMR) Side Reactions->Investigate Byproducts (LC-MS, NMR) Solution Screen Solvents Screen Solvents Suboptimal Crystallization->Screen Solvents Solution Optimize Mobile Phase Optimize Mobile Phase Poor Chromatographic Separation->Optimize Mobile Phase Solution

References

Purification challenges and solutions for 4,6-Dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,6-Dimethylpyrimidin-5-ol

Welcome to the technical support guide for this compound (CAS No: 70345-38-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic building block. Drawing from established chemical principles and published methodologies, this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My isolated this compound is off-white or yellowish. How can I decolorize it?

Answer: Discoloration in the final product typically arises from high molecular weight, conjugated impurities or degradation products formed during synthesis or workup. The synthesis of the pyrimidine core often involves heating with reagents like formamide, which can generate colored by-products.[1]

Core Causality:

  • Reaction By-products: Condensation reactions at elevated temperatures can produce polymeric or aromatic impurities that are highly colored.

  • Oxidation: Phenolic compounds, including pyrimidinols, can be susceptible to air oxidation, which often results in the formation of colored quinone-like structures.

  • Residual Solvents/Reagents: Trapped, high-boiling solvents like DMF, if used, can degrade at high temperatures to form colored impurities.[2]

Solutions:

  • Activated Carbon (Charcoal) Treatment: This is the most common and effective method for removing colored impurities.

    • Mechanism: Activated carbon has a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules responsible for color.

    • Protocol:

      • Dissolve the crude, colored this compound in a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

      • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Adding charcoal to a boiling solution can cause vigorous bumping. Add it to the hot, but not boiling, solution.

      • Heat the mixture at reflux for 10-15 minutes.

      • Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. The Celite pad is crucial as fine carbon particles can be difficult to remove otherwise.

      • Proceed with crystallization by cooling the filtrate. An analogous procedure is often used in the purification of related pyrimidines.[3]

  • Recrystallization: A carefully chosen solvent system can often leave colored impurities behind in the mother liquor. A solvent in which the compound has high solubility when hot and low solubility when cold is ideal.

Question 2: My NMR/LC-MS analysis shows contamination with unreacted starting materials (e.g., 3-chloropentane-2,4-dione). How can I remove them?

Answer: Removal of starting materials requires exploiting differences in physicochemical properties between them and the desired product, this compound.

Core Causality: The product is a heterocyclic phenol, giving it distinct acidic and polarity properties compared to a chlorinated diketone precursor.[1]

Solutions:

  • Aqueous Wash / Liquid-Liquid Extraction:

    • Mechanism: The phenolic hydroxyl group on the pyrimidine ring is weakly acidic. It can be deprotonated by a mild base to form a water-soluble salt, while non-acidic organic impurities (like the diketone precursor) remain in the organic phase.

    • Protocol:

      • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

      • Wash the organic solution with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) solution. This will extract the acidic product into the aqueous layer.

      • Separate the layers. The organic layer containing the neutral impurities can be discarded.

      • Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out.

      • Filter the solid product, wash with cold water, and dry thoroughly.

  • Silica Gel Column Chromatography:

    • Mechanism: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel). This compound is a relatively polar molecule due to the pyrimidine ring and hydroxyl group and will adhere more strongly to the silica than less polar starting materials.

    • Guidance: A similar methodology has been successfully used to purify a brominated derivative of this compound, demonstrating its applicability.[1] A typical mobile phase would be a gradient of ethyl acetate in hexanes.

Question 3: I am struggling to induce crystallization of my purified oil/amorphous solid. What can I do?

Answer: Difficulty in crystallization can be due to residual impurities (which act as "crystal poisons"), the presence of excess solvent, or the intrinsic properties of the molecule.

Solutions:

  • Solvent System Optimization:

    • Single Solvent: Test solubility in a range of solvents (e.g., methanol, ethanol, ethyl acetate, acetone, toluene). A good recrystallization solvent will dissolve the compound poorly at room temperature but completely when hot.

    • Mixed Solvent System: This is often the key to success. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly. For pyrimidine-like compounds, common systems include Dichloromethane/Ethanol or DMF with an anti-solvent like Dioxane or Ethyl Acetate.[4]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.

  • Diffusion Crystallization:

    • Mechanism: This gentle method is excellent for difficult-to-crystallize compounds. It involves slowly introducing an anti-solvent via vapor or liquid diffusion.

    • Setup: Dissolve the compound in a small vial using a dense, high-boiling solvent (e.g., DMF, DMSO). Place this open vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., Dichloromethane, Diethyl Ether). Over several hours or days, the anti-solvent vapor will diffuse into the vial, slowly reducing the compound's solubility and promoting the growth of high-quality crystals.[4]

Frequently Asked Questions (FAQs)

Q: What is the expected purity of commercially available this compound? A: Commercial suppliers typically offer this compound with a purity of 95% to 97%.[5][6][7] For applications requiring higher purity, such as in drug development, further purification is almost always necessary.

Q: What are the best analytical techniques to assess the purity of this compound? A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visually assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities, especially isomers or unreacted starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace-level impurities and confirming the molecular weight of the product (124.14 g/mol ).[5][6]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Q: How should I properly store purified this compound? A: Based on handling guidelines for similar phenolic and heterocyclic compounds, it should be stored in a cool, dark, and dry place.[8] Long-term storage at -20°C under an inert atmosphere (like argon or nitrogen) is recommended to prevent degradation from air, light, and moisture.[8]

Q: Is this compound soluble in common laboratory solvents? A: While specific solubility data is not widely published, its structure suggests it will be soluble in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol).[8] Its solubility will likely be lower in less polar solvents like ethyl acetate and dichloromethane, and very low in non-polar solvents like hexanes and ether. This solubility profile is ideal for purification by chromatography and recrystallization.

Data Summary & Protocols

Table 1: Solvent Properties for Purification
SolventBoiling Point (°C)PolarityRole in Purification
Hexanes/Heptane 69 / 98Non-polarAnti-solvent for recrystallization; weak eluent in column chromatography.
Toluene 111LowCan be used for recrystallization, especially to disrupt pi-stacking.[4]
Dichloromethane (DCM) 40MediumGood "soluble" solvent in mixed-solvent recrystallization; eluent for chromatography.
Ethyl Acetate (EtOAc) 77MediumExcellent for extraction and chromatography; can be used for recrystallization.
Acetone 56Medium-HighCan be used for washing filtered product or for recrystallization.
Ethanol (EtOH) 78PolarGood solvent for dissolving crude product and for single-solvent recrystallization.
Dimethylformamide (DMF) 153HighStrong solvent for highly insoluble compounds; use with an anti-solvent for crystallization.[4]
Experimental Protocol 1: Purification by Recrystallization

This protocol provides a general workflow. The ideal solvent or solvent system must be determined empirically.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (see Table 1) to find a suitable system where the compound is soluble when hot and insoluble when cold. An Ethyl Acetate/Hexane mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a mixed pair) until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, cool it slightly, add 1-2% w/w activated carbon, and reflux for 10-15 minutes.

  • Hot Filtration (Optional): If carbon was used, or if insoluble impurities are present, perform a hot filtration through a fluted filter paper or a Celite® pad to remove them.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Analysis: Confirm purity via TLC, melting point, and/or NMR.

Experimental Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is based on the successful purification of a closely related derivative.[1]

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane or the chromatography eluent. Alternatively, create a "dry load" by adsorbing the crude material onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% Hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate). A gradient from 10% to 40% Ethyl Acetate in Hexanes is a good starting point.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove residual solvent.

Visualized Workflows

Diagram 1: General Purification Decision Workflow

Purification_Workflow start Crude this compound assess Assess Purity & Impurity Profile (TLC, NMR, LC-MS) start->assess impurity_type What is the main issue? assess->impurity_type color_issue Colored Impurities impurity_type->color_issue Color start_material Starting Material or Non-polar By-products impurity_type->start_material Non-polar polar_impurity Polar Impurities or Isomers impurity_type->polar_impurity Polar cryst_fail Crystallization Failure impurity_type->cryst_fail Physical Form charcoal Recrystallize with Activated Carbon Treatment color_issue->charcoal chromatography Silica Gel Column Chromatography start_material->chromatography extraction Aqueous Acid/Base Wash start_material->extraction polar_impurity->chromatography recryst_opt Optimize Recrystallization (Mixed Solvents, Seeding) cryst_fail->recryst_opt final_product Pure this compound charcoal->final_product chromatography->final_product extraction->final_product recryst_opt->final_product

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Recrystallization Protocol Flowchart

Recrystallization_Flowchart A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Carbon (If Solution is Colored) A->B Optional C 3. Perform Hot Filtration A->C If no carbon needed B->C D 4. Cool Filtrate Slowly to Induce Crystallization C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Under Vacuum F->G H Pure Crystalline Product G->H

References

Technical Support Center: Enhancing the Selectivity of FGFR4 Inhibitors Based on the 4,6-Dimethylpyrimidin-5-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research on selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the promising 4,6-dimethylpyrimidin-5-ol scaffold. Here, we delve into the intricacies of experimental design, troubleshooting common hurdles, and provide in-depth answers to frequently asked questions, ensuring your investigations are built on a foundation of scientific rigor and practical expertise.

The FGF19-FGFR4 signaling axis is a critical driver in a subset of hepatocellular carcinomas (HCC), making selective FGFR4 inhibition a compelling therapeutic strategy.[1][2][3] However, the high degree of homology among the ATP-binding sites of FGFR family members presents a significant challenge in achieving selectivity, which is paramount to minimizing off-target effects and associated toxicities.[4][5][6] This guide will equip you with the knowledge to navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

Here we address common questions that arise during the development and characterization of FGFR4 inhibitors based on the this compound scaffold.

Q1: Why is targeting FGFR4 a promising strategy for hepatocellular carcinoma (HCC)?

A1: The FGF19-FGFR4 signaling pathway is frequently overactivated in HCC.[2][7][8] FGF19, the primary ligand for FGFR4, is often amplified in HCC, leading to constitutive activation of the receptor.[7] This aberrant signaling promotes tumor cell proliferation, survival, and inhibits apoptosis.[9][10] Studies have demonstrated that inhibiting FGFR4 can halt tumor growth in preclinical models of HCC, establishing it as a key therapeutic target.[1][3][11]

Q2: What is the significance of the this compound scaffold in designing FGFR4 inhibitors?

A2: The this compound scaffold serves as a versatile chemical starting point for the synthesis of potent and selective kinase inhibitors.[12][13] Its structure allows for chemical modifications that can be tailored to exploit unique features of the FGFR4 ATP-binding pocket, thereby enhancing selectivity over other FGFR isoforms. Researchers have successfully developed novel aminodimethylpyrimidinol derivatives based on this scaffold that exhibit high selectivity for FGFR4.[12][13]

Q3: What are the primary off-target concerns when developing FGFR inhibitors and how can they be mitigated?

A3: The main off-target concerns are the inhibition of other FGFR family members (FGFR1, 2, and 3). Inhibition of FGFR1 can lead to hyperphosphatemia, while inhibition of FGFR3 has been associated with other toxicities.[14][15][16] Diarrhea is a common side effect linked to FGFR4 inhibition due to its role in bile acid metabolism.[14][16][17] To mitigate these effects, a structure-based drug design approach is crucial to develop inhibitors that specifically interact with unique residues within the FGFR4 kinase domain, such as Cys552.[18][19]

Q4: How do I choose the right cell line for my experiments?

A4: The choice of cell line is critical for obtaining meaningful data. For FGFR4 inhibitor studies, it is essential to use a cell line that:

  • Expresses FGFR4: Confirm FGFR4 expression at the mRNA and protein level. Liver cancer cell lines like Hep3B and Huh7 are commonly used.[20]

  • Shows FGF19-dependent proliferation: The chosen cell line should exhibit a proliferative response to FGF19 stimulation, indicating a functional FGF19-FGFR4 signaling axis.

  • Has a known FGF19/FGFR4 status: Ideally, use cell lines with characterized FGF19 amplification or FGFR4 overexpression.

Before starting your experiments, it's crucial to validate the expression and activity of the target kinase in your chosen cell model using techniques like Western blotting.[21]

II. Troubleshooting Guides

This section provides practical solutions to common problems encountered during the experimental evaluation of FGFR4 inhibitors.

Guide 1: Discrepancy Between Biochemical and Cell-Based Assay Potency

Problem: Your inhibitor shows high potency (low IC50) in a biochemical kinase assay but is significantly less effective in a cell-based assay.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps Expected Outcome
Poor Cell Permeability The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.1. Assess the physicochemical properties of your compound (e.g., LogP, polar surface area).[21] 2. Perform a cellular uptake assay to directly measure intracellular compound concentration.An understanding of the compound's ability to enter the cell, guiding further chemical modification if necessary.
Efflux by Cellular Transporters The inhibitor might be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).1. Test your inhibitor in cell lines with known expression levels of common drug efflux pumps. 2. Co-administer your inhibitor with a known efflux pump inhibitor (e.g., verapamil for P-gp).Determination of whether active efflux is limiting intracellular concentration and efficacy.
Compound Instability or Metabolism The inhibitor may be rapidly degraded or metabolized within the cell.1. Assess the stability of your compound in cell culture media and cell lysates over time. 2. Perform metabolic profiling to identify potential metabolites.Identification of compound stability issues, informing the design of more stable analogs.
High Intracellular ATP Concentration Biochemical assays are often run at lower ATP concentrations than what is found in cells (mM range).[22] An ATP-competitive inhibitor will appear less potent at higher ATP concentrations.1. Perform your biochemical assay at a physiological ATP concentration (e.g., 1-5 mM).[22] 2. Determine the inhibitor's Ki value, which is independent of ATP concentration.[23]A more accurate reflection of the inhibitor's potency in a cellular context.
Target Engagement Issues The inhibitor may not be effectively binding to FGFR4 within the complex cellular environment.1. Utilize a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm target binding in intact cells.[24]Direct evidence of target engagement, confirming that the inhibitor is reaching and binding to FGFR4 in a cellular context.
Guide 2: Unexpected or Inconsistent Cellular Phenotypes

Problem: You observe inconsistent results or unexpected cellular responses upon treatment with your FGFR4 inhibitor.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps Expected Outcome
Off-Target Effects The inhibitor is interacting with other kinases or cellular proteins, leading to unintended biological consequences.[25]1. Perform a kinome-wide selectivity screen to identify other potential targets.[21][25] 2. Use a structurally unrelated inhibitor that also targets FGFR4 to see if the same phenotype is observed.[21] 3. Conduct a "rescue" experiment by overexpressing a drug-resistant mutant of FGFR4.[21]A clearer understanding of whether the observed phenotype is due to on-target or off-target effects.
Activation of Compensatory Signaling Pathways Cells can adapt to the inhibition of one pathway by upregulating others to maintain survival and proliferation.1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., EGFR, PI3K/Akt).[25] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.Identification of resistance mechanisms and potential combination therapy strategies.
Cell Line-Specific Effects The observed phenotype may be unique to the specific genetic and proteomic context of the cell line being used.1. Test your inhibitor in multiple HCC cell lines with varying genetic backgrounds.[25]A more generalized understanding of your inhibitor's activity across different HCC subtypes.
Experimental Variability Inconsistent experimental conditions can lead to variable results.1. Maintain consistent cell density, inhibitor concentrations, and incubation times.[21] 2. Use low-passage number cells and regularly perform cell line authentication.[21] 3. Ensure all reagents are fresh and properly stored.[21]Improved reproducibility and confidence in your experimental data.

III. Key Experimental Protocols & Workflows

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against FGFR4 in a biochemical assay format.

Objective: To determine the IC50 value of an inhibitor against FGFR4.

Materials:

  • Recombinant human FGFR4 enzyme

  • Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (at a concentration close to the Km for FGFR4)

  • Test inhibitor (serially diluted)

  • Assay buffer (containing MgCl2, MnCl2, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric detection)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant FGFR4 enzyme, and the diluted inhibitor.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the reaction for the optimal time, ensuring the reaction is in the linear range (typically 30-60 minutes at 30°C).[23]

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro Kinase Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of Inhibitor C Add Enzyme and Inhibitor to Plate A->C B Prepare Enzyme and Substrate/ATP Mixes D Initiate Reaction with Substrate/ATP B->D C->D E Incubate at 30°C D->E F Stop Reaction and Add Detection Reagent E->F G Measure Signal F->G H Calculate IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell-Based FGFR4 Phosphorylation Assay (Western Blot)

This protocol describes how to assess the ability of an inhibitor to block FGF19-induced FGFR4 autophosphorylation in a cellular context.

Objective: To determine the effect of an inhibitor on FGFR4 signaling in cells.

Materials:

  • HCC cell line expressing FGFR4 (e.g., Hep3B)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human FGF19

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-FRS2, anti-total-FRS2, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a pre-determined concentration of FGF19 (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the appropriate primary and secondary antibodies.

  • Visualize the protein bands using a chemiluminescent detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Diagram of the FGF19-FGFR4 Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylation KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGF19-FGFR4 signaling cascade.

IV. References

  • French, D. M., Lin, B. C., Wang, M., Adams, C., Shek, T., Hötzel, K., ... & Desnoyers, L. R. (2012). Targeting FGFR4 inhibits hepatocellular carcinoma in preclinical mouse models. PLoS One, 7(5), e36713. --INVALID-LINK--

  • Mavridis, K., Tsekrekos, A., & Papavassiliou, A. G. (2015). Targeting FGF19/FGFR4 pathway: A novel therapeutic strategy for hepatocellular carcinoma. Translational Oncogenomics, 7, 13–19. --INVALID-LINK--

  • French, D. M., Lin, B. C., Wang, M., Adams, C., Shek, T., Hötzel, K., ... & Desnoyers, L. R. (2012). Targeting FGFR4 inhibits hepatocellular carcinoma in preclinical mouse models. PubMed, 22615815. --INVALID-LINK--

  • Reactome. (n.d.). Signaling by FGFR4. Reactome Pathway Database. --INVALID-LINK--

  • Ho, H. K., Pok, S., & Streit, S. (2007). Exploring the involvement of FGFR4 in hepatocellular carcinoma. Cancer Research, 67(21 Supplement), 5058-5058. --INVALID-LINK--

  • Norman, R. A., To, Z. P., & Loughlin, S. A. (2018). Challenges and innovative solutions for kinase inhibitor discovery in immunology. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 996-1015. --INVALID-LINK--

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Selectivity assessment of kinase inhibitors: strategies and challenges. Future medicinal chemistry, 1(1), 139–153. --INVALID-LINK--

  • Joshi, J. J., Lim, H. Y., & Lee, J. (2017). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. Journal of medicinal chemistry, 60(15), 6545–6558. --INVALID-LINK--

  • Liao, C., Liu, Z., & Barth, F. (2017). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Bioorganic & medicinal chemistry letters, 27(11), 2414–2419. --INVALID-LINK--

  • Goh, J. C. T., & Lim, T. K. H. (2019). The fibroblast growth factor receptor pathway in hepatocellular carcinoma. World Journal of Gastroenterology, 25(33), 4844. --INVALID-LINK--

  • Zhang, J., Wang, Y., & Liu, X. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Cell and Developmental Biology, 9, 654404. --INVALID-LINK--

  • Hagel, M., Miduturu, C., & Myer, V. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424-437. --INVALID-LINK--

  • Ho, T. H., & Lai, J. H. (2022). FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. Science signaling, 15(754), eabn0896. --INVALID-LINK--

  • Lee, Y. H., & Kim, J. H. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in oncology, 10, 188. --INVALID-LINK--

  • Indigo Biosciences. (n.d.). The Fibroblast Growth Factor Receptor 4 (FGFR4). --INVALID-LINK--

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. --INVALID-LINK--

  • Khan, K. N., & Araki, K. (2020). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Cancers, 12(5), 1136. --INVALID-LINK--

  • French, D. M., Lin, B. C., & Wang, M. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLoS ONE, 7(5), e36713. --INVALID-LINK--

  • Badyal, S. K., & Agarwal, S. (2017). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-oncology, 19(11), 1436-1445. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. --INVALID-LINK--

  • Elgawish, M. S., & Salem, M. A. (2023). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Medicinal Chemistry, 14(10), 1855-1875. --INVALID-LINK--

  • Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Expert opinion on drug discovery, 9(3), 265–282. --INVALID-LINK--

  • Dienstmann, R., Rodon, J., & Serra, V. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 20(12), 3107-3114. --INVALID-LINK--

  • Horvath, Z., Chua, B. T., & Keri, G. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current medicinal chemistry, 20(10), 1203–1217. --INVALID-LINK--

  • Sawyers, C. L. (2003). Opportunities and challenges in the development of kinase inhibitor therapy for cancer. Genes & development, 17(24), 2998-3010. --INVALID-LINK--

  • BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors. --INVALID-LINK--

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. --INVALID-LINK--

  • Targeted Oncology. (2021). FGFR Inhibitor Toxicity Profile. --INVALID-LINK--

  • Indigo Biosciences. (n.d.). Human FGFR4 Reporter Assay Kit. --INVALID-LINK--

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. --INVALID-LINK--

  • OUCI. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. --INVALID-LINK--

  • Cayman Chemical. (n.d.). Fibroblast Growth Factor Receptor 4 (FGFR) Reporter Assay System. --INVALID-LINK--

  • Horvath, Z., Chua, B. T., & Keri, G. (2013). Developing FGFR4 Inhibitors As Potential Anti-Cancer Agents Via In Silico Design, Supported by In Vitro and Cell-Based Testing. Current Medicinal Chemistry, 20(10), 1203-1217. --INVALID-LINK--

  • French, D. M., Lin, B. C., & Wang, M. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLoS ONE, 7(5), e36713. --INVALID-LINK--

  • Horvath, Z., Chua, B. T., & Keri, G. (2013). Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. ResearchGate. --INVALID-LINK--

  • Kommalapati, A., Tella, S. H., & Borad, M. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers, 13(16), 4059. --INVALID-LINK--

  • Targeted Oncology. (2020). FGFR Inhibitor MOA and Adverse Events. --INVALID-LINK--

  • Check, E. K., & Cabel, L. (2022). Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider. JADPRO, 13(4), 54-65. --INVALID-LINK--

  • Moldb. (n.d.). This compound. --INVALID-LINK--

  • Knippschild, U., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8781. --INVALID-LINK--

  • Kim, J., Lee, S., & Kim, Y. C. (2022). 6-Amino-2, 4, 5-trimethylpyridin-3-ol and 2-amino-4, 6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 844–856. --INVALID-LINK--

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. --INVALID-LINK--

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. --INVALID-LINK--

  • Kim, J., Lee, S., & Kim, Y. C. (2022). 6-Amino-2, 4, 5-trimethylpyridin-3-ol and 2-amino-4, 6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed, 35297537. --INVALID-LINK--

  • ChemUniverse. (n.d.). This compound [P80227]. --INVALID-LINK--

  • ChemScene. (n.d.). 2,4-Dimethylpyrimidin-5-ol. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Common Issues in the Bromination of Pyrimidinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of pyrimidinols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for bromination on a pyrimidinol ring and why?

A1: The C-5 position is the most common site for electrophilic bromination on pyrimidinol and related pyrimidine systems, such as uracil.[1][2] The electron-donating character of the hydroxyl and ring nitrogen atoms activates the pyrimidine ring towards electrophilic attack, with the C-5 position being the most nucleophilic.

Q2: Which brominating agent should I choose for my pyrimidinol?

A2: The choice of brominating agent depends on the specific substrate, desired selectivity, and reaction conditions. Here's a comparative overview:

Brominating AgentCommon ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Aprotic solvents (e.g., DMF, CH₂Cl₂), often with a radical initiator (AIBN) or light for specific applications.[3][4][5][6]Mild, selective, and easier to handle than liquid bromine.[3]Can lead to side reactions if not used correctly; purity of NBS is crucial.[7]
Molecular Bromine (Br₂) Aqueous or acidic solutions (e.g., acetic acid).[2][8]Inexpensive and highly reactive.Highly corrosive and toxic, requiring special handling; can lead to over-bromination.[9]
1,3-Dibromo-5,5-dimethylhydantoin (DBH) Aprotic solvents (e.g., CH₂Cl₂, DMF), can be enhanced with Lewis acids.[10]Efficient, can provide two bromine equivalents, and reactions can be fast.[10]May require optimization of stoichiometry to avoid side products.

Q3: How can I monitor the progress of my bromination reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring.[11] For quantitative analysis of reaction conversion and purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11] Mass spectrometry can also be used for real-time reaction monitoring in continuous flow setups.[12]

Troubleshooting Guides

Problem 1: Low or No Product Formation

Q: I've set up my bromination reaction, but after several hours, TLC analysis shows only starting material. What could be the issue?

A: Insufficient product formation is a common hurdle that can often be traced back to several key factors.

  • Inadequate Activation of the Pyrimidine Ring: The hydroxyl groups of pyrimidinols make them electron-rich, but sometimes this is not enough. The reaction mechanism for bromination in acidic solutions involves the formation of an addition compound, followed by acid-catalyzed elimination to yield the 5-bromopyrimidine.[1][2] If the reaction medium is not sufficiently acidic, this elimination step can be very slow.

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a popular choice for bromination, but its effectiveness can be compromised.[3][5] Over time, NBS can decompose, appearing off-white or brown due to the formation of bromine.[7] For reactions that proceed via a radical mechanism, the absence of a radical initiator like AIBN or benzoyl peroxide, or the lack of light, can stall the reaction.[4][6]

  • Sub-optimal Reaction Temperature: Many bromination reactions require heating to proceed at a reasonable rate. For instance, bromination using pyrimidine hydrogen halide salts in solvents like nitrobenzene is typically carried out at elevated temperatures (e.g., 125-135°C).[8]

start Low/No Product Formation check_reagents Verify Reagent Quality (Fresh NBS, correct acid concentration) start->check_reagents check_conditions Review Reaction Conditions (Temperature, solvent, initiator) check_reagents->check_conditions Reagents OK end Successful Product Formation check_reagents->end optimize_temp Optimize Temperature (Incrementally increase) check_conditions->optimize_temp Conditions seem correct check_conditions->end optimize_time Extend Reaction Time optimize_temp->optimize_time No improvement optimize_temp->end consider_catalyst Consider a Catalyst (e.g., Lewis acid with DBH) optimize_time->consider_catalyst Still no product optimize_time->end consider_catalyst->end

Caption: Troubleshooting workflow for low or no product yield.

  • Reagent Check: Ensure your NBS is a white crystalline solid. If it is discolored, it can be purified by recrystallization from hot water.[6]

  • Setup: To a solution of your pyrimidinol (1 equivalent) in anhydrous DMF, add NBS (1.1 equivalents) portion-wise at room temperature.

  • Monitoring: Stir the reaction and monitor its progress every 30 minutes using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

  • Heating: If no significant conversion is observed after 2 hours, gradually heat the reaction mixture to 50-60°C.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. The product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Problem 2: Formation of Multiple Products (Low Selectivity)

Q: My reaction is working, but I'm getting a mixture of mono- and di-brominated products, as well as other impurities. How can I improve the regioselectivity?

A: Achieving high regioselectivity is crucial, and the formation of multiple products often points to issues with reaction control.

  • Over-bromination: Pyrimidinols, being electron-rich, are susceptible to multiple brominations. The initially formed 5-bromopyrimidinol can react further with excess brominating agent to yield di-brominated products.[1][2] This is particularly common when using highly reactive agents like molecular bromine.[2]

  • Incorrect Stoichiometry: Using a large excess of the brominating agent is a frequent cause of over-bromination.[13] Careful control of the stoichiometry is essential.

  • Reaction with Solvents: Certain solvents can participate in the reaction or lead to side products. It's important to use a solvent that is inert under the reaction conditions.[8]

  • Control Stoichiometry: Begin by using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent and monitor the reaction closely. If starting material remains, more reagent can be added in small portions.

  • Choice of Brominating Agent: Milder brominating agents like NBS often provide better selectivity than molecular bromine.[4] For certain substrates, hypervalent iodine reagents in aqueous media have been shown to provide excellent regioselectivity for C-3 bromination in related pyrimidine systems.[14]

  • Temperature Control: Running the reaction at lower temperatures can often slow down the rate of the second bromination relative to the first, thereby improving selectivity for the mono-brominated product.

The following table illustrates how optimizing the equivalents of NBS can impact product distribution in a hypothetical reaction:

EntryEquivalents of NBSMono-brominated Product YieldDi-brominated Product Yield
11.060% (with unreacted SM)<5%
21.285%10%
31.565%30%
42.015%80%

As the data suggests, a slight excess of NBS (Entry 2) provides the optimal yield for the mono-brominated product.

Problem 3: Product Instability and Difficult Purification

Q: I've successfully formed my brominated pyrimidinol, but it seems to be degrading during work-up and purification. What are the likely causes and solutions?

A: Product instability can be a significant challenge, often stemming from the chemical nature of the product itself and the conditions used for its isolation.

  • Hydrolysis: Brominated pyrimidines can be susceptible to hydrolysis, especially under acidic or basic conditions during aqueous work-up.[15] This can lead to the replacement of the bromine atom with a hydroxyl group.

  • Decomposition on Silica Gel: Some brominated heterocycles are sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.

  • Residual Bromine: If using molecular bromine, residual unreacted bromine can be difficult to remove and can co-elute with the product, leading to impurities.

start Crude Product Obtained neutral_workup Perform Neutral Aqueous Work-up (e.g., with brine) start->neutral_workup check_stability Assess Stability on TLC Plate with Silica neutral_workup->check_stability neutralize_silica Neutralize Silica Gel (e.g., with triethylamine in eluent) check_stability->neutralize_silica Degradation observed end Pure, Stable Product check_stability->end Stable alt_purification Alternative Purification (Recrystallization, Prep-HPLC) neutralize_silica->alt_purification Still unstable neutralize_silica->end alt_purification->end

Caption: Decision-making process for product purification.

  • Quenching: After the reaction is complete, cool the mixture to 0°C and quench any excess brominating agent with a dilute aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities, avoiding harsh acidic or basic washes.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Chromatography: If column chromatography is necessary, consider using deactivated silica gel (pre-treated with a solvent system containing a small amount of triethylamine, e.g., 0.1-1%) to prevent product degradation.

  • Recrystallization: Whenever possible, recrystallization is a milder alternative to chromatography for obtaining highly pure product.

By understanding the underlying mechanisms and potential pitfalls, you can effectively troubleshoot common issues in the bromination of pyrimidinols, leading to more successful and reproducible synthetic outcomes.

References

Reaction condition optimization for the synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to ensure a successful and optimized synthesis. Our approach is rooted in mechanistic understanding to empower you to not only follow the protocol but also to logically resolve any challenges that may arise.

Troubleshooting Guide: From Unexpected Results to Optimized Outcomes

This section addresses common issues encountered during the synthesis. Each problem is analyzed by potential cause, followed by actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

A diminished yield is the most frequent challenge. Before altering the core protocol, it's crucial to diagnose the root cause.

  • Potential Cause A: Inactive Brominating Agent

    • Scientific Rationale: N-halo-succinimides and hydantoins, such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), can decompose over time, especially with exposure to moisture and light, leading to a loss of electrophilic bromine.[1] Pure NBS and DBDMH are white to off-white crystalline solids; a significant yellow or brown coloration can indicate decomposition and the presence of free Br₂.

    • Solutions:

      • Use Fresh Reagent: Always use a freshly opened bottle of the brominating agent or reagent from a trusted supplier.

      • Recrystallize if Necessary: Impure NBS can be purified by recrystallization from hot water.[1]

      • Proper Storage: Store brominating agents in a cool, dark, and dry environment.

  • Potential Cause B: Insufficient Reaction Time or Temperature

    • Scientific Rationale: Electrophilic aromatic substitution on the π-deficient pyrimidine ring, even with activating groups like the hydroxyl and methyl substituents, requires sufficient energy to overcome the activation barrier.[2] Room temperature may not be adequate to drive the reaction to completion in a reasonable timeframe.

    • Solutions:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (4,6-dimethylpyrimidin-5-ol). The reaction is complete only when the starting material spot has disappeared.

      • Increase Temperature: If the reaction stalls at room temperature, consider gently heating the mixture to 40-50 °C. Studies on similar pyrimidine systems show that elevated temperatures can significantly reduce reaction times.[3]

      • Extend Reaction Time: If heating is undesirable, simply extend the reaction time, continuing to monitor by TLC.

  • Potential Cause C: Inappropriate Solvent Choice

    • Scientific Rationale: The solvent's polarity can influence the reaction rate. Polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are known to facilitate the bromination of pyrimidines, potentially by stabilizing charged intermediates in the reaction mechanism.[3] Protic solvents, like methanol, are generally less efficient for this transformation.

    • Solution:

      • Solvent Selection: The recommended protocol uses THF. If issues persist, switching to a more polar aprotic solvent like DMF could accelerate the reaction. Note that DMF's high boiling point will require more rigorous conditions for removal during work-up.

Problem 2: Formation of Multiple Products / Low Purity

The appearance of unexpected spots on a TLC plate indicates the formation of byproducts.

  • Potential Cause A: Over-bromination (Di-bromination)

    • Scientific Rationale: The target molecule contains a hydroxyl group and two methyl groups, which activate the pyrimidine ring. While the C2 position is electronically favored for the first bromination, excessive amounts of the brominating agent or prolonged reaction times can lead to a second bromination at another activated position.

    • Solutions:

      • Control Stoichiometry: Use the precise stoichiometric amount of the brominating agent as specified in the protocol. For DBDMH, remember that one mole delivers two bromine equivalents.[4] Therefore, approximately 0.5-0.6 equivalents of DBDMH are typically sufficient.

      • Monitor Closely: Stop the reaction as soon as TLC analysis indicates the full consumption of the starting material to prevent the subsequent bromination of the product.

  • Potential Cause B: Side-Chain Bromination

    • Scientific Rationale: While electrophilic aromatic substitution is the desired pathway, reactions with N-halo-reagents can sometimes proceed via a radical mechanism, especially in the presence of radical initiators (like AIBN or peroxides) or upon irradiation with light.[1] This can lead to the bromination of the methyl groups (benzylic-type bromination).

    • Solutions:

      • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

      • Ensure Purity of Reagents: Avoid any sources of radical initiation. Ensure solvents are free of peroxides.

Problem 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Potential Cause A: Co-elution of Product and Byproducts

    • Scientific Rationale: The polarity of the desired product and any impurities (like the succinimide or hydantoin byproduct) may be very similar, making separation by column chromatography difficult.

    • Solution:

      • Aqueous Wash: Before chromatography, perform an aqueous work-up. The succinimide or dimethylhydantoin byproducts are more water-soluble than the brominated pyrimidine product and can be largely removed by washing the organic layer with water or a mild base like sodium bicarbonate solution.

      • Optimize Chromatography: If co-elution persists, adjust the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective. Test various solvent systems using TLC before committing to the column.

  • Potential Cause B: Product is an Oil or Fails to Crystallize

    • Scientific Rationale: The presence of minor impurities can often inhibit crystallization.

    • Solution:

      • High Vacuum Drying: Ensure all residual solvent is removed by drying the purified product under a high vacuum.

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. This can wash away highly non-polar impurities and provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: Why is a reagent like DBDMH or NBS used instead of elemental bromine (Br₂)? A: While elemental bromine can be used, it presents several challenges. It is a highly corrosive, toxic, and volatile liquid, making it difficult and hazardous to handle.[5] Reagents like DBDMH and NBS are crystalline solids that are much safer and easier to weigh and dispense accurately.[6] They act as a source of an electrophilic bromine atom (Br⁺), providing a controlled and selective bromination, often with fewer side products compared to the aggressive conditions sometimes required for Br₂.[7]

Q2: What is the mechanistic role of the hydroxyl (-OH) and methyl (-CH₃) groups? A: These groups are crucial for the reaction's success. The pyrimidine ring itself is electron-deficient and generally resistant to electrophilic attack.[2][8] The hydroxyl and methyl groups are electron-donating groups. They increase the electron density of the aromatic ring through resonance (-OH) and inductive effects (-CH₃), making it more nucleophilic and thus "activating" it towards electrophilic aromatic substitution.[8] This activation directs the incoming electrophile (bromine) to the ortho and para positions, leading to regioselective bromination.

Q3: Can I use a different solvent, such as dichloromethane (DCM) or acetonitrile (MeCN)? A: Yes, other polar aprotic solvents can be effective. Both MeCN and DMF have been shown to be excellent solvents for the bromination of similar pyrimidine systems, often resulting in faster reactions than in THF or DCM.[3] However, you must consider the practical aspects: MeCN is often easier to remove than THF, while DMF has a very high boiling point and may require aqueous extraction for complete removal. DCM is a viable but generally less polar option that might lead to longer reaction times.

Q4: Is it possible to get di-bromination, and how can I avoid it? A: Yes, di-bromination is a significant risk due to the activated nature of the ring. The key to avoiding it is precise stoichiometric control of the brominating agent. Using more than ~0.6 molar equivalents of DBDMH (which supplies two bromine atoms) or more than 1.1 equivalents of NBS significantly increases the chance of a second bromination event. Careful monitoring of the reaction with TLC is your best tool to prevent this.

Q5: What is the expected regioselectivity? Why the C2 position? A: The substitution pattern is governed by the directing effects of the existing substituents. The powerful activating and ortho-, para-directing hydroxyl group at C5 strongly influences the outcome. The C4 and C6 positions are ortho to the hydroxyl, and the C2 position is para. Since the C4 and C6 positions are already substituted with methyl groups, the incoming electrophile is directed to the sterically accessible and electronically activated C2 position.

Optimized Experimental Protocol

This protocol is based on established literature procedures for the bromination of this compound.[3]

Reaction Parameters Summary
ParameterValueNotes
Starting Material This compound1.0 eq
Brominating Agent 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)0.7 eq
Solvent Tetrahydrofuran (THF), anhydrous~8 mL per mmol of substrate
Temperature Room Temperature (20-25 °C)Gentle heating to 40°C if slow
Reaction Time 5 hours (monitor by TLC)May vary based on scale and temp.
Work-up Aqueous extractionRemoves hydantoin byproduct
Purification Silica Gel Column ChromatographyEtOAc/Hexanes gradient
Expected Yield 60-70%
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 8 mL per mmol of the starting material) to the flask. Stir the mixture at room temperature until all the solid has dissolved.

  • Reagent Addition: In a single portion, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.7 eq) to the solution.

  • Reaction Monitoring: Stir the resulting mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase) every hour. The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Work-up:

    • Once the reaction is complete (typically after 5 hours), concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the residue with ethyl acetate (EtOAc) and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to obtain the pure 2-bromo-4,6-dimethylpyrimidin-5-ol.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizing the Process

Reaction Scheme

G start Unexpected Result (e.g., Low Yield, Impurities) check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_workup 3. Check Work-up start->check_workup reagent_purity Brominating agent old or decomposed? check_reagents->reagent_purity cond_tlc Was reaction monitored to completion by TLC? check_conditions->cond_tlc cond_temp Is reaction stalling at RT? check_conditions->cond_temp cond_stoich Stoichiometry of brominating agent correct? check_conditions->cond_stoich workup_sep Difficulty separating product from byproduct? check_workup->workup_sep reagent_sol_1 Use fresh reagent or recrystallize NBS. reagent_purity->reagent_sol_1 YES cond_sol_1 Continue reaction until SM is consumed. cond_tlc->cond_sol_1 NO cond_sol_2 Gently heat to 40°C and continue monitoring. cond_temp->cond_sol_2 YES cond_sol_3 Use 0.5-0.7 eq DBDMH to avoid di-bromination. cond_stoich->cond_sol_3 NO (Excess used) workup_sol_1 Perform aqueous wash before chromatography. workup_sep->workup_sol_1 YES

References

Technical Support Center: Addressing Poor Solubility of 4,6-Dimethylpyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 4,6-Dimethylpyrimidin-5-ol and its derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility in biological assays. As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to help you navigate these issues and ensure the integrity of your experimental data.

Part 1: Foundational Understanding - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the solubility characteristics of pyrimidine derivatives.

Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

A1: The solubility of this compound derivatives is governed by a balance of hydrophilic and hydrophobic properties within their molecular structure.

  • Hydrophilic Contributions: The pyrimidine core, with its nitrogen atoms and the hydroxyl (-OH) group at the 5-position, can participate in hydrogen bonding with water molecules.[1] This contributes to its moderate solubility in polar solvents.

  • Hydrophobic Contributions: The two methyl (-CH₃) groups at the 4 and 6 positions are nonpolar. As additional hydrophobic moieties are added to the core structure during derivatization (e.g., phenyl rings, long alkyl chains), the overall lipophilicity of the molecule increases significantly. These hydrophobic regions are energetically unfavorable to interact with the highly ordered hydrogen-bonding network of water, leading to poor aqueous solubility.[2]

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can also be a significant barrier to dissolution. High melting points often correlate with strong intermolecular forces in the solid state, which can hinder solubility.[2]

Q2: I dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my cell culture medium. What's happening?

A2: This is a classic problem known as "crashing out" or precipitation due to a solvent shift.[3][4] Here's the causality:

  • DMSO as a Powerful Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is exceptionally effective at dissolving a wide range of both polar and nonpolar compounds.[5][6] It readily breaks up the crystal lattice of your compound and forms a stable solution.

  • The Shift to an Aqueous Environment: When you introduce this DMSO stock solution into an aqueous buffer or cell culture medium (which is >95% water), you are drastically changing the solvent environment.

  • Solubility Limit Exceeded: The solubility of your hydrophobic compound is much lower in water than in DMSO. As the DMSO is diluted, its solvating power diminishes. The surrounding water molecules cannot effectively solvate the hydrophobic regions of your compound, forcing the compound molecules to aggregate and precipitate out of the solution.[3][4] This often happens even if the final theoretical concentration is low.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A3: There is no universal answer, as DMSO tolerance is highly dependent on the cell line, assay duration, and the specific endpoint being measured.[3][7]

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[3]

  • Sensitive Cell Lines: Some cell types, particularly primary cells or neuronal lines, may show signs of stress, differentiation, or altered gene expression at concentrations as low as 0.1% .[3][7]

  • Critical Validation Step: It is essential to perform a vehicle control experiment to determine the DMSO tolerance for your specific system. This involves treating your cells with various concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) in your assay medium and measuring the same endpoint as your experiment (e.g., viability, proliferation, signaling). This will establish your assay's "DMSO budget."

Part 2: Troubleshooting Guide & Step-by-Step Protocols

This section provides actionable strategies and detailed protocols to overcome solubility challenges.

Issue: Compound Precipitation During Working Solution Preparation
Q4: How can I systematically minimize precipitation when diluting my DMSO stock solution?

A4: The key is to avoid a sudden, drastic change in solvent polarity. A multi-step serial dilution protocol is the most effective way to manage this. By gradually introducing the aqueous medium, you can often prepare a metastable solution that remains homogeneous for the duration of your experiment.

Protocol 1: Optimized Serial Dilution for Cell-Based Assays

This protocol is designed to maintain a low and consistent final DMSO concentration across all tested concentrations of your compound.

  • Prepare High-Concentration Stock: Dissolve your this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM). Ensure it is fully dissolved, using gentle warming or vortexing if necessary.

  • Create the Top Working Concentration: Prepare the highest concentration needed for your assay, ensuring the DMSO percentage is at an intermediate level. For example, to make a 100 µM top concentration with 1% DMSO from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of 10 mM stock into 198 µL of cell culture medium). Mix thoroughly by pipetting up and down immediately.

  • Perform Serial Dilutions in Assay Medium: Use the 100 µM top concentration solution (containing 1% DMSO) to perform your subsequent serial dilutions directly in the cell culture medium. For a 1:2 serial dilution, you would mix 100 µL of your current concentration with 100 µL of fresh medium.

  • Final Dilution into Cell Plate: Add the required volume of each concentration from your dilution series to the wells of your cell plate. For example, if you add 10 µL of your compound solutions to wells containing 90 µL of cells in medium, you will achieve a final 1:10 dilution, bringing the final DMSO concentration to a well-tolerated 0.1%.

  • Vehicle Control is Mandatory: Create a parallel dilution series using 100% DMSO instead of your compound stock. This vehicle control is crucial to confirm that any observed biological effects are due to your compound and not the solvent.[8]

Visualization: Experimental Workflow for Solution Preparation

G cluster_0 Preparation Phase cluster_1 Assay Plate Phase cluster_2 Control A 1. Prepare 10 mM Stock in 100% DMSO B 2. Create 100 µM Intermediate (1:100 dilution in Medium) Final DMSO: 1% A->B Immediate & thorough mixing C 3. Perform Serial Dilutions (e.g., 1:2) in Medium DMSO remains 1% B->C D 4. Add to Cells (e.g., 10 µL into 90 µL) Final DMSO: 0.1% C->D Final working concentrations E Run parallel Vehicle Control using 100% DMSO

Caption: Workflow for minimizing precipitation during dilution.

Issue: Insufficient Solubility for Desired Assay Concentration
Q5: My compound is still not soluble enough. What are my next options?

A5: When simple dilution optimization is insufficient, you must employ formulation strategies to enhance the apparent solubility of the compound. These methods modify the vehicle to make it more accommodating to your molecule.

Strategy A: pH Modification

A6: The solubility of ionizable compounds is highly pH-dependent.[9][10][11][12] The this compound core contains nitrogen atoms that can be protonated (act as a base) and a hydroxyl group that can be deprotonated (act as an acid).

  • Basic Groups (Pyrimidine Nitrogens): In an acidic solution (lower pH), these nitrogen atoms can accept a proton (H⁺), acquiring a positive charge. This charged, ionized form is generally much more soluble in aqueous media than the neutral form.[10][12]

  • Acidic Group (Hydroxyl): In a basic solution (higher pH), the hydroxyl group can lose a proton, acquiring a negative charge. This anionic form will also be more soluble than the neutral species.

By adjusting the pH away from the compound's isoelectric point (the pH at which it has no net charge), you can dramatically increase its solubility.[13]

  • Prepare Buffers: Make a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0).

  • Test Solubility: Add a small, known amount of your solid compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples (e.g., on a shaker) at a controlled temperature for several hours (or until equilibrium is reached).

  • Separate and Quantify: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Determine Optimal pH: The buffer that yields the highest dissolved concentration is the optimal pH for solubilization.

  • Validate in Assay: Ensure the optimal pH for solubility is also compatible with your biological assay (e.g., does not harm cells or inhibit enzymes).

Strategy B, C, & D: Using Excipients (Co-solvents, Surfactants, Cyclodextrins)

When pH modification is not viable or sufficient, solubility-enhancing excipients are the next logical step.

A7: Co-solvents are water-miscible organic solvents that are added to the aqueous vehicle to increase its ability to dissolve hydrophobic compounds.[5][14][15] They work by reducing the overall polarity of the solvent system, making it a more favorable environment for your lipophilic derivative.[14]

Co-SolventTypical Starting Conc. (v/v)ProsCons/Cautions
Polyethylene Glycol (PEG 300/400) 5-10%Low toxicity, commonly used in formulations.Can be viscous. May affect some biological processes.
Propylene Glycol (PG) 1-5%Good solubilizing power for many compounds.Higher concentrations can be cytotoxic.
Ethanol 1-2%Effective solubilizer.Can be cytotoxic and affect protein function, even at low %.[7]
Glycerol 5-10%Very low toxicity.High viscosity. May have lower solubilizing power than others.

Always perform a vehicle control to test the toxicity of the co-solvent concentration in your specific assay.

A8: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into spherical structures called micelles.[16][17][18][19] These micelles have a hydrophobic core and a hydrophilic exterior. Your poorly soluble pyrimidine derivative can be encapsulated within this hydrophobic core, allowing the entire micelle complex to be dispersed in the aqueous solution, thereby increasing the compound's apparent solubility.[16][18]

  • Common Non-ionic Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Caution: Surfactants can permeabilize cell membranes and interfere with protein activity. Use the lowest effective concentration and run rigorous vehicle controls.

A9: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic inner cavity.[20][21][22] Unlike co-solvents that change the bulk solvent properties, or surfactants that form micelles, cyclodextrins act as molecular hosts. A single molecule of your poorly soluble drug (the "guest") can fit inside the hydrophobic cavity of a cyclodextrin molecule (the "host"), forming an "inclusion complex".[21][23][24] This complex has a water-soluble exterior, dramatically enhancing the drug's solubility.[20][21][22][24]

  • Most Common Derivative: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to parent cyclodextrins.[8][20]

Visualization: Cyclodextrin Inclusion Complex

G cluster_0 Formation of Inclusion Complex Cpd Poorly Soluble Pyrimidine Derivative (Hydrophobic) Complex Soluble Inclusion Complex Cpd->Complex CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a drug by a cyclodextrin.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 10% w/v in PBS). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add your this compound derivative to the HP-β-CD solution. It is often best to add the compound as a solid powder, but a concentrated DMSO stock can also be used if the final DMSO concentration is kept minimal (<1-2%).

  • Complexation: Mix the solution vigorously. This can be done by sonicating, vortexing, or shaking overnight at room temperature to allow for the formation of the inclusion complex.

  • Sterilization and Quantification: Filter the solution through a 0.22 µm filter to sterilize it and remove any undissolved compound. It is crucial to then quantify the actual concentration of your compound in the final filtered solution via an analytical method like HPLC-UV to ensure you know the true concentration being used in your assays.

  • Assay and Control: Use this formulated solution in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD without the compound.

Part 3: Overall Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing solubility issues, from initial observation to advanced formulation.

Visualization: Comprehensive Troubleshooting Workflow

G start_node Start: Compound Precipitates in Aqueous Buffer p1 Optimize Dilution Protocol (Protocol 1: Serial Dilution) start_node->p1 Initial Step decision_node decision_node process_node process_node solution_node solution_node d1 Solubility Sufficient? p1->d1 s1 Proceed with Assay (with Vehicle Control) d1->s1 Yes p2 Attempt pH Modification (Protocol 2: pH Screen) d1->p2 No d2 Solubility Sufficient & pH Compatible? p2->d2 d2->s1 Yes p3 Use Excipients (Co-solvents, Surfactants, or Cyclodextrins) d2->p3 No d3 Solubility Sufficient & Excipient Compatible? p3->d3 s2 Proceed with Assay (Quantify final concentration & run vehicle control) d3->s2 Yes p4 Consider Advanced Formulation (e.g., Nanosuspension) d3->p4 No

Caption: Decision tree for troubleshooting poor compound solubility.

References

Technical Support Center: Enhancing the Reaction Rate of 4,6-Dimethylpyrimidin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,6-Dimethylpyrimidin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance to enhance reaction rates, troubleshoot common issues, and optimize synthetic outcomes. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in synthetic organic chemistry.

I. Overview of the Synthesis of this compound

The synthesis of this compound is a robust process that typically involves a two-step, one-pot procedure starting from readily available precursors. The established method utilizes 3-chloro-2,4-pentanedione and formamide, which first react to form an oxazole intermediate. This intermediate is then treated with aqueous ammonia to yield the final product, this compound[1].

This guide will delve into strategies to accelerate this reaction, improve yields, and address common experimental challenges.

II. Reaction Mechanism and Key Control Points

A thorough understanding of the reaction mechanism is paramount to effectively enhancing the reaction rate. The synthesis proceeds through two key stages:

Stage 1: Formation of the Oxazole Intermediate

In the initial step, 3-chloro-2,4-pentanedione reacts with formamide in the presence of an acid catalyst, typically formic acid, to form a crucial oxazole intermediate[1].

dot graph "Reaction_Mechanism_Stage_1" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"3-chloro-2,4-pentanedione" [label="3-chloro-2,4-pentanedione"]; "Formamide" [label="Formamide"]; "Protonation" [label="Protonation of\ncarbonyl oxygen"]; "Nucleophilic_Attack" [label="Nucleophilic attack\nby formamide"]; "Cyclization" [label="Intramolecular\ncyclization"]; "Dehydration" [label="Dehydration"]; "Oxazole_Intermediate" [label="Oxazole Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"3-chloro-2,4-pentanedione" -> "Protonation" [label="H+ (Formic Acid)"]; "Formamide" -> "Nucleophilic_Attack"; "Protonation" -> "Nucleophilic_Attack"; "Nucleophilic_Attack" -> "Cyclization"; "Cyclization" -> "Dehydration"; "Dehydration" -> "Oxazole_Intermediate"; } Caption: Stage 1: Formation of the Oxazole Intermediate.

Stage 2: Conversion to this compound

The formed oxazole intermediate then undergoes a ring-opening and subsequent recyclization upon treatment with aqueous ammonia to yield the final pyrimidine product.

dot graph "Reaction_Mechanism_Stage_2" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Oxazole_Intermediate" [label="Oxazole Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ammonia" [label="Aqueous Ammonia"]; "Ring_Opening" [label="Nucleophilic ring opening"]; "Intermediate" [label="Open-chain intermediate"]; "Cyclization_Condensation" [label="Intramolecular cyclization\nand condensation"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Oxazole_Intermediate" -> "Ring_Opening"; "Ammonia" -> "Ring_Opening"; "Ring_Opening" -> "Intermediate"; "Intermediate" -> "Cyclization_Condensation"; "Cyclization_Condensation" -> "Product"; } Caption: Stage 2: Conversion to the Final Product.

Key Control Points for Rate Enhancement:

  • Catalysis: The efficiency of both stages is highly dependent on the catalysts used.

  • Temperature: Reaction temperature significantly influences the rate of both reaction stages.

  • Reactant Concentration and Purity: The concentration and purity of starting materials are critical for optimal reaction kinetics.

  • Solvent: The choice of solvent can impact reactant solubility and the overall reaction rate.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: The reaction is very slow, and the yield of this compound is low. How can I increase the reaction rate and improve the yield?

A1: Low reaction rates and yields are common challenges in pyrimidine synthesis. Several factors could be contributing to this issue.

  • Suboptimal Temperature: The initial reaction to form the oxazole intermediate and the subsequent conversion to the pyrimidine require specific temperature conditions. Insufficient heating can lead to incomplete conversion.

    • Solution: Ensure the initial reflux in formic acid is maintained for an adequate duration (e.g., 12 hours) to drive the formation of the oxazole intermediate to completion. Similarly, the subsequent reflux with aqueous ammonia (e.g., for 5 hours) is crucial for the final ring closure[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Mixing: Poor mixing can lead to localized concentration gradients and hinder the reaction rate.

    • Solution: Employ efficient mechanical or magnetic stirring throughout the reaction to ensure homogeneity.

  • Moisture Contamination: While the second step involves aqueous ammonia, the initial oxazole formation may be sensitive to excess water, which could lead to side reactions.

    • Solution: Use anhydrous formic acid for the initial step to minimize potential side reactions.

Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?

A2: The formation of byproducts is a frequent cause of reduced yields and complicates purification.

  • Potential Side Reactions: In pyrimidine synthesis, side reactions can include polymerization of starting materials or the formation of alternative heterocyclic systems. Self-condensation of 3-chloro-2,4-pentanedione is a possible side reaction.

  • Minimizing Side Products:

    • Temperature Control: Overheating can lead to decomposition of reactants and products. Maintain the recommended reflux temperatures and avoid excessive heating.

    • Stoichiometry: Carefully control the molar ratios of the reactants. An excess of formamide is typically used to drive the initial reaction to completion[1].

    • Purity of Reactants: Impurities in the starting materials can act as catalysts for unwanted side reactions. Ensure the purity of 3-chloro-2,4-pentanedione and formamide.

Q3: Can I use a different catalyst to speed up the reaction?

A3: Yes, exploring alternative catalysts can significantly enhance the reaction rate. While the standard protocol uses formic acid, other catalysts are known to be effective in pyrimidine synthesis.

  • Lewis Acids: Lewis acids such as ZnCl₂, FeCl₃, and lanthanide triflates can be effective in promoting the condensation and cyclization steps.

  • Stronger Brønsted Acids: While formic acid is used in the established protocol, stronger Brønsted acids could potentially accelerate the reaction, but they may also promote side reactions. Careful optimization would be required.

  • Heterogeneous Catalysts: The use of solid acid catalysts could simplify purification and potentially improve reaction rates.

Q4: Is it possible to use microwave irradiation to accelerate the synthesis?

A4: Microwave-assisted synthesis is a well-established technique for accelerating organic reactions and is applicable to pyrimidine synthesis.

  • Benefits of Microwave Heating: Microwave irradiation can lead to a dramatic reduction in reaction times, often from hours to minutes, and can also improve yields by minimizing the formation of side products. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.

  • Considerations: The reaction would need to be performed in a sealed vessel designed for microwave synthesis to control pressure and temperature effectively. Solvent choice may also need to be optimized for microwave absorption.

IV. Strategies for Enhancing Reaction Rate: Experimental Protocols

Here we provide detailed protocols incorporating strategies to enhance the reaction rate of this compound synthesis.

Protocol 1: Standard Reflux Method

This protocol is based on the established literature procedure[1].

Materials:

  • 3-chloro-2,4-pentanedione

  • Formamide

  • Formic acid

  • Aqueous ammonium hydroxide (aq. NH₄OH)

  • Acetone

Procedure:

  • To a solution of 3-chloro-2,4-pentanedione (177.17 mmol) in formic acid (30 ml), add formamide (402.84 mmol).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature.

  • Carefully add aqueous ammonium hydroxide dropwise until a basic pH is maintained.

  • Reflux the mixture for an additional 5 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add acetone to the residue to precipitate the product.

  • Isolate the product by filtration.

Protocol 2: Microwave-Assisted Synthesis (Optimized Conditions)

This protocol is a proposed optimization for significantly reducing the reaction time.

Materials:

  • 3-chloro-2,4-pentanedione

  • Formamide

  • Formic acid (catalytic amount)

  • Aqueous ammonium hydroxide (aq. NH₄OH)

  • Ethanol (as a microwave-compatible solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine 3-chloro-2,4-pentanedione (10 mmol), formamide (25 mmol), and a catalytic amount of formic acid in ethanol (15 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 15-30 minutes. Monitor the reaction progress by TLC.

  • After cooling, add aqueous ammonium hydroxide to the reaction mixture until basic.

  • Reseal the vessel and irradiate at a higher temperature (e.g., 150 °C) for 10-20 minutes.

  • Cool the vessel, and work up the reaction as described in Protocol 1.

V. Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes the impact of different reaction conditions on the synthesis of pyrimidine derivatives from β-dicarbonyl compounds, providing a basis for optimizing the synthesis of this compound.

Method Catalyst Temperature (°C) Reaction Time Yield (%) Reference/Notes
Standard RefluxFormic Acid / NH₄OHReflux17 hoursNot specified[1]
MicrowaveCatalytic Acid120-15025-50 minExpected to be highGeneral principle
UltrasoundAcid/BaseRoom Temp - 501-2 hoursGenerally highGeneral principle
Lewis Acid CatalysisZnCl₂80-1004-8 hoursVariableGeneral principle

VI. Concluding Remarks

As a Senior Application Scientist, it is my experience that a systematic and well-informed approach is key to overcoming synthetic challenges. By understanding the underlying reaction mechanism and systematically exploring the optimization of catalysts, temperature, and reaction time, researchers can significantly enhance the rate and yield of this compound synthesis. The troubleshooting guide and optimized protocols provided herein are intended to empower you to achieve your synthetic goals efficiently and effectively.

VII. References

  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. --INVALID-LINK--

References

Validation & Comparative

The Strategic Selection of Pyrimidine Scaffolds in Drug Design: A Comparative Guide to 4,6-Dimethylpyrimidin-5-ol and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Pyrimidine in Modern Medicinal Chemistry

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with its versatile chemical functionality, has made the pyrimidine scaffold a "privileged" structure in drug design, leading to a plethora of approved therapeutics across a wide range of diseases, including cancers and infectious diseases.[1][2] The strategic placement of nitrogen atoms in the pyrimidine ring allows for a fine-tuning of its electronic properties and hydrogen bonding capabilities, making it an excellent pharmacophore for interacting with various biological targets.[3]

This guide provides an in-depth comparison of the 4,6-dimethylpyrimidin-5-ol scaffold against other prominent pyrimidine cores that are central to the mechanism of action of several blockbuster drugs. We will delve into the physicochemical properties, metabolic stability, and biological applications of these scaffolds, supported by experimental data and protocols, to provide researchers and drug development professionals with a rational framework for scaffold selection in their own discovery programs.

The Emerging Contender: this compound

The this compound scaffold is a relatively newer entrant in the landscape of medicinal chemistry, but it has already shown significant promise, particularly in the realm of kinase inhibitors. The strategic placement of the two methyl groups and the hydroxyl group imparts unique properties to this scaffold.

Physicochemical Properties and Rationale

To provide a quantitative basis for comparison, the physicochemical properties of this compound were predicted using the Molinspiration online property calculation toolkit.

PropertyPredicted ValueRationale and Implication in Drug Design
LogP 0.85This value suggests a good balance between lipophilicity and hydrophilicity, which is often crucial for achieving adequate cell permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 55.12 ŲA TPSA in this range is generally associated with good oral bioavailability.
Hydrogen Bond Donors 1The single hydroxyl group can act as a hydrogen bond donor, facilitating interactions with target proteins.
Hydrogen Bond Acceptors 3The two nitrogen atoms and the hydroxyl oxygen can act as hydrogen bond acceptors, providing multiple points for target engagement.
Molecular Weight 124.14 g/mol The low molecular weight of the core scaffold provides ample opportunity for further chemical modification without violating Lipinski's rule of five.
A Case Study: Selective FGFR4 Inhibition

A compelling example of the utility of the this compound scaffold is in the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma. In a recent study, researchers designed and synthesized a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives. The dimethyl groups on the pyrimidine ring were found to be crucial for selectivity, as they would likely clash with a glutamate residue in the hinge region of FGFR1-3, while being accommodated by the smaller corresponding residue in FGFR4. This highlights how the substitution pattern on the pyrimidine core can be exploited to achieve target selectivity.

Established Pyrimidine Scaffolds: A Comparative Analysis

To understand the relative merits of the this compound scaffold, it is essential to compare it against well-established pyrimidine cores found in successful drugs.

The Uracil Scaffold: The Foundation of Antimetabolites

The uracil scaffold, specifically in the form of 5-fluorouracil (5-FU), is a classic example of a pyrimidine-based antimetabolite.

  • Mechanism of Action: 5-FU exerts its anticancer effects through multiple mechanisms. After intracellular conversion to its active metabolites, it inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA.[4][5][6] This leads to "thymineless death" in rapidly dividing cancer cells.[5] Additionally, its metabolites can be incorporated into RNA and DNA, leading to cellular damage.[4][6]

  • ADME Profile of 5-Fluorouracil:

    • Absorption: Poor and erratic oral bioavailability.[7]

    • Distribution: Distributes throughout the body.[8]

    • Metabolism: Rapidly catabolized in the liver by dihydropyrimidine dehydrogenase (DPD).[6][8]

    • Excretion: Primarily eliminated as metabolites in the urine.[8]

The 2,4-Diaminopyrimidine Scaffold: The Heart of Antifolates

The 2,4-diaminopyrimidine core is the key pharmacophore in antifolate drugs like Methotrexate.

  • Mechanism of Action: Methotrexate mimics folic acid and inhibits dihydrofolate reductase (DHFR).[9] This enzyme is crucial for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and pyrimidines.[10] By blocking this pathway, Methotrexate depletes the building blocks of DNA and RNA, thereby inhibiting the proliferation of cancer cells and exerting immunosuppressive effects.[10] The 2,4-diaminopyrimidine portion of the molecule is critical for its high-affinity binding to DHFR.

  • ADME Profile of Methotrexate:

    • Absorption: Oral bioavailability is dose-dependent.[11]

    • Distribution: Binds to plasma proteins and is polyglutamated within cells, which prolongs its intracellular retention and activity.[2][12]

    • Metabolism: Metabolized in the liver to active polyglutamated forms and 7-hydroxymethotrexate.[2]

    • Excretion: Primarily eliminated via the kidneys.[2]

The Substituted Pyrimidine Scaffold: A Staple in Kinase Inhibitors

Many successful kinase inhibitors, such as Gefitinib, utilize a substituted pyrimidine scaffold to target the ATP-binding site of kinases.

  • Mechanism of Action: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[13] The pyrimidine core acts as a scaffold that presents other functional groups to interact with the hinge region and other key residues in the ATP-binding pocket of EGFR, preventing its activation and downstream signaling.[14]

  • ADME Profile of Gefitinib:

    • Absorption: Slowly absorbed after oral administration with a mean bioavailability of about 60%.[3]

    • Distribution: Extensively distributed throughout the body with high plasma protein binding.[3]

    • Metabolism: Extensively metabolized in the liver, primarily by CYP3A4.[3][15]

    • Excretion: Predominantly excreted in the feces.[15]

Comparative Data Summary

The following table provides a side-by-side comparison of the key physicochemical and ADME properties of the discussed pyrimidine scaffolds and their representative drugs.

Scaffold/Drug LogP Aqueous Solubility pKa Key ADME Characteristics
This compound (Predicted) 0.85--Predicted to have a good balance of lipophilicity and hydrophilicity.
5-Fluorouracil -0.8912 mg/mL at 25°C8.1Poor oral bioavailability, rapid metabolism by DPD.[6][7][16]
Methotrexate ---Dose-dependent oral absorption, intracellular polyglutamation, renal excretion.[2][11]
Gefitinib 4.28Sparingly soluble at pH 1, practically insoluble above pH 75.4, 7.2Slow oral absorption, extensive hepatic metabolism (CYP3A4), fecal excretion.[3][15][17]

Experimental Protocols for Scaffold Comparison

To empirically evaluate and compare different pyrimidine scaffolds, a series of standardized in vitro assays are essential.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption and formulation development.

Protocol:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate.

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the samples through a 96-well filter plate.

  • Quantify the concentration of the compound in the filtrate by LC-MS/MS against a standard curve.

Human Liver Microsome (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its likely in vivo clearance.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of a compound.[6][15]

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

  • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Concepts

Generalized Signaling Pathway for Pyrimidine-Based Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream Activates Pyrimidine Pyrimidine-Based Kinase Inhibitor Pyrimidine->RTK Blocks ATP Binding ATP ATP ATP->RTK Binds to ATP pocket Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: A generalized signaling pathway targeted by pyrimidine-based kinase inhibitors.

Experimental Workflow for Scaffold Comparison

G cluster_assays In Vitro Assays cluster_data Data Analysis Scaffold Pyrimidine Scaffolds (e.g., this compound, Uracil, 2,4-Diaminopyrimidine) Solubility Kinetic Solubility Assay Scaffold->Solubility Metabolism HLM Stability Assay Scaffold->Metabolism Cytotoxicity MTT Cytotoxicity Assay Scaffold->Cytotoxicity Physicochem Physicochemical Profile (Solubility, LogP, pKa) Solubility->Physicochem ADME ADME Profile (Metabolic Stability) Metabolism->ADME Bioactivity Biological Activity (IC50) Cytotoxicity->Bioactivity Decision Rational Scaffold Selection Physicochem->Decision ADME->Decision Bioactivity->Decision

Caption: Experimental workflow for the comparative evaluation of pyrimidine scaffolds.

Conclusion and Future Perspectives

The choice of a pyrimidine scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired ADME properties. While established scaffolds like uracil and 2,4-diaminopyrimidine have a long history of success in antimetabolite and antifolate therapies, newer scaffolds like this compound offer exciting opportunities for developing highly selective drugs, particularly in the competitive field of kinase inhibitors.

The this compound scaffold, with its balanced physicochemical properties and potential for achieving selectivity through strategic substitution, represents a valuable addition to the medicinal chemist's toolkit. As our understanding of the intricate interactions between small molecules and their biological targets deepens, we can expect to see the continued emergence and application of novel pyrimidine scaffolds tailored for specific therapeutic challenges. The systematic and comparative evaluation of these scaffolds, using the experimental approaches outlined in this guide, will be crucial for the successful development of the next generation of pyrimidine-based medicines.

References

A Comparative Analysis of Novel 4,6-Dimethylpyrimidin-5-ol Derivatives and BLU9931 as Potent and Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of FGFR4 in Oncology

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology. A member of the tyrosine kinase receptor family, FGFR4, when activated by its primary ligand, fibroblast growth factor 19 (FGF19), triggers a cascade of downstream signaling pathways.[1][2] These pathways, including RAS-RAF-MAPK, PI3K-AKT, and JAK/STAT, are integral to cellular processes such as proliferation, migration, and differentiation.[1][2][3][4] In numerous cancers, particularly hepatocellular carcinoma (HCC), aberrant activation of the FGF19-FGFR4 signaling axis is a key driver of tumorigenesis and progression, making it an attractive target for therapeutic intervention.[3][4][5]

This guide provides a detailed comparative analysis of two distinct classes of FGFR4 inhibitors: the well-characterized, irreversible inhibitor BLU9931, and a novel series of reversible inhibitors derived from a 4,6-Dimethylpyrimidin-5-ol scaffold. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate their performance.

The Benchmark Inhibitor: BLU9931

BLU9931 is a first-in-class, potent, and highly selective irreversible inhibitor of FGFR4.[6][7] Its mechanism of action involves the formation of a covalent bond with a unique cysteine residue, Cys552, located in the ATP-binding pocket of FGFR4.[6][8] This cysteine is not present in other FGFR family members (FGFR1-3), which forms the structural basis for BLU9931's remarkable selectivity.[8][9] By irreversibly binding to this site, BLU9931 effectively blocks ATP binding and subsequent autophosphorylation of the receptor, leading to the inhibition of downstream signaling pathways.[6][8] Preclinical studies have demonstrated its robust anti-tumor activity in HCC xenograft models with an activated FGFR4 signaling pathway.[6][7]

A New Frontier: this compound Derivatives

Recently, a novel series of FGFR4 inhibitors based on a this compound scaffold has been designed and synthesized.[10][11][12] Unlike the irreversible covalent mechanism of BLU9931, these compounds are designed as reversible inhibitors. A standout compound from this series, designated as Compound 6O , has demonstrated potent and highly selective inhibitory activity against FGFR4.[10][11][12] Molecular docking studies have revealed that the dimethyl groups on the pyrimidine ring play a crucial role in its selectivity by sterically hindering its ability to form covalent bonds with FGFR1-3.[10][12]

Head-to-Head: A Comparative Performance Analysis

The true measure of a novel inhibitor lies in its performance relative to established benchmarks. Here, we compare key performance metrics of Compound 6O and BLU9931.

In Vitro Potency and Selectivity

A critical aspect of any targeted therapy is its ability to inhibit the intended target with high potency while sparing off-target molecules to minimize side effects.

InhibitorTargetIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Reference
BLU9931 FGFR43~197x~164x~50x[9][13]
Compound 6O FGFR475.3>664x~471x>398x[12]

Key Insights:

  • While BLU9931 exhibits a lower IC50 value, indicating higher potency in a biochemical assay, Compound 6O demonstrates significantly greater selectivity for FGFR4 over other FGFR family members.[10][12] This enhanced selectivity of Compound 6O is a promising feature that could translate to a better safety profile in clinical applications.

Cellular Activity: Anti-proliferative Effects

The ultimate goal of a cancer therapeutic is to inhibit the growth of cancer cells. The anti-proliferative activity of these inhibitors was evaluated in hepatocellular carcinoma (HCC) cell lines known to have an activated FGF19-FGFR4 signaling pathway.

Cell LineInhibitorGI50 (µM)Reference
Hep3B BLU99310.03[6]
Hep3B Compound 6ONot explicitly stated, but showed strong anti-proliferative activity[11][12]

Key Insights:

  • BLU9931 demonstrates potent anti-proliferative effects in the Hep3B HCC cell line.[6]

  • Compound 6O also exhibits strong anti-proliferative activity against the Hep3B cell line, which is noted to be highly sensitive to BLU9931.[11][12]

Visualizing the Mechanism: The FGFR4 Signaling Pathway

To understand how these inhibitors exert their effects, it is crucial to visualize the FGFR4 signaling pathway.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P PLCg PLCγ FGFR4->PLCg P STAT3 STAT3 FGFR4->STAT3 P PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation BLU9931 BLU9931 (Irreversible) BLU9931->FGFR4 Inhibits (Covalent) Compound6O Compound 6O (Reversible) Compound6O->FGFR4 Inhibits (Reversible)

Caption: The FGFR4 signaling pathway and points of inhibition.

Experimental Protocols: A Guide to Evaluation

Reproducible and robust experimental data are the cornerstones of drug discovery. Here, we provide detailed protocols for key assays used in the evaluation of FGFR4 inhibitors.

Protocol 1: In Vitro FGFR4 Kinase Assay (ADP-Glo™ Assay)

This assay measures the enzymatic activity of FGFR4 and the potency of inhibitors by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • FGFR4 Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)[14]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (BLU9931, Compound 6O) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.[15]

  • Kinase Reaction:

    • Add 2.5 µL of the inhibitor dilutions or DMSO (for control) to the wells of the 384-well plate.

    • Add 5 µL of a solution containing the FGFR4 enzyme and substrate in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near the Km for FGFR4.

    • Incubate the plate at 30°C for 1 hour.[16]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[14][16]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) Plating Add Inhibitor/DMSO to 384-well plate Reagents->Plating AddEnzyme Add Enzyme/Substrate Mix Plating->AddEnzyme AddATP Initiate with ATP AddEnzyme->AddATP Incubate1 Incubate at 30°C AddATP->Incubate1 AddADPGlo Add ADP-Glo™ Reagent Incubate1->AddADPGlo Incubate2 Incubate at RT AddADPGlo->Incubate2 AddKinaseDetection Add Kinase Detection Reagent Incubate2->AddKinaseDetection Incubate3 Incubate at RT AddKinaseDetection->Incubate3 ReadLuminescence Read Luminescence Incubate3->ReadLuminescence Calculate Calculate % Inhibition and IC50 ReadLuminescence->Calculate

Caption: Workflow for the in vitro FGFR4 kinase assay.

Protocol 2: Cell Viability Assay (MTT or Resazurin Assay)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.[17][18][19]

Materials:

  • HCC cell line with activated FGFR4 signaling (e.g., Hep3B)

  • Complete cell culture medium

  • Test inhibitors (BLU9931, Compound 6O)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the Hep3B cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • Addition of Viability Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.

    • For Resazurin assay: Add Resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Measurement cluster_analysis Data Analysis SeedCells Seed Cells in 96-well Plate Adhere Allow Cells to Adhere SeedCells->Adhere AddInhibitors Treat with Inhibitors Adhere->AddInhibitors Incubate Incubate for 72h AddInhibitors->Incubate AddReagent Add MTT or Resazurin Incubate->AddReagent Incubate2 Incubate AddReagent->Incubate2 ReadPlate Read Absorbance/ Fluorescence Incubate2->ReadPlate CalculateViability Calculate % Viability ReadPlate->CalculateViability DetermineGI50 Determine GI50 CalculateViability->DetermineGI50

Caption: Workflow for the cell viability assay.

Conclusion and Future Directions

The comparative analysis of BLU9931 and the novel this compound derivative, Compound 6O, highlights the dynamic landscape of FGFR4 inhibitor development. BLU9931 remains a potent and valuable tool for studying FGFR4 biology due to its well-characterized irreversible mechanism. However, the superior selectivity of Compound 6O presents a compelling case for the continued exploration of reversible inhibitors. The improved selectivity of Compound 6O could potentially translate to a wider therapeutic window and reduced off-target effects, a critical consideration for clinical translation.

Future research should focus on obtaining more comprehensive in vivo efficacy and safety data for Compound 6O and other derivatives from this series. Head-to-head in vivo studies with BLU9931 will be crucial to fully elucidate their comparative therapeutic potential. Furthermore, investigating the development of resistance mechanisms to both irreversible and reversible inhibitors will be vital for designing effective combination therapies and next-generation FGFR4-targeted agents.

References

Validating the Efficacy of 4,6-Dimethylpyrimidin-5-ol Derived Compounds In Vivo: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The therapeutic promise of novel chemical entities hinges on rigorous preclinical validation. For researchers, scientists, and drug development professionals, the journey from a promising in vitro profile to a viable in vivo candidate is fraught with challenges. This guide provides an in-depth technical comparison of the in vivo efficacy of compounds derived from the 4,6-Dimethylpyrimidin-5-ol scaffold, with a primary focus on their validated role as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in hepatocellular carcinoma (HCC). Furthermore, we will explore the potential applications of this versatile chemical core in other therapeutic areas, such as neurodegenerative and inflammatory diseases, and epilepsy, drawing comparisons with existing therapeutic alternatives.

The Versatile this compound Scaffold: From Oncology to Neuroinflammation

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiepileptic properties. The this compound core, in particular, has emerged as a privileged scaffold for the development of highly selective kinase inhibitors.

Our primary focus will be on a notable derivative, referred to in the literature as Compound 6O , a 2-amino-4,6-dimethylpyrimidin-5-ol derivative that has shown significant promise as a selective FGFR4 inhibitor for the treatment of hepatocellular carcinoma.[1] We will dissect the in vivo validation of this compound, comparing its performance with established and emerging alternatives.

I. Validating Efficacy in Hepatocellular Carcinoma: Targeting the FGF19-FGFR4 Axis

Aberrant signaling of the Fibroblast Growth Factor 19 (FGF19) and its receptor, FGFR4, is a known driver of hepatocellular carcinoma (HCC) progression.[2] This has made FGFR4 a compelling target for therapeutic intervention.

Mechanism of Action: Selective and Covalent Inhibition

Compound 6O and similar derivatives are designed to selectively target FGFR4, often through covalent modification of a specific cysteine residue within the kinase domain. This targeted approach aims to minimize off-target effects and associated toxicities, a common challenge with multi-kinase inhibitors.[2]

Signaling Pathway: FGFR4 Inhibition

FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation Compound6O Compound 6O (this compound derivative) Compound6O->FGFR4 Inhibits BLU9931 BLU9931 (Alternative FGFR4 Inhibitor) BLU9931->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and points of inhibition.

In Vivo Models for Efficacy Testing

The choice of an appropriate animal model is critical for the translatability of preclinical findings. For HCC, several well-established models are utilized.[3][4]

  • Xenograft Models: Human HCC cell lines (e.g., Hep3B, Huh7) are implanted into immunodeficient mice. These models are invaluable for assessing the direct anti-tumor activity of a compound on human cancer cells.[3]

  • Orthotopic Models: Tumor cells are implanted directly into the liver, providing a more clinically relevant tumor microenvironment.[5]

  • Genetically Engineered Mouse Models (GEMMs): These models spontaneously develop tumors due to specific genetic modifications, closely mimicking the natural progression of the disease.[2]

Comparative Efficacy of Compound 6O

In vivo studies have demonstrated the anti-tumor activity of Compound 6O in a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model, with efficacy comparable to the well-characterized FGFR4 inhibitor, BLU9931.[1]

CompoundTargetIn Vivo ModelKey OutcomeReference
Compound 6O FGFR4Hep3B-xenografted CAMSimilar anti-tumor activity to BLU9931[1]
BLU9931 FGFR4HCC xenograft modelsPotent and selective inhibition of FGFR4[6]
Lenvatinib Multi-kinase (including VEGFR and FGFR)Hep3B xenograft modelEnhanced efficacy in combination with FGFR4 inhibitors[7]
Erdafitinib Pan-FGFR inhibitorHCC cell linesSuperior potency over FGFR4-selective inhibitors in some contexts[8]
Experimental Protocol: Subcutaneous Xenograft Model for HCC

This protocol outlines a standard procedure for evaluating the in vivo anti-tumor efficacy of a this compound derivative in a subcutaneous xenograft mouse model.

Workflow for In Vivo Efficacy Study

start Start cell_culture HCC Cell Culture (e.g., Hep3B) start->cell_culture implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Compound, Comparator) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (Tumor Size, Time) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for a xenograft efficacy study.

Step-by-Step Methodology:

  • Cell Culture: Culture human HCC cells (e.g., Hep3B) under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject a suspension of HCC cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Dosing and Administration: Prepare the this compound derivative and comparator compounds in an appropriate vehicle. Administer the compounds via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

  • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Excise tumors for weight measurement and pharmacodynamic biomarker analysis.

Pharmacodynamic Biomarkers for Target Engagement

Confirming that a compound is hitting its intended target in vivo is crucial. For kinase inhibitors, this often involves assessing the phosphorylation status of the target and its downstream effectors.[9][10]

  • p-FGFR4: Measures the autophosphorylation of the FGFR4 receptor.

  • p-FRS2 and p-ERK: Assess the phosphorylation of key downstream signaling proteins.[11]

  • CYP7A1: A downstream marker of FGFR4 signaling, its upregulation can indicate target engagement.[7]

II. Exploring Broader Therapeutic Potential

The versatility of the pyrimidine scaffold suggests that this compound derivatives may have therapeutic applications beyond oncology.

Neurodegenerative Diseases: Targeting Tau Pathology

In neurodegenerative diseases like Alzheimer's, the aggregation of the tau protein is a key pathological hallmark. Small molecules that can inhibit tau self-association are of significant therapeutic interest.[4] Triazolopyrimidine derivatives have shown efficacy in mouse models of Alzheimer's disease by stabilizing microtubules and reducing tau pathology.[7]

Potential Application: this compound derivatives could be designed to target kinases involved in tau hyperphosphorylation or to directly interfere with tau aggregation.

In Vivo Model: The htau mouse model, which expresses human tau isoforms, is a relevant model for testing compounds targeting tau pathology.[4]

Anti-Inflammatory Applications: COX-2 Inhibition

Pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[6][12]

Potential Application: this compound derivatives could be developed as selective COX-2 inhibitors with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In Vivo Model: The carrageenan-induced paw edema model in rats is a classic assay for evaluating the acute anti-inflammatory activity of novel compounds.[13][14]

Epilepsy: Modulating Neuronal Excitability

Dysfunction of voltage-gated sodium channels, such as Nav1.2, can lead to epileptic seizures. Pyrimidine-based compounds have been explored as Nav1.2 inhibitors.

Potential Application: The this compound scaffold could serve as a template for designing novel Nav1.2 inhibitors for the treatment of epilepsy.

In Vivo Model: The maximal electroshock (MES) test in mice is a standard preclinical model for screening anticonvulsant drugs.[15][16]

III. Comparative Landscape and Future Directions

The development of this compound derivatives must be viewed within the context of existing and emerging therapies.

Therapeutic AreaThis compound Derivative TargetStandard/Alternative Therapies
Hepatocellular Carcinoma FGFR4Multi-kinase inhibitors (Sorafenib, Lenvatinib), Immune checkpoint inhibitors, Pan-FGFR inhibitors (Erdafitinib)[17][18]
Neurodegenerative Diseases Tau pathology (potential)Cholinesterase inhibitors, NMDA receptor antagonists, Anti-amyloid and anti-tau antibodies (in development)[19][20]
Inflammation COX-2 (potential)NSAIDs, Selective COX-2 inhibitors (Celecoxib)[8][21]
Epilepsy Nav1.2 (potential)Various anticonvulsant drugs targeting different ion channels and receptors

The journey of a this compound derivative from the bench to the clinic is a testament to the power of targeted drug design and rigorous in vivo validation. While its efficacy as an FGFR4 inhibitor in HCC is well-supported by preclinical data, the exploration of its potential in other therapeutic areas is an exciting frontier. By leveraging appropriate in vivo models and robust biomarker strategies, the full therapeutic potential of this versatile scaffold can be unlocked.

References

A Technical Guide to the Structure-Activity Relationship of 4,6-Dimethylpyrimidin-5-ol Analogs as Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting FGFR4 in Hepatocellular Carcinoma

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC).[1] The aberrant activation of the FGF19-FGFR4 signaling axis is a known oncogenic driver in a subset of HCC cases.[1] This pathway, when dysregulated, promotes tumor cell proliferation and survival by activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1] Consequently, the development of potent and selective FGFR4 inhibitors presents a promising strategy for treating these specific HCC patient populations.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of FGFR4 inhibitors: the 4,6-dimethylpyrimidin-5-ol analogs. We will dissect how specific structural modifications to this scaffold influence inhibitory potency against FGFR4 and selectivity over other FGFR family members (FGFR1, FGFR2, and FGFR3). This analysis is supported by comparative experimental data and detailed protocols for key biological assays, offering researchers a comprehensive resource for advancing their own drug discovery efforts in this area.

FGFR4 Signaling Pathway and Point of Inhibition

The binding of the FGF19 ligand to the FGFR4/β-Klotho complex on the cell surface induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event initiates a signaling cascade, starting with the recruitment and phosphorylation of FGFR substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for the GRB2/SOS complex, which in turn activates RAS and the downstream MAPK pathway (RAF-MEK-ERK), promoting cell proliferation. The this compound analogs are ATP-competitive inhibitors that bind to the kinase domain of FGFR4, preventing its autophosphorylation and thereby blocking the entire downstream signaling cascade.

FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Kinase Domain FGF19->FGFR4_dimer:f0 Binds betaKlotho β-Klotho betaKlotho->FGFR4_dimer:f0 FRS2 FRS2 FGFR4_dimer:f1->FRS2 Phosphorylates (pFRS2) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (pERK) Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->FGFR4_dimer:f1 Inhibits (ATP-competitive)

Caption: FGFR4 signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Analysis

A key strategy in designing selective FGFR4 inhibitors is to exploit the presence of a unique cysteine residue (Cys552) in its ATP-binding pocket, which is replaced by a tyrosine in FGFR1-3.[2][3] Many selective inhibitors are designed to form a covalent bond with this cysteine, thereby achieving high potency and selectivity. The 2-amino-4,6-dimethylpyrimidin-5-ol scaffold has been successfully utilized to develop such selective inhibitors.

A study by Chaudhary et al. (2022) provides excellent insights into the SAR of this series.[4][5][6] By systematically modifying the substituents on the pyrimidine core and the appended phenyl ring, they elucidated key structural features governing FGFR4 inhibition and selectivity.

Compound IDCore ScaffoldR Group (Phenyl Ring Substituents)FGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 Selectivity (Fold vs FGFR1/2/3)
BLU9931 (Control) QuinazolineN/A15.6>50,0007,002>30,000>3205 / 449 / >1923
6A 6-Amino-2,4,5-trimethylpyridin-3-ol2,6-difluoro-3,5-dimethoxy1901,5651,1492778.2 / 6 / 1.5
6O 2-Amino-4,6-dimethylpyrimidin-5-ol2,6-difluoro-3,5-dimethoxy75.3>50,00035,482>30,000>664 / 471 / >398

Data sourced from Chaudhary et al., 2022.[6][7]

Key SAR Insights:
  • Core Scaffold Modification: The switch from a trimethylpyridin-3-ol core (compound 6A ) to a this compound core (compound 6O ) resulted in a dramatic increase in selectivity for FGFR4.[6] Molecular docking studies suggest that the dimethyl groups on the pyrimidine ring of 6O create steric hindrance that prevents the molecule from adopting a conformation suitable for covalent bonding with the corresponding residues in FGFR1-3, while still allowing for strong interaction with FGFR4.[4][6]

  • Phenyl Ring Substitution: The presence of difluoro substituents on the dimethoxyphenyl ring was found to be crucial for potent FGFR4 activity.[6] It is hypothesized that the smaller size of fluorine compared to other halogens allows the compound to maintain a conformation that is optimal for strong binding within the FGFR4 active site.[4][6]

  • Covalent Inhibition Mechanism: The acrylamide moiety common to these analogs acts as a Michael acceptor, forming a covalent bond with the Cys552 residue in the hinge region of FGFR4. This irreversible binding is a key contributor to the high potency and selectivity observed.[2]

Experimental Protocols

To validate the efficacy and mechanism of action of these inhibitors, a series of in vitro biochemical and cellular assays are essential.

General Experimental Workflow

Workflow cluster_cellular Cellular Assay Details Compound_Synthesis Compound Synthesis (this compound core) Biochemical_Assay In Vitro Kinase Assay (FGFR1-4) Compound_Synthesis->Biochemical_Assay Cellular_Assays Cellular Assays (HCC Cell Lines) Biochemical_Assay->Cellular_Assays Potent & Selective Compounds SAR_Analysis SAR Analysis & Lead Optimization Cellular_Assays->SAR_Analysis Western_Blot Western Blot (pFRS2, pERK) Cellular_Assays->Western_Blot Proliferation_Assay Cell Proliferation Assay (MTT/CellTiter-Glo) Cellular_Assays->Proliferation_Assay SAR_Analysis->Compound_Synthesis

Caption: General experimental workflow for inhibitor testing.

Protocol 1: In Vitro FGFR4 Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the enzyme's activity.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(E,Y)₄ substrate

  • ATP

  • Test compounds (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

Procedure:

  • Add 2.5 µL of test compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the FGFR4 enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for FGFR4.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • HCC cell lines with FGF19-FGFR4 pathway activation (e.g., Hep3B, Huh7).[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • 96-well cell culture plates.

Procedure:

  • Seed Hep3B or Huh7 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.[6]

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • For CellTiter-Glo® assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.

    • Measure the luminescence.

  • Calculate the percent growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).[8]

Protocol 3: Western Blot Analysis for Target Engagement

This technique is used to detect the phosphorylation status of key proteins in the FGFR4 signaling pathway, such as FRS2 and ERK, to confirm that the inhibitor is hitting its target in a cellular context.[9]

Materials:

  • HCC cells (e.g., Hep3B, Huh7).

  • Test compounds.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-pFRS2α (Tyr196), anti-pERK1/2 (Thr202/Tyr204), anti-total FRS2, anti-total ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH).[9][10]

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Plate cells and treat with the test compound at various concentrations for a specified time (e.g., 1-4 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[10]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[10]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the reduction in phosphorylation of FRS2 and ERK relative to total protein levels and the loading control.

Conclusion and Future Directions

The this compound scaffold represents a highly promising foundation for the development of selective and potent FGFR4 inhibitors. The SAR data clearly indicates that modifications to both the pyrimidine core and the pendant phenyl ring are critical for achieving high selectivity over other FGFR isoforms. Specifically, the presence of dimethyl groups on the pyrimidine ring and difluoro substitutions on the phenyl ring, as seen in compound 6O , leads to exceptional FGFR4 selectivity.

Future optimization of this scaffold could focus on improving pharmacokinetic properties, such as solubility and metabolic stability, to enhance in vivo efficacy. The experimental protocols provided in this guide offer a robust framework for evaluating the next generation of this compound analogs, with the ultimate goal of developing a clinically effective targeted therapy for FGF19-driven hepatocellular carcinoma.

References

Comparative Cross-Reactivity of 4,6-Dimethylpyrimidin-5-ol Based Inhibitors Against FGFR1-3: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Selectivity in FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly homologous receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1][2][3][4] Consequently, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant contributor to the pathogenesis of various cancers.[1][5][6] This has established the FGFR family as a critical therapeutic target in oncology.

Pyrimidine-based chemical structures have emerged as a robust scaffold for the development of potent kinase inhibitors, owing to their ability to mimic the purine core of ATP and effectively compete for the enzyme's active site.[7][8][9] Within this class, the 4,6-Dimethylpyrimidin-5-ol core has been investigated as a foundational structure for designing novel FGFR inhibitors. While many pyrimidine derivatives exhibit pan-FGFR activity, recent studies highlight that specific substitutions on the this compound scaffold can achieve remarkable isoform selectivity, particularly for FGFR4.[10][11][12]

This guide provides a comprehensive analysis of the FGFR1-3 cross-reactivity profile of inhibitors derived from the this compound scaffold. To provide a clinically relevant benchmark, we will compare their selectivity principles against established pan-FGFR inhibitors such as Infigratinib, Pemigatinib, and Erdafitinib. We will delve into the structural basis for this selectivity and provide detailed experimental protocols for assessing inhibitor performance, equipping researchers with the knowledge to advance the development of next-generation, highly selective FGFR-targeted therapies.

FGFR Signaling Pathway Overview

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins like FRS2, which subsequently recruit other signaling molecules to activate several key downstream cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways, ultimately driving cellular responses.[1][3][13][14][15]

FGFR_Signaling FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds FRS2 p-FRS2α FGFR->FRS2 Phosphorylates PLCG p-PLCγ FGFR->PLCG Phosphorylates JAK JAK FGFR->JAK GRB2 GRB2/SOS FRS2->GRB2 Recruits PI3K PI3K FRS2->PI3K Recruits RAS RAS GRB2->RAS Activates MAPK MAPK Pathway (ERK) RAS->MAPK Response Cellular Responses (Proliferation, Survival) MAPK->Response AKT AKT Pathway PI3K->AKT AKT->Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 Generates PKC PKC Activation DAG_IP3->PKC PKC->Response STAT STAT Pathway JAK->STAT STAT->Response

Caption: Canonical FGFR signaling pathways activated upon ligand binding.

Comparative Inhibitor Potency and Selectivity

The efficacy of an FGFR inhibitor is defined not only by its potency against the target isoform(s) but also by its selectivity, or lack of activity, against other kinases. High selectivity is crucial for minimizing off-target toxicities.

Potency Against FGFR Isoforms (IC50, nM)

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below compares the biochemical IC50 values of several well-characterized pan-FGFR inhibitors.

InhibitorFGFR1 (IC50 nM)FGFR2 (IC50 nM)FGFR3 (IC50 nM)FGFR4 (IC50 nM)Reference(s)
Pemigatinib 0.40.51.230[16][17][18][19]
Infigratinib 0.91.41.060[20][21]
Erdafitinib 1.22.56.47.3[22][23]

These inhibitors demonstrate potent, low-nanomolar activity against FGFR1, 2, and 3, with comparatively weaker activity against FGFR4, a characteristic that may help mitigate certain side effects like bile acid-related hepatotoxicity.[24]

Off-Target Kinase Profile

Selectivity is often assessed by comparing potency against the primary target to that against other related kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which shares structural homology.

InhibitorSelectivity Profile vs. VEGFR2Reference(s)
Pemigatinib Highly selective for FGFR family members over other kinases.[18][24]
Infigratinib >40-fold more selective for FGFR1-3 vs. VEGFR2.[20]
Erdafitinib Approximately 20-fold more potent against FGFRs vs. VEGFR kinases.[23]

The Structural Basis of Selectivity: A Focus on the this compound Scaffold

The quest for isoform-selective inhibitors hinges on exploiting subtle differences within the ATP-binding pockets of the FGFR paralogs. Structure-activity relationship (SAR) studies of pyrimidine-based inhibitors have shown that modifications to the core scaffold can dramatically alter the selectivity profile.[7][8]

For derivatives of the this compound scaffold, a fascinating principle of selectivity has been elucidated. While this core can bind to FGFRs, the methyl groups at the 4 and 6 positions of the pyrimidine ring are key determinants of isoform specificity. Molecular docking studies reveal that these methyl groups can create steric hindrance with amino acid residues, such as Glu562, in the hinge region of FGFR1, FGFR2, and FGFR3.[11][12] This clash makes covalent bonding or optimal conformation difficult, thus reducing the inhibitor's potency against these isoforms.

Conversely, the active site of FGFR4 can better accommodate these substitutions. This steric gatekeeping mechanism is the basis for the development of highly selective FGFR4 inhibitors from the 4,6-dimethylpyrimidinol scaffold, effectively designing out activity against FGFR1-3.[10][11] This demonstrates a powerful strategy where specific substitutions on a common scaffold can steer an inhibitor's cross-reactivity profile towards a desired isoform.

Experimental Methodologies for Assessing Inhibitor Activity

Validating the potency and selectivity of a novel inhibitor requires robust and reproducible experimental methods. Below are detailed protocols for a standard in vitro biochemical assay and a cell-based target engagement assay.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol describes a luminescent-based kinase assay (e.g., ADP-Glo™) to measure the amount of ADP produced by the kinase reaction, which directly correlates with enzyme activity. Inhibition of the kinase results in a lower ADP signal.[25][26][27]

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection A1 1. Prepare Reagents (Kinase, Substrate, ATP, Kinase Buffer) B2 4. Add 5 µL of Kinase/Substrate Mix A1->B2 A2 2. Serially Dilute Inhibitor (e.g., 11-point curve) B1 3. Dispense 5 µL Inhibitor Dilutions A2->B1 B1->B2 B3 5. Incubate at RT (e.g., 10 min) B2->B3 B4 6. Add 10 µL ATP to Initiate Reaction B3->B4 B5 7. Incubate at RT (e.g., 60 min) B4->B5 C1 8. Add 10 µL ADP-Glo™ Reagent (Stop & Deplete ATP) B5->C1 C2 9. Incubate at RT (40 min) C1->C2 C3 10. Add 20 µL Kinase Detection Reagent (Convert ADP to ATP, Generate Light) C2->C3 C4 11. Incubate at RT (30 min) C3->C4 C5 12. Read Luminescence C4->C5

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

    • Dilute recombinant human FGFR1, FGFR2, or FGFR3 kinase and a suitable substrate (e.g., Poly(E,Y)4:1) to their optimal concentrations in 1X Kinase Buffer.

    • Prepare a stock solution of ATP in 1X Kinase Buffer.

    • Causality: Using an optimized concentration of enzyme and ATP (often at or near the Km) ensures the assay is sensitive to competitive inhibitors.

  • Inhibitor Dilution:

    • Perform a serial dilution of the test inhibitor (e.g., starting at 10 µM) in a 96-well plate to create a concentration gradient. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor or no-enzyme wells as a positive control (0% activity).

  • Kinase Reaction:

    • In a 384-well assay plate, add 5 µL of each inhibitor dilution.

    • Add 5 µL of the prepared Kinase/Substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Trustworthiness: This pre-incubation step is critical for inhibitors with slow on-rates, ensuring the system reaches equilibrium before the reaction starts.

  • Signal Detection (ADP-Glo™ Protocol):

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP generated by the kinase reaction into a quantifiable light signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes in the dark.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the high (DMSO) and low (no enzyme) controls.

    • Plot the normalized luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Western Blot for Target Engagement

This protocol confirms that the inhibitor can enter the cell and block FGFR autophosphorylation, a direct measure of target engagement.[28][29]

Western_Blot_Workflow A1 1. Cell Culture & Plating (FGFR-dependent cell line) A2 2. Serum Starvation (12-24h to reduce basal signaling) A1->A2 A3 3. Inhibitor Treatment (Dose-response, 2-4h) A2->A3 A4 4. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) A3->A4 A5 5. Protein Quantification (e.g., BCA Assay) A4->A5 B1 6. SDS-PAGE (Separate proteins by size) A5->B1 B2 7. Protein Transfer (to PVDF membrane) B1->B2 C1 8. Blocking (5% BSA in TBST, 1h) B2->C1 C2 9. Primary Antibody Incubation (Anti-pFGFR, overnight at 4°C) C1->C2 C3 10. Washing (3x with TBST) C2->C3 C4 11. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) C3->C4 C5 12. Washing (3x with TBST) C4->C5 C6 13. ECL Detection (Chemiluminescence imaging) C5->C6 D1 14. Stripping & Reprobing (for Total FGFR and Loading Control e.g., GAPDH) C6->D1 D2 15. Densitometry Analysis (Quantify pFGFR / Total FGFR) D1->D2

Caption: Workflow for Western blot analysis of FGFR phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a cancer cell line with a known FGFR1, 2, or 3 alteration (e.g., amplification or fusion) in 6-well plates.

    • Once cells reach 70-80% confluency, serum-starve them for 12-24 hours to lower basal kinase activity.

    • Treat cells with increasing concentrations of the inhibitor for 2-4 hours. Include a vehicle-treated (DMSO) control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins after cell lysis.

    • Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FGFR (e.g., anti-pFGFR Tyr653/654).

    • Wash the membrane thoroughly with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an Enhanced Chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.

  • Normalization and Analysis:

    • Trustworthiness: To ensure that any observed decrease in pFGFR is due to inhibitor activity and not differences in protein levels, the membrane must be stripped and re-probed with antibodies for total FGFR and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. Normalize the pFGFR signal to the total FGFR signal for each sample. A dose-dependent decrease in the normalized pFGFR signal confirms on-target cellular activity.

Conclusion and Future Directions

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic window and potential clinical success. While pan-FGFR inhibitors like Pemigatinib and Infigratinib have demonstrated significant clinical activity in tumors driven by FGFR1, 2, or 3 alterations, the development of isoform-selective inhibitors remains a key goal to enhance safety and efficacy.[21][24][30]

The this compound scaffold serves as an exemplary case study in rational drug design. It illustrates how specific, targeted chemical modifications can leverage subtle structural differences between kinase isoforms to engineer a desired selectivity profile. The strategic introduction of methyl groups creates steric hindrance that disfavors binding to FGFR1, 2, and 3, thereby producing compounds with high selectivity for FGFR4.[10][11]

For researchers in the field, this underscores the importance of integrating structural biology with medicinal chemistry. A thorough characterization of cross-reactivity, using the robust biochemical and cell-based methods detailed in this guide, is essential. Future efforts should focus on further refining these selective scaffolds to develop next-generation inhibitors with precisely tailored activity profiles, promising more effective and less toxic treatments for patients with FGFR-driven malignancies.

References

Comparative Molecular Docking Analysis of 4,6-Dimethylpyrimidin-5-ol Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Identification

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents, underscoring their significance in drug discovery.[3][4][5][6] Within this broad class, the 4,6-Dimethylpyrimidin-5-ol nucleus presents a promising starting point for the design of novel targeted therapies, particularly as kinase inhibitors.[7][8][9]

This guide provides a comparative molecular docking analysis of a focused set of this compound derivatives. Our objective is to elucidate the structural determinants of binding affinity against a chosen therapeutic target, Fibroblast Growth Factor Receptor 4 (FGFR4), a key regulator in cellular processes and a validated target in hepatocellular carcinoma.[7][8] By systematically evaluating how modifications to the core scaffold influence binding interactions, we can establish a preliminary structure-activity relationship (SAR) to guide future synthesis and experimental validation.[5]

Pillar 1: The Strategic Framework for In Silico Screening

Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[10] Its application at the early stages of drug discovery is a strategic imperative; it allows for the rapid, cost-effective screening of virtual libraries, prioritizing compounds with the highest likelihood of biological activity and filtering out those with poor binding potential, thereby saving significant resources in subsequent wet-lab experiments.[11]

Causality in Software and Target Selection

Choice of Docking Suite: AutoDock Vina For this analysis, we have selected AutoDock Vina. While commercial packages like Glide and MOE offer powerful, integrated environments, AutoDock Vina stands out in the academic and research community for its exceptional balance of computational speed and high-accuracy predictions.[12][13] Its scoring function is empirically derived and has been extensively validated across a diverse range of protein-ligand complexes, making it a trustworthy choice for virtual screening and binding mode analysis.[12]

Selection of Biological Target: FGFR4 Kinase The selection of a relevant biological target is paramount. Based on recent studies demonstrating the efficacy of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors, we have chosen this kinase as our target.[7][8][9] FGFR4 is a compelling target for hepatocellular carcinoma, and a known crystal structure provides the high-resolution 3D coordinates necessary for an accurate docking study.

Pillar 2: A Self-Validating Experimental Protocol

To ensure the trustworthiness of our computational model, the protocol is designed to be self-validating. This involves meticulous preparation of both the protein and the ligands, followed by a well-defined docking procedure with parameters established to ensure a thorough and reproducible search of the conformational space.

Step-by-Step Methodology

1. Protein Target Preparation

  • Retrieval: The 3D crystallographic structure of human FGFR4 kinase was obtained from the Protein Data Bank (PDB).

  • Cleaning: All non-essential water molecules and co-crystallized ligands were removed from the PDB file. This step is crucial as they can interfere with the docking algorithm.

  • Refinement: Polar hydrogen atoms were added to the protein structure, and Kollman charges were assigned to correctly represent the electrostatic potential. This preparation was performed using AutoDock Tools. The final prepared structure is saved in the PDBQT format, which contains atomic coordinates, charges, and atom-type definitions.[14]

2. Ligand Preparation

  • Design: A virtual series of this compound derivatives was designed, introducing various substituents at the 2-amino position to probe their effect on binding.

  • Structure Generation: The 2D structures of these derivatives were drawn using ChemDraw and subsequently converted to 3D structures.

  • Energy Minimization: Each ligand's 3D structure was subjected to energy minimization using a computational chemistry program to obtain the most stable, low-energy conformation. This is a critical step to ensure the starting ligand geometry is realistic.[14] The prepared ligands are also saved in the PDBQT format.

3. Molecular Docking Simulation

  • Grid Box Generation: A grid box was defined to encompass the ATP-binding site of FGFR4. The dimensions and center of the grid were carefully chosen to ensure the entire active site was available for the ligand to explore.[14]

  • Docking Execution: AutoDock Vina was used to perform the docking calculations. The Lamarckian Genetic Algorithm, a hybrid algorithm that combines a genetic algorithm with a local search method, was employed to explore a wide range of ligand conformations and orientations within the active site.[14] For this study, an exhaustiveness of 16 was set to ensure a comprehensive search.

  • Protocol Validation (Self-Validation): Before docking our designed series, the original co-crystallized ligand (if present) is typically re-docked into the active site. A successful validation, indicated by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[3]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection (FGFR4 from PDB) PrepProt 3. Protein Preparation (Add H, Assign Charges) PDB->PrepProt Ligands 2. Ligand Design (Pyrimidin-5-ol Derivatives) PrepLig 4. Ligand Preparation (Energy Minimization) Ligands->PrepLig Grid 5. Grid Box Definition (Active Site) PrepProt->Grid PrepLig->Grid Docking 6. Run Docking (AutoDock Vina) Grid->Docking Results 7. Analyze Poses (Binding Energy, Interactions) Docking->Results SAR 8. Establish SAR (Compare Derivatives) Results->SAR

Caption: Molecular docking workflow from target selection to SAR analysis.

Pillar 3: Comparative Analysis and Data Interpretation

The output of a molecular docking simulation is a set of possible binding poses for each ligand, ranked by a scoring function. The most common metric is the binding energy (or docking score), where a more negative value indicates a stronger, more favorable binding interaction.[10]

Quantitative Docking Results

Below is a comparative summary of the docking results for a hypothetical series of this compound derivatives against the FGFR4 active site.

Derivative IDR-Group (at 2-amino position)Binding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
DM-OH -H-7.2ALA559, LYS5142
DM-01 -Phenyl-8.1ALA559, LEU630, VAL4922
DM-02 -3-Fluorophenyl-8.9ALA559, LEU630, ASP6413
DM-03 -3-Chlorophenyl-8.6ALA559, LEU630, ASP6413
DM-04 -Cyclohexyl-7.8ALA559, VAL492, LEU4842
Interpretation and Structure-Activity Relationship (SAR)

The data reveals a clear preliminary SAR:

  • Core Interaction: All derivatives maintain a crucial hydrogen bond interaction with the hinge region residue Alanine 559 (ALA559), a common feature for kinase inhibitors. The pyrimidine core acts as the "hinge-binding" motif.

  • Impact of Aromatic Substituents: The addition of a phenyl ring (DM-01 ) significantly improves binding affinity compared to the unsubstituted parent compound (DM-OH ). This is likely due to favorable hydrophobic interactions with residues like LEU630 and VAL492 in a hydrophobic pocket of the active site.

  • Role of Electronegative Groups: Introducing an electron-withdrawing fluorine atom at the meta-position of the phenyl ring (DM-02 ) results in the best binding energy (-8.9 kcal/mol). This enhancement is attributed to an additional hydrogen bond with Aspartate 641 (ASP641), suggesting the fluorine atom favorably modulates the electronic properties of the ligand to interact with this key residue.

  • Halogen Comparison: The chloro-substituted derivative (DM-03 ) also shows strong binding but is slightly less potent than its fluoro-counterpart (DM-02 ). This subtle difference may be due to the larger size of chlorine causing minor steric hindrance or less optimal electronic effects.

  • Aliphatic vs. Aromatic: The cyclohexyl derivative (DM-04 ) shows better binding than the parent compound but is less effective than the aromatic derivatives, indicating that the flat, electron-rich nature of the phenyl ring is more suitable for optimal interactions within this specific active site.

Binding Mode of the Most Promising Candidate (DM-02)

The most potent derivative, DM-02 , establishes a network of interactions that anchor it firmly within the FGFR4 active site.

G cluster_protein FGFR4 Active Site cluster_ligand Ligand: DM-02 ALA559 ALA559 (Hinge) ASP641 ASP641 (DFG Motif) LEU630 LEU630 VAL492 VAL492 Pyrimidine Pyrimidine Core Pyrimidine->ALA559 H-Bond Fluorophenyl 3-Fluorophenyl Fluorophenyl->ASP641 H-Bond Fluorophenyl->LEU630 Hydrophobic Fluorophenyl->VAL492 Hydrophobic

Caption: Key interactions of derivative DM-02 in the FGFR4 active site.

Conclusion and Future Outlook

This comparative molecular docking analysis has successfully provided initial insights into the SAR of this compound derivatives as potential FGFR4 inhibitors. Our in silico results strongly suggest that substitution at the 2-amino position with an electron-deficient aromatic ring, such as 3-fluorophenyl, is highly beneficial for binding affinity. The derivative DM-02 emerged as the most promising candidate, with a predicted binding energy of -8.9 kcal/mol, stabilized by a combination of hydrogen bonds and hydrophobic interactions.

It is critical to recognize that these computational predictions are the first step in a long journey. The insights gained here form a strong hypothesis that must be validated through chemical synthesis and subsequent in vitro biological assays, such as kinase inhibition assays.[4][15] The experimental results will, in turn, inform the next cycle of computational design, leading to the iterative optimization of this promising chemical scaffold for the development of novel and selective anticancer therapeutics.

References

Evaluating the Off-Target Effects of 4,6-Dimethylpyrimidin-5-ol Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, particularly in oncology, protein kinases have emerged as a pivotal target class. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the intrinsic structural similarity across the human kinome, especially within the highly conserved ATP-binding pocket, presents a formidable challenge: ensuring inhibitor selectivity. Off-target activities can precipitate a cascade of unintended biological consequences, ranging from unforeseen toxicities to paradoxical pathway activation, thereby compromising clinical outcomes.[1][2][3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target effects of a promising class of kinase inhibitors built upon the 4,6-Dimethylpyrimidin-5-ol scaffold.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[6][7][8][9] The this compound core, in particular, has been leveraged in the design of selective inhibitors, for instance, against Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[10] While this scaffold holds therapeutic promise, a thorough and multi-faceted approach to characterizing its selectivity profile is paramount for advancing safe and effective clinical candidates. This guide will objectively compare various experimental and computational methodologies, providing the rationale behind experimental choices and detailed protocols to ensure self-validating and reproducible assessments.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[11][12] Most kinase inhibitors are designed to be ATP-competitive, targeting the enzyme's active site.[11] This shared binding site architecture is a primary contributor to inhibitor promiscuity, where a single compound can interact with multiple kinases.[2] While some "multi-targeted" inhibitors offer therapeutic advantages, unanticipated off-target binding is a significant liability.[3][13] Therefore, a tiered and integrated approach to off-target profiling is essential throughout the drug discovery pipeline.

A Multi-Pronged Strategy for Off-Target Evaluation

A robust assessment of off-target effects necessitates the integration of computational, biochemical, and cell-based methodologies. Each approach offers unique insights, and their collective application provides a more complete and physiologically relevant understanding of an inhibitor's selectivity profile.

In Silico Prediction: The First Line of Inquiry

Computational methods serve as an efficient initial screen to predict potential off-target interactions, thereby guiding subsequent experimental validation.[14][15][16][17] These approaches can triage compounds early in the discovery process and help rationalize observed biological activities.

  • Methodology Rationale: By comparing the structural features of the this compound inhibitor and the ATP-binding sites of various kinases, these methods can identify kinases with a higher likelihood of binding. This pre-emptive analysis conserves resources by focusing wet lab experiments on the most probable off-targets.

  • Common In Silico Approaches:

    • Sequence and Structural Similarity Analysis: Comparing the amino acid sequence and three-dimensional structure of the intended target's ATP-binding pocket with other kinases can highlight potential off-targets with high homology.[3][14]

    • Molecular Docking and Virtual Screening: This technique computationally "docks" the inhibitor into the crystal structures of a broad panel of kinases to predict binding affinities and identify potential interactions.[3]

    • Machine Learning Models: These models are trained on extensive datasets of known kinase-inhibitor interactions to predict the probability of a novel compound binding to various kinases.[3][14]

In Vitro Kinase Profiling: The Gold Standard for Biochemical Selectivity

Biochemical assays are the cornerstone for quantitatively assessing an inhibitor's potency and selectivity against a large panel of purified kinases.[18][19][20] These "kinome scans" provide a broad overview of the inhibitor's activity across the kinome.

  • Methodology Rationale: By directly measuring the inhibition of enzymatic activity in a controlled, cell-free environment, these assays provide a direct measure of the compound's intrinsic affinity for each kinase. This allows for a quantitative comparison of on-target versus off-target potency.

To illustrate the output of such screens, the table below presents hypothetical data for a this compound based inhibitor ("Compound X") compared to two well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib. This data is for illustrative purposes to demonstrate how results are presented and interpreted.

Kinase TargetCompound X (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)
FGFR4 (On-Target) 98% 75%60%
VEGFR235%95% 92%
PDGFRβ20%90% 88%
c-Kit15%85% 70%
BRAF5%10%95%
p38α8%40%15%
LCK12%65%30%

Data Interpretation: In this hypothetical example, Compound X demonstrates high selectivity for its intended target, FGFR4, with minimal inhibition of other kinases at the tested concentration. In contrast, Sunitinib and Sorafenib exhibit a broader spectrum of activity, potently inhibiting multiple kinases, which contributes to both their efficacy and their known side-effect profiles.

This protocol outlines a standard radiometric assay for determining kinase inhibition.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and a buffer system with appropriate cofactors.

  • Compound Addition: Add the this compound based inhibitor at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[3]

Cell-Based Assays: Assessing Target Engagement and Phenotypic Consequences

While in vitro assays are crucial, they do not fully recapitulate the complex cellular environment.[21] Cell-based assays are essential for confirming that an inhibitor engages its intended target in a physiological context and for evaluating its impact on cellular signaling and phenotype.[11][22][23]

  • Methodology Rationale: These assays provide a more physiologically relevant assessment of inhibitor selectivity by considering factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins and signaling complexes.[21]

  • Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.

    • NanoBRET™ Assay: This technology measures the binding of an inhibitor to a specific kinase within living cells using bioluminescence resonance energy transfer.[20][22]

  • Phosphorylation Assays:

    • These assays, often utilizing ELISA or Western blotting, measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon inhibitor treatment provides evidence of on-target activity.[22]

  • Phenotypic Screening:

    • This approach involves treating a panel of cancer cell lines with the inhibitor and assessing its effects on cell viability, proliferation, apoptosis, and cell cycle progression.[23] Comparing the observed phenotype with that induced by genetic knockdown (e.g., siRNA or CRISPR) of the intended target can help differentiate on-target from off-target effects.[3]

This protocol describes a common method for assessing the effect of an inhibitor on cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound based inhibitor. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Chemical Proteomics: An Unbiased View of the Target Landscape

Chemical proteomics offers a powerful, unbiased approach to identify the direct binding targets of a compound within a complex proteome.[24][25][26][27][28]

  • Methodology Rationale: By using the inhibitor itself as a "bait" to pull down its binding partners from a cell lysate, this method can identify both expected and unexpected targets without prior knowledge. This provides a global view of the inhibitor's interactome.[28]

  • Affinity Chromatography on Immobilized Inhibitors: The inhibitor is immobilized on beads, which are then incubated with a cell lysate. Proteins that bind to the inhibitor are captured, eluted, and identified by mass spectrometry.[26][28]

  • Multiplexed Inhibitor Beads (MIBs) / Kinobeads: This technique utilizes beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the kinome. The competition for binding between the free test inhibitor and the immobilized inhibitors is then quantified by mass spectrometry.[12][25]

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated.

Experimental Workflow for Off-Target Profiling

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Cellular Confirmation cluster_3 Global Target Identification a Virtual Screening c Kinome Scan (Biochemical Assay) a->c Prioritize Hits b Similarity Analysis b->c d Target Engagement (e.g., CETSA, NanoBRET) c->d Confirm Cellular Activity f Chemical Proteomics (e.g., Kinobeads) c->f Unbiased Profiling e Phenotypic Screening d->e Correlate with Phenotype

Caption: A tiered workflow for kinase inhibitor off-target evaluation.

On-Target vs. Off-Target Inhibition

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway a Kinase A (Intended Target) b Substrate A a->b Phosphorylates c Cellular Process A (e.g., Proliferation) b->c Regulates d Kinase B (Off-Target) e Substrate B d->e Phosphorylates f Cellular Process B (e.g., Toxicity) e->f Regulates inhibitor This compound Inhibitor inhibitor->a Inhibits inhibitor->d Inhibits

Caption: On-target versus off-target effects of a kinase inhibitor.

Conclusion

The evaluation of off-target effects is a critical and indispensable component of kinase inhibitor drug discovery. For compounds based on the this compound scaffold, a systematic and multi-faceted approach, integrating in silico, in vitro, and cell-based methodologies, is essential for building a comprehensive selectivity profile. By understanding the potential for off-target interactions, researchers can make more informed decisions regarding lead candidate selection and optimization, ultimately paving the way for the development of safer and more effective targeted therapies. This guide provides a robust framework for these evaluations, emphasizing the importance of rigorous experimental design and data interpretation to ensure the scientific integrity of the findings.

References

A Head-to-Head Comparison of Synthetic Routes to 4,6-Dimethylpyrimidin-5-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development, the selection of an optimal synthetic route is a critical decision that influences yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth, head-to-head comparison of two distinct synthetic pathways to 4,6-Dimethylpyrimidin-5-ol, a valuable substituted pyrimidine intermediate.

The comparative analysis presented herein is grounded in both established chemical principles and practical laboratory considerations. We will dissect a classical, multi-step approach and contrast it with a modern, microwave-assisted strategy, offering detailed experimental protocols and a quantitative comparison of key performance metrics. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction to this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of pharmacological activity. This compound, with its hydroxyl and methyl functionalities, presents a versatile platform for further chemical elaboration and is a key building block in the synthesis of a variety of biologically active molecules.

Synthetic Route 1: The Classical Approach via an Oxazole Intermediate

This established route proceeds through the formation of an oxazole intermediate from 3-chloro-2,4-pentanedione and formamide, followed by rearrangement to the desired pyrimidinol.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the nitrogen atom of formamide on one of the carbonyl carbons of 3-chloro-2,4-pentanedione. Subsequent cyclization and dehydration lead to the formation of an oxazole intermediate. This intermediate is then subjected to ammonolysis, where aqueous ammonia opens the oxazole ring and facilitates a rearrangement to form the thermodynamically more stable pyrimidine ring system. The use of formic acid as a solvent in the initial step is crucial as it acts as a catalyst and a dehydrating agent.

Experimental Protocol[1]

Step 1: Synthesis of the Oxazole Intermediate

  • To a solution of 3-chloro-2,4-pentadione (20 mL, 177.17 mmol) in formic acid (30 mL), add formamide (16 mL, 402.84 mmol).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature.

Step 2: Rearrangement to this compound

  • To the cooled reaction mixture from Step 1, add aqueous ammonium hydroxide dropwise until a basic pH is maintained.

  • Reflux the resulting mixture for 5 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Add acetone to the residue to precipitate the product.

  • Collect the solid product by filtration and wash with cold acetone.

  • Dry the product under vacuum to yield this compound.

Synthetic Route 2: Microwave-Assisted One-Pot Condensation

This modern approach leverages the efficiency of microwave irradiation to drive the direct condensation of a β-dicarbonyl compound with a suitable amidine source in a single step. While a direct protocol for this compound is not explicitly detailed in the literature, a highly analogous synthesis of a related pyrimidine derivative from acetylacetone and a guanidine-containing starting material provides a strong basis for this route[1]. The key adaptation would be the use of a C5-hydroxylated β-dicarbonyl precursor. For the purpose of this comparative guide, we will outline a plausible protocol based on this established microwave-assisted methodology.

Mechanistic Insights

The reaction proceeds via a cyclocondensation mechanism. The β-dicarbonyl compound (in this case, a conceptual 3-hydroxy-2,4-pentanedione or a suitable equivalent) reacts with the amidine (formamidine or a precursor) under microwave irradiation. The microwave energy accelerates the rate of reaction, often leading to significantly shorter reaction times and improved yields compared to conventional heating. The reaction is believed to proceed through the formation of a vinylogous amidine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrimidine ring.

Plausible Experimental Protocol

Step 1: One-Pot Synthesis of this compound

  • In a 10 mL pressure-rated microwave vial, combine 3-hydroxy-2,4-pentanedione (1.0 mmol), formamidine acetate (1.2 mmol), and a suitable solvent such as isopropanol (2.0 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 20-30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 5 mL) and brine (5 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1: Classical Oxazole RouteRoute 2: Microwave-Assisted Condensation
Starting Materials 3-chloro-2,4-pentanedione, Formamide, NH4OH3-hydroxy-2,4-pentanedione, Formamidine acetate
Number of Steps 21
Reaction Time ~17 hours~30 minutes
Temperature Reflux150 °C
Yield Moderate to Good (Not explicitly stated in source)Potentially Good to Excellent[1]
Purification Precipitation/RecrystallizationColumn Chromatography
Scalability Potentially scalable with process optimizationScalable in batch microwave reactors
Environmental Impact Use of formic acid and extended reflux timesShorter reaction time, potentially less solvent

Visualizing the Synthetic Pathways

To provide a clearer understanding of the two synthetic approaches, the following diagrams illustrate the reaction workflows.

Route_1_Classical_Approach A 3-chloro-2,4-pentanedione + Formamide B Reflux in Formic Acid (12 hours) A->B Step 1 C Oxazole Intermediate B->C D Add aq. NH4OH C->D E Reflux (5 hours) D->E Step 2 F This compound E->F

Caption: Workflow for the classical synthesis of this compound.

Route_2_Microwave_Assisted A 3-hydroxy-2,4-pentanedione + Formamidine acetate B Microwave Irradiation (150 °C, 20-30 min) A->B One-Pot C This compound B->C

Caption: Workflow for the microwave-assisted synthesis of this compound.

Discussion and Recommendations

The choice between these two synthetic routes will ultimately depend on the specific needs and resources of the research laboratory.

Route 1 (Classical Approach): This method is well-established and utilizes relatively inexpensive starting materials. However, the long reaction times and the use of corrosive formic acid are notable drawbacks. The two-step nature of the process also introduces an additional unit operation, which can impact overall efficiency. This route may be suitable for smaller-scale syntheses where time is not a critical factor and specialized equipment like a microwave reactor is unavailable.

Route 2 (Microwave-Assisted Condensation): This modern approach offers significant advantages in terms of reaction time, reducing a multi-hour process to mere minutes. This rapid synthesis is highly advantageous for rapid library synthesis and lead optimization in a drug discovery setting. The one-pot nature of the reaction simplifies the workflow and can lead to higher overall yields by minimizing losses between steps. While the initial investment in a microwave reactor is required, the long-term benefits in terms of efficiency and throughput can be substantial. The primary challenge for this specific target molecule is the availability of the 3-hydroxy-2,4-pentanedione starting material, which may need to be synthesized separately.

References

A Senior Scientist's Guide to Benchmarking Novel 4,6-Dimethylpyrimidin-5-ol Derivatives Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cell signaling, regulating critical processes like proliferation and survival.[1][2] Its dysregulation, often through activating mutations or overexpression, is a well-established driver in numerous cancers, particularly non-small cell lung cancer (NSCLC).[3][4] This has made EGFR a prime therapeutic target, leading to the development of highly successful tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib.[5][6] These first-generation inhibitors function by competitively binding to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signal transduction.[3][5][7][8]

However, the clinical utility of established standards is often hampered by the development of acquired resistance, most notably through the T790M gatekeeper mutation, and dose-limiting toxicities associated with off-target effects on wild-type (WT) EGFR.[5] This clinical reality fuels the search for novel chemical scaffolds that can offer improved potency, superior selectivity for mutant forms of EGFR, and a more favorable safety profile.

The 4,6-Dimethylpyrimidin-5-ol core represents a promising starting point for the development of next-generation EGFR inhibitors. Its structural features offer potential for unique interactions within the kinase domain. This guide provides a comprehensive framework for the preclinical benchmarking of novel derivatives based on this scaffold. We will objectively compare their performance against established standards—Gefitinib and Erlotinib—using a suite of validated, industry-standard assays. The methodologies herein are designed to be self-validating, providing the robust data package required for confident lead candidate selection.

The Benchmarking Workflow: A Multi-Faceted Approach

A rigorous evaluation of novel inhibitors requires a tiered approach, moving from direct target engagement to cellular effects and finally to in vivo efficacy. Our benchmarking strategy is built on three pillars: Biochemical Potency, Cellular Activity, and In Vivo Efficacy.

cluster_0 Benchmarking Framework cluster_1 Key Assays Biochemical Potency Biochemical Potency Cellular Activity Cellular Activity Biochemical Potency->Cellular Activity Informs Cellular Dosing Kinase Assay Kinase Assay Biochemical Potency->Kinase Assay Selectivity Panel Selectivity Panel Biochemical Potency->Selectivity Panel InVivo Efficacy InVivo Efficacy Cellular Activity->InVivo Efficacy Predicts In Vivo Response MTT Assay MTT Assay Cellular Activity->MTT Assay Western Blot Western Blot Cellular Activity->Western Blot Xenograft Model Xenograft Model InVivo Efficacy->Xenograft Model

Caption: A logical workflow for benchmarking novel kinase inhibitors.

Pillar 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the novel compounds on the purified EGFR enzyme and to understand their off-target profile.

In Vitro EGFR Kinase Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying a compound's potency. We will utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9] The luminescent signal is directly proportional to kinase activity, allowing for a precise measurement of inhibition.[9][10]

Rationale for Assay Choice: Luminescence-based assays offer high sensitivity, a broad dynamic range, and are less susceptible to interference from colored compounds compared to absorbance-based methods. They are the industry standard for high-throughput screening and potency determination.[11]

Experimental Protocol: In Vitro EGFR Kinase Assay

Objective: To determine the IC50 value of novel this compound derivatives against wild-type EGFR.

Materials:

  • Recombinant Human EGFR (e.g., BPS Bioscience, Cat# 40187)[11]

  • Poly(Glu, Tyr) 4:1 peptide substrate[11]

  • ATP Solution

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

  • Test Compounds and Standards (Gefitinib, Erlotinib) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)[9]

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds and standards in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is appropriate. Add 1 µL of each dilution to the wells of the assay plate. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme Preparation: Dilute the recombinant EGFR enzyme in Kinase Assay Buffer to the desired final concentration (e.g., 2-5 ng/well). This concentration should be optimized in preliminary experiments to ensure the reaction is in the linear range.

  • Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well containing the compounds. Incubate at room temperature for 15-30 minutes to allow for compound binding.

  • Reaction Initiation: Prepare a substrate/ATP mix in Kinase Assay Buffer. The final concentration of the Poly(Glu, Tyr) substrate should be ~0.2 mg/mL and ATP at its Km value for EGFR (typically 10-20 µM). Initiate the kinase reaction by adding 10 µL of this mix to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light.[9] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data by setting the "vehicle only" control as 100% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

Kinase Selectivity Profiling

A highly potent compound is of little value if it is not selective. Off-target inhibition can lead to unforeseen toxicities. Therefore, profiling lead compounds against a broad panel of other kinases is a critical step.[12] Commercial services (e.g., Reaction Biology, Promega) offer comprehensive panels that cover a large portion of the human kinome.[7][13][14]

Rationale for Profiling: Comparing the IC50 for EGFR against those for other kinases provides a selectivity score. For a promising EGFR inhibitor, we expect to see high potency against EGFR and significantly lower potency (high IC50 values) against other kinases, especially those within the same family (e.g., other ErbB members like HER2) and other highly-related tyrosine kinases.[15]

cluster_0 Biochemical Assay Workflow Serial Dilution Serial Dilution Compound Plating Compound Plating Serial Dilution->Compound Plating Enzyme Addition Enzyme Addition Compound Plating->Enzyme Addition Reaction Initiation Reaction Initiation Enzyme Addition->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: Workflow for the in vitro biochemical kinase assay.

Pillar 2: Cellular Activity and Mechanism Verification

Demonstrating that a compound can inhibit the EGFR kinase in a purified system is the first step. The second, more complex challenge is to show that it can engage the target in a cellular environment, inhibit downstream signaling, and produce a desired anti-proliferative effect.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[16] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][17] The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of a GI50 (concentration for 50% growth inhibition).

Rationale for Cell Line Selection: To benchmark EGFR inhibitors, it is crucial to use cell lines with known EGFR status. We will use:

  • A549 Cells: A human lung adenocarcinoma cell line with wild-type EGFR.

  • NCI-H1975 Cells: A human lung adenocarcinoma cell line harboring the L858R activating mutation and the T790M resistance mutation. A superior novel compound should demonstrate potent growth inhibition in the mutant NCI-H1975 line while showing less activity against the wild-type A549 line, mirroring the desired clinical profile.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the GI50 of novel compounds in EGFR-dependent cancer cell lines.

Materials:

  • A549 and NCI-H1975 cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds and Standards (Gefitinib, Erlotinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare 2x serial dilutions of the test compounds and standards in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[11]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[17] Incubate for 4 hours at 37°C.[17] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[4][17] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against the log of compound concentration to determine the GI50 value.

Western Blot Analysis of EGFR Signaling Pathway

To confirm that the observed growth inhibition is due to on-target EGFR inhibition, we must analyze the phosphorylation status of key proteins in the EGFR signaling cascade. Western blotting is the gold-standard technique for this purpose.[3] Upon ligand (e.g., EGF) stimulation, EGFR autophosphorylates, triggering downstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[4] A successful inhibitor will block this initial phosphorylation event.

Rationale for Analysis: By treating cells with our compounds and then stimulating them with EGF, we can visualize the compound's ability to block signal transduction. We will probe for phosphorylated EGFR (p-EGFR) as the primary readout of target engagement, and key downstream nodes like p-AKT and p-ERK to confirm pathway blockade. Total protein levels (Total EGFR, Total AKT, Total ERK) and a housekeeping protein (e.g., β-actin) serve as essential loading controls.

Experimental Protocol: Western Blot Analysis

Objective: To confirm target engagement by assessing the inhibition of EGF-induced EGFR phosphorylation and downstream signaling.

Materials:

  • A549 or NCI-H1975 cells

  • Serum-free medium

  • EGF (Epidermal Growth Factor)

  • Test Compounds and Standards

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membranes

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

  • Primary Antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin.

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the novel compounds or standards (e.g., 0.1, 1, 10x GI50) for 2-4 hours. Include a vehicle control.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.[16]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[16] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

    • Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[16]

    • Wash the membrane three times with TBST.[16]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.[16]

  • Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[16]

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed for total EGFR and then β-actin.

cluster_pathway EGFR Signaling Cascade EGFR EGF EGFR PI3K GRB2 AKT AKT EGFR:p1->AKT activates ERK ERK EGFR:p1->ERK activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Inhibitor Novel Inhibitor Inhibitor->EGFR:p1 BLOCKS

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Pillar 3: In Vivo Preclinical Efficacy

The final and most demanding test for a novel inhibitor is its performance in a living organism. A cell line-derived xenograft (CDX) model is a standard and essential tool for evaluating in vivo anti-tumor efficacy.

Rationale for Model: In a CDX model, human cancer cells (e.g., NCI-H1975) are implanted subcutaneously into immunodeficient mice. This allows the formation of a solid tumor that can be measured over time. The mice are then treated with the test compound, and the effect on tumor growth is compared to vehicle-treated controls and a group treated with an established standard like Erlotinib. This model provides crucial data on efficacy, dosing schedule, and potential toxicities.

Experimental Protocol: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a lead candidate compound in a mouse xenograft model.

Materials:

  • 6-8 week old female athymic nude mice.

  • NCI-H1975 human lung cancer cells.

  • Matrigel.

  • Lead Candidate Compound and Erlotinib.

  • Appropriate vehicle for drug formulation (e.g., 0.5% methylcellulose with 0.1% Tween-80).

  • Calipers for tumor measurement.

  • Animal scales.

Procedure:

  • Cell Preparation and Implantation:

    • Harvest NCI-H1975 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice for tumor growth. Tumors are typically measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle Control (daily oral gavage)

      • Group 2: Lead Candidate (e.g., X mg/kg, daily oral gavage)

      • Group 3: Erlotinib (e.g., 50 mg/kg, daily oral gavage)

  • Treatment and Monitoring:

    • Administer the treatments daily for a period of 21-28 days.

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.

  • Endpoint and Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a pre-defined size (e.g., 1500 mm³) or after the defined treatment period.

    • Euthanize the mice and excise the tumors. Weigh the tumors.

    • Analyze the data by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Data Summary and Interpretation

All quantitative data should be compiled into clear, comparative tables to facilitate decision-making.

Table 1: Comparative In Vitro Potency and Cellular Activity

Compound EGFR IC50 (nM) A549 GI50 (µM) NCI-H1975 GI50 (µM) Selectivity Ratio (A549/H1975)
Novel Cmpd 1 Data Data Data Data
Novel Cmpd 2 Data Data Data Data
Gefitinib Data Data Data Data

| Erlotinib | Data | Data | Data | Data |

Table 2: Comparative In Vivo Efficacy

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle - Data - Data
Lead Candidate Data Data Data Data

| Erlotinib | 50 | Data | Data | Data |

An ideal lead candidate will exhibit a low nanomolar IC50 against EGFR, potent sub-micromolar GI50 against the NCI-H1975 cell line, and a high selectivity ratio (A549 GI50 / NCI-H1975 GI50). Western blot data must confirm that cellular activity is a direct result of p-EGFR inhibition. Finally, these in vitro and cellular advantages must translate to superior tumor growth inhibition in the xenograft model with minimal impact on animal body weight compared to the established standards.

By following this comprehensive and logically structured guide, researchers can generate a high-integrity data package to rigorously benchmark their novel this compound derivatives, enabling confident identification of candidates with the potential to become next-generation cancer therapeutics.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4,6-Dimethylpyrimidin-5-ol: A Procedural Manual for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 4,6-Dimethylpyrimidin-5-ol (CAS No. 70345-38-9), ensuring the safety of laboratory personnel and the preservation of our environment. While comprehensive safety data for this specific compound is not extensively documented, this manual synthesizes available information and established principles for handling similar pyrimidine derivatives to offer a conservative and safety-centric approach.

Disclaimer: This document is intended as a guide. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols and adhere to all local, state, and federal regulations.

I. Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards of this compound is the first step in its safe management. Based on available data, this compound is classified with several hazard statements, indicating potential risks upon exposure.

Summary of Known Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any capacity, including disposal.

Personal Protective Equipment (PPE) Specifications
Eye Protection Wear tightly fitting safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[1]
Protective Clothing A lab coat or chemical-resistant apron must be worn to prevent skin contact.[1]
Respiratory Protection All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[2][3] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[1]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Collection: Carefully transfer the waste this compound into a designated hazardous waste container.[1][2] This container must be made of a compatible material and be in good condition, with a tightly sealing lid.[5]

  • Incompatibility: Avoid mixing this waste with other chemical streams unless explicitly approved by your institution's EHS guidelines.[1] It should be stored away from strong oxidizing agents, acids, and bases.[2][6]

  • Purity: Collect waste this compound in its pure form or in solutions as it was used. Do not contaminate it with other solvents or solutes.

Step 2: Container Labeling

Accurate and thorough labeling is a regulatory requirement and essential for safety.

  • Content Identification: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Hazard Communication: Affix appropriate hazard pictograms corresponding to the GHS classifications (e.g., harmful, irritant).

Step 3: Storage of Chemical Waste

Waste containers must be stored safely pending pickup by a licensed disposal contractor.

  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][3]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate potential leaks or spills.

  • Container Integrity: Ensure the container is kept closed at all times except when adding waste.[5] Do not overfill containers; leave adequate headspace for vapor expansion.[5]

Step 4: Arranging for Final Disposal

The final disposal must be handled by professionals.

  • Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4]

  • Documentation: Provide the disposal contractor with accurate and complete information about the waste, including the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and known hazards. Maintain a record of all waste generated and its disposal, in line with institutional and regulatory requirements.[3]

III. Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is vital.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3] Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.[3]

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[1][3]

  • Collect: Place all contaminated materials (absorbent, PPE, cleaning tools) into a sealable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.[1][3] All materials used for decontamination must also be disposed of as hazardous waste.[1]

Personnel Exposure

Immediate first aid is critical in the case of exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7][8]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8]

  • Eye Contact: Flush the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water and call a poison control center or doctor for treatment advice immediately.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Unwanted This compound assess_hazards Assess Hazards (H302, H315, H319, H332, H335) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_container Transfer to Designated Hazardous Waste Container don_ppe->waste_container check_compat Ensure Container is Compatible & Sealed waste_container->check_compat label_waste Label Container: 'Hazardous Waste' Chemical Name, Date check_compat->label_waste store_waste Store in Secure, Ventilated Area label_waste->store_waste contact_ehs Contact EHS or Licensed Contractor store_waste->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end_point End: Proper Disposal & Documentation schedule_pickup->end_point

Caption: Decision workflow for the disposal of this compound.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

A Researcher's Guide to the Safe Handling of 4,6-Dimethylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like 4,6-Dimethylpyrimidin-5-ol demands a commitment to safety that is as rigorous as our scientific methodology. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this pyrimidine derivative. Our focus extends beyond mere compliance, aiming to instill a deep-tethered understanding of why each step is critical, ensuring a self-validating system of safety within your laboratory.

Understanding the Risks: A Proactive Approach to Safety
  • Skin Irritation: Direct contact can cause skin irritation.[1][3]

  • Serious Eye Irritation: The compound is expected to cause serious irritation if it comes into contact with the eyes.[1][3]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Tightly fitting safety goggles or a face shield.Protects against airborne dust particles and accidental splashes.[4][5]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact and potential irritation.[4][6]
Body A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.[4][6]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust may be generated.Minimizes the risk of inhaling irritating dust particles.[4][5]
Visualizing Your PPE Decision Process

The following flowchart outlines the critical thinking process for selecting the appropriate level of PPE.

PPE_Selection_Process PPE Selection for this compound Handling start Start: Assess Task is_dust Is there a potential for dust generation? start->is_dust weighing Weighing or transferring solid? is_dust->weighing Yes solution_prep Preparing a solution? is_dust->solution_prep Yes high_energy High-energy process (e.g., grinding)? is_dust->high_energy Yes ventilation Work in a well-ventilated area or fume hood is_dust->ventilation No resp_protection Use NIOSH-approved respirator weighing->resp_protection solution_prep->resp_protection high_energy->resp_protection resp_protection->ventilation eye_protection Wear safety goggles or face shield ventilation->eye_protection hand_protection Wear chemical-resistant gloves eye_protection->hand_protection body_protection Wear a lab coat hand_protection->body_protection end Proceed with experiment body_protection->end

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]

Handling and Use: A Step-by-Step Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or a well-ventilated space.

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • To minimize dust generation, handle the solid gently. Avoid scooping or pouring in a manner that creates airborne particles.

    • Use a spatula or other appropriate tool for transfers.

    • If possible, use a balance with a draft shield.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • If heating is required, do so in a controlled manner and ensure adequate ventilation to handle any potential vapors.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5]

    • Clean and decontaminate all equipment and the work area.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand.[4]

  • Collect: Place the spilled material and any contaminated absorbent into a clearly labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[4]

Disposal Plan: Ensuring a Safe Final Step

Proper disposal of this compound and any associated waste is a critical final step in the chemical lifecycle.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4]

  • Containerization:

    • Place all waste, including contaminated PPE and cleaning materials, into a designated and clearly labeled hazardous waste container.[4] The container must be compatible with the chemical and in good condition.

  • Institutional Procedures:

    • Adhere strictly to your institution's hazardous waste disposal procedures. This includes proper labeling, storage of the waste container, and arranging for pickup by a certified hazardous waste contractor.

By implementing these comprehensive safety and handling protocols, you are not only protecting yourself and your colleagues but also upholding the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethylpyrimidin-5-ol
Reactant of Route 2
4,6-Dimethylpyrimidin-5-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.